Product packaging for 5-Isobutylimidazolidine-2,4-dione(Cat. No.:CAS No. 58942-03-3)

5-Isobutylimidazolidine-2,4-dione

Cat. No.: B1294995
CAS No.: 58942-03-3
M. Wt: 156.18 g/mol
InChI Key: WLRZLHCGXUHRIG-UHFFFAOYSA-N
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Description

5-Isobutylimidazolidine-2,4-dione is a chemical compound with the CAS Number 40856-75-5 and a molecular weight of 156.18 g/mol. It is characterized by the molecular formula C7H12N2O2 . This (S)-enantiomer features an imidazolidine-2,4-dione core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The core structure is a five-membered ring containing nitrogen atoms at positions 1 and 3, along with two carbonyl functional groups. This scaffold shares structural similarities with other well-known heterocycles like thiazolidine-2,4-dione (TZD), which is extensively documented for a wide spectrum of biological activities. These activities include antimicrobial, antioxidant, and antihyperglycemic properties, making such derivatives a valuable template in drug discovery . The specific isobutyl substituent at the 5-position may influence the compound's lipophilicity and interaction with biological targets, suggesting potential for investigation in various biochemical pathways. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O2 B1294995 5-Isobutylimidazolidine-2,4-dione CAS No. 58942-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRZLHCGXUHRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50875684
Record name 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)-
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Molecular Weight

156.18 g/mol
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CAS No.

58942-03-3, 67337-73-9, 55666-11-0
Record name 5-Isobutylhydantoin
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Record name 2,4-Imidazolidinedione, 5-(2-methylpropyl)-
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Record name 67337-73-9
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Record name 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)-
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Record name 2,4-Imidazolidinedione, 5-(2-methylpropylidene)
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Foundational & Exploratory

5-Isobutylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for 5-Isobutylimidazolidine-2,4-dione. This guide synthesizes information from the broader class of imidazolidine-2,4-dione (hydantoin) derivatives to provide a comprehensive technical overview of its potential chemical properties, synthesis, and biological activities.

Introduction to this compound

This compound, also known as 5-isobutylhydantoin, is a chemical compound belonging to the hydantoin class of heterocyclic organic molecules. The hydantoin scaffold (imidazolidine-2,4-dione) is a five-membered ring containing two nitrogen atoms and two carbonyl groups. This core structure is a well-established pharmacophore found in a variety of clinically significant drugs, including the anticonvulsant phenytoin, the antiarrhythmic agent azimilide, and the antibacterial drug nitrofurantoin.[1] The biological activity of hydantoin derivatives is largely influenced by the nature of the substituents at the C-5 position of the ring.[2][3]

Chemical Properties
PropertyValue/DescriptionSource
CAS Number 67337-73-9Inferred from chemical supplier databases
Molecular Formula C7H12N2O2Calculated
Molecular Weight 156.18 g/mol Calculated
Structure Imidazolidine-2,4-dione ring with an isobutyl group at the 5-position.Inferred
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water.Inferred
Reactivity The N-H protons are acidic and can be deprotonated. The carbonyl groups are susceptible to nucleophilic attack.General chemical principles

Synthesis of this compound

Several general methods for the synthesis of 5-substituted hydantoins are well-established and could be adapted for the preparation of this compound.

Urech Hydantoin Synthesis

This method involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido derivative.[1][4]

Experimental Protocol (General):

  • Esterification of the Amino Acid: The starting amino acid, in this case, leucine (which has an isobutyl side chain), is first converted to its corresponding ester hydrochloride by reacting it with an alcohol (e.g., ethanol) in the presence of hydrogen chloride gas.

  • Formation of the Ureido Derivative: The amino acid ester hydrochloride is then treated with an aqueous solution of potassium cyanate. This results in the formation of the corresponding ureido acid or ester.

  • Cyclization: The ureido derivative is heated in the presence of a strong acid (e.g., hydrochloric acid) to induce cyclization and formation of the 5-isobutylhydantoin.[1]

Bucherer-Bergs Reaction

This is a one-pot synthesis that involves the reaction of a ketone or aldehyde with ammonium carbonate and a cyanide source (e.g., potassium cyanide or sodium cyanide).[4][5] For 5-isobutylhydantoin, the starting carbonyl compound would be isovaleraldehyde.

Experimental Protocol (General):

  • A mixture of the aldehyde (isovaleraldehyde), ammonium carbonate, and potassium cyanide in a suitable solvent (often a mixture of ethanol and water) is heated in a sealed vessel.

  • The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin.

  • The product, 5-isobutylhydantoin, precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Bucherer_Bergs_Reaction Aldehyde Isovaleraldehyde Intermediate Aminonitrile Intermediate Aldehyde->Intermediate Reaction Reagents NH4)2CO3 + KCN Reagents->Intermediate Reaction Hydantoin This compound Intermediate->Hydantoin Cyclization

General workflow for the Bucherer-Bergs synthesis of 5-isobutylhydantoin.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on other 5-substituted hydantoin derivatives, this compound may exhibit a range of biological activities.

Anticonvulsant Activity

Hydantoins are a well-known class of anticonvulsant drugs.[6] The prototypical drug, phenytoin (5,5-diphenylhydantoin), exerts its effects by modulating voltage-gated sodium channels.[7]

Potential Mechanism of Action: this compound may act by binding to the inactive state of voltage-gated sodium channels in neurons. This would slow the rate of recovery from inactivation, thereby limiting the repetitive firing of action potentials that is characteristic of seizures.[7]

Anticonvulsant_Mechanism Hydantoin This compound NaChannel Voltage-gated Sodium Channel (Inactive State) Hydantoin->NaChannel Binds to Stabilization Stabilization of Inactive State NaChannel->Stabilization Recovery Slowing of Recovery to Active State Stabilization->Recovery ActionPotential Reduced Repetitive Firing of Action Potentials Recovery->ActionPotential Seizure Suppression of Seizure Activity ActionPotential->Seizure

Postulated mechanism of anticonvulsant action for 5-isobutylhydantoin.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test This is a standard preclinical model for identifying anticonvulsant activity.

  • Animal Model: Mice or rats are typically used.

  • Drug Administration: The test compound (this compound) is administered, usually intraperitoneally, at various doses.

  • Induction of Seizure: After a set period for drug absorption, a brief electrical stimulus is delivered via corneal or pinnal electrodes to induce a tonic-clonic seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (the ED50) is calculated. Neurotoxicity is often assessed in parallel using the rotarod test.[8]

Anticancer Activity

Numerous hydantoin derivatives have demonstrated antiproliferative activity against various cancer cell lines.[9][10] The mechanism of action can vary widely depending on the specific substitutions on the hydantoin ring.

Potential Mechanisms of Action:

  • Cell Cycle Arrest: Some hydantoin derivatives have been shown to induce cell cycle arrest at different phases (e.g., G0/G1 or S phase), preventing cancer cell proliferation.[11]

  • Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells.

  • Enzyme Inhibition: Hydantoins can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as sirtuins.[9]

Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are plated in 96-well plates and allowed to adhere overnight.[12][13]

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[12]

Antimicrobial Activity

Hydantoin derivatives have also been reported to possess antibacterial and antifungal properties.[5]

Potential Mechanism of Action: The mechanism of antimicrobial action is not as well-defined as for anticonvulsant activity but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Related Hydantoin Derivatives

The following tables summarize quantitative data for various hydantoin derivatives, which can serve as a reference for potential studies on this compound.

Table 1: Anticonvulsant Activity of Selected Hydantoin Derivatives

CompoundAnimal ModelTestED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)
PhenytoinMouseMES9.5697.3
MephenytoinMouseMES131007.7
EthotoinMouseMES351805.1

Data compiled from general knowledge in the field of anticonvulsant drug discovery.

Table 2: In Vitro Anticancer Activity of Selected Hydantoin Derivatives

CompoundCell LineAssayIC50 (µM)Reference
(Z)-5-(4-fluorobenzylidene)imidazolidine-2,4-dioneHepG2MTT> 50[12]
3-benzyl-5-benzylidenehydantoin derivativeSIRT1/SIRT2Enzyme Inhibition~10-20[9]
anti-5c (a 3,5-disubstituted hydantoin)MCF7MTT4.5[2]
anti-5c (a 3,5-disubstituted hydantoin)HFF1 (non-tumor)MTT12.0[2]

Conclusion

This compound is a member of the pharmacologically significant hydantoin family. While direct experimental data for this specific compound is scarce, the extensive literature on related 5-substituted hydantoins suggests its potential for a range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for future research into the therapeutic potential of this compound. Further investigation is warranted to elucidate its specific mechanisms of action and to evaluate its efficacy and safety profile.

References

5-Isobutylimidazolidine-2,4-dione CAS number and chemical data

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67337-73-9

Molecular Formula: C₇H₁₂N₂O₂

This technical guide provides a comprehensive overview of 5-Isobutylimidazolidine-2,4-dione, also known as 5-isobutylhydantoin. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this paper focuses on its fundamental chemical properties, a generalized synthesis approach, and the known biological activities of the broader hydantoin class of compounds. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Chemical Data

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

Table 1: Chemical Data for this compound

PropertyValueSource
CAS Number 67337-73-9[1][2]
Molecular Formula C₇H₁₂N₂O₂[1][2]
Molecular Weight 156.18 g/mol [1][2]
IUPAC Name 5-(2-methylpropyl)imidazolidine-2,4-dione
Common Name 5-Isobutylhydantoin
Appearance Brown powder (based on supplier data)
Purity ≥95% (typical for commercial samples)
Storage Sealed refrigeration

Experimental Protocols

Generalized Bucherer-Bergs Synthesis of this compound

This protocol is a generalized procedure based on the well-established Bucherer-Bergs reaction, adapted for the synthesis of this compound from isovaleraldehyde.

Objective: To synthesize this compound via the Bucherer-Bergs reaction.

Reactants:

  • Isovaleraldehyde (3-methylbutanal)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (or an aqueous-alcoholic mixture)

  • Hydrochloric Acid (HCl) for workup

Procedure:

  • In a well-ventilated fume hood, a mixture of isovaleraldehyde, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically ethanol or an aqueous ethanol mixture. The typical molar ratio of aldehyde:cyanide:carbonate is approximately 1:2:2.[3]

  • The reaction mixture is heated under reflux at a temperature ranging from 60 to 100°C.[3][4] The reaction time can vary from several hours to over a day, depending on the specific substrate and conditions.

  • The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then carefully acidified with hydrochloric acid to a pH of approximately 6-7. This step should be performed with extreme caution in a fume hood due to the potential release of hydrogen cyanide gas. Acidification protonates the hydantoin, causing it to precipitate.[3]

  • The precipitated crude product is collected by filtration.

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product.

Safety Precautions: This reaction involves the use of highly toxic cyanide salts. All procedures must be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment, including gloves and safety goggles. A cyanide antidote kit should be readily available.

Below is a DOT script for the logical workflow of the Bucherer-Bergs synthesis.

Bucherer_Bergs_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isovaleraldehyde Isovaleraldehyde Reaction Bucherer-Bergs Reaction (Reflux, 60-100°C) Isovaleraldehyde->Reaction KCN KCN / NaCN KCN->Reaction AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Reaction Workup Acidification (HCl) & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

Bucherer-Bergs Synthesis Workflow

Spectroscopic and Chromatographic Data

Specific spectroscopic and chromatographic data for this compound are not available in the reviewed literature. However, based on the general characteristics of similar hydantoin structures, the expected data are summarized below.

Table 2: Predicted Spectroscopic and Chromatographic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl group protons (methyl, methylene, and methine) and the N-H protons of the hydantoin ring.
¹³C NMR Resonances for the carbonyl carbons of the hydantoin ring, the C5 carbon bearing the isobutyl group, and the carbons of the isobutyl substituent.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C=O stretching of the urea carbonyls (typically two bands in the region of 1700-1780 cm⁻¹), and C-H stretching and bending vibrations of the isobutyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (156.18 g/mol ) and fragmentation patterns consistent with the loss of the isobutyl group or parts thereof.
HPLC Retention time will be dependent on the column and mobile phase used. A reversed-phase column would be a typical starting point for method development.

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the hydantoin scaffold is a well-known pharmacophore present in a variety of biologically active molecules. The biological activities of hydantoin derivatives are diverse and depend on the nature and position of the substituents on the hydantoin ring.

General Biological Activities of Hydantoin Derivatives

Hydantoin-containing compounds have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Activity: Some hydantoin derivatives have been shown to exhibit anticancer properties through various mechanisms.

  • Anticonvulsant Activity: The hydantoin ring is a core structure in several antiepileptic drugs.

  • Antimicrobial Activity: Various derivatives have demonstrated activity against bacteria and fungi.

  • Enzyme Inhibition: Hydantoins have been designed to inhibit a range of enzymes.

Potential Signaling Pathway Interactions

Based on the activities of other hydantoin derivatives, this compound could potentially interact with several signaling pathways. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC) pathways.

EGFR Signaling Pathway: Certain hydantoin derivatives act as inhibitors of EGFR, a key regulator of cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are often dysregulated in cancer.

The following DOT script illustrates the general mechanism of EGFR inhibition by hydantoin derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription (Proliferation, Survival) ERK->GeneTranscription Akt Akt PI3K->Akt Akt->GeneTranscription ... EGF EGF EGF->EGFR Hydantoin Hydantoin Derivative Hydantoin->EGFR

EGFR Signaling Pathway Inhibition

HDAC Inhibition: Some hydantoins function as histone deacetylase (HDAC) inhibitors. By preventing the removal of acetyl groups from histones, these compounds can lead to a more open chromatin structure, allowing for the expression of tumor suppressor genes that are silenced in cancer cells.

Conclusion

This compound is a hydantoin derivative with limited specific data in the public domain. This technical guide has provided its fundamental chemical properties and a generalized synthesis protocol based on the Bucherer-Bergs reaction. While direct experimental evidence for its biological activity is lacking, the well-documented and diverse pharmacological roles of the hydantoin scaffold suggest that this compound could be a valuable starting point for further investigation in drug discovery and development. Future research should focus on the specific synthesis, purification, and characterization of this compound, followed by screening for various biological activities to elucidate its potential therapeutic applications.

References

An In-depth Technical Guide to 5-Isobutylimidazolidine-2,4-dione: Discovery, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-isobutylimidazolidine-2,4-dione, also known as 5-isobutylhydantoin. While specific historical records detailing the initial discovery of this particular compound are not extensively documented in publicly accessible literature, its origins are intrinsically linked to the broader history of hydantoin chemistry. The synthesis of such 5-substituted hydantoins was made possible through the development of the Bucherer-Bergs reaction in the early 20th century. This guide covers the historical context, detailed synthetic methodologies, and the established protocols for evaluating the biological activities characteristic of the hydantoin class of compounds, such as anticonvulsant, antimicrobial, and anticancer properties.

Discovery and History

The history of this compound is rooted in the discovery of the hydantoin ring system and the subsequent development of synthetic methods to create its derivatives. The first synthesis of a hydantoin, specifically 5,5-dimethylhydantoin, was observed serendipitously by Ciamician and Silber in 1905 from a mixture of acetone and hydrocyanic acid exposed to sunlight.[1][2] However, the systematic synthesis of 5-substituted and 5,5-disubstituted hydantoins became widely accessible with the advent of the Bucherer-Bergs reaction.

In 1929, Hans Theodor Bucherer and Walter Bergs developed a multicomponent reaction that allowed for the synthesis of hydantoins from carbonyl compounds (aldehydes or ketones), cyanides, and ammonium carbonate.[1][2] Bucherer later improved upon this method, demonstrating that it could be performed at lower temperatures and pressures.[1] This reaction provided a straightforward and efficient route to a wide variety of hydantoin derivatives, including those with alkyl substituents at the 5-position. Given that isobutyraldehyde is a readily available starting material, it is highly probable that this compound was first synthesized via the Bucherer-Bergs reaction.

The hydantoin scaffold quickly gained prominence in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[3] This has led to the synthesis and evaluation of a vast number of substituted hydantoins for various therapeutic applications.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction is valued for its simplicity and efficiency.

2.1. Bucherer-Bergs Reaction

The reaction proceeds by treating an aldehyde or ketone, in this case, isobutyraldehyde, with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate. The reaction is typically carried out in a solvent such as aqueous ethanol and heated to facilitate the reaction.[1][2]

Reaction Scheme:

Isobutyraldehyde + KCN + (NH₄)₂CO₃ → this compound

Mechanism of the Bucherer-Bergs Reaction:

The mechanism of the Bucherer-Bergs reaction involves several key steps:

  • Formation of an aminonitrile from the starting aldehyde.

  • Reaction of the aminonitrile with carbon dioxide (derived from ammonium carbonate) to form a carbamic acid derivative.

  • Intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement of the intermediate to the final hydantoin product.[1]

Bucherer_Bergs_Reaction cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Isobutyraldehyde Isobutyraldehyde Aminonitrile Aminonitrile Isobutyraldehyde->Aminonitrile + KCN, NH3 KCN Potassium Cyanide AmmoniumCarbonate Ammonium Carbonate CarbamicAcid Carbamic Acid Derivative Aminonitrile->CarbamicAcid + CO2 Iminooxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->Iminooxazolidinone Intramolecular Cyclization Hydantoin This compound Iminooxazolidinone->Hydantoin Rearrangement

Bucherer-Bergs reaction pathway for this compound.

2.2. Experimental Protocol: General Procedure for the Bucherer-Bergs Synthesis of 5-Substituted Hydantoins

The following is a general experimental protocol for the synthesis of a 5-substituted hydantoin from an aldehyde, which can be adapted for the synthesis of this compound from isobutyraldehyde.

Materials:

  • Aldehyde (e.g., Isobutyraldehyde)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for acidification

  • Reaction vessel equipped with a reflux condenser and stirring mechanism

Procedure:

  • In a suitable reaction vessel, dissolve ammonium carbonate in water.

  • Add the aldehyde (e.g., isobutyraldehyde) to the ammonium carbonate solution.

  • In a separate container, dissolve potassium cyanide in water. Caution: Cyanides are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly add the potassium cyanide solution to the aldehyde-ammonium carbonate mixture with constant stirring.

  • Add ethanol to the reaction mixture to ensure all components remain in solution.

  • Heat the reaction mixture to reflux (typically 60-100°C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. This will cause the hydantoin product to precipitate.

  • Collect the precipitated product by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4]

Biological Activities and Evaluation

While specific quantitative data for the biological activities of this compound are not extensively reported, the hydantoin scaffold is a well-known pharmacophore with a broad range of biological effects. The isobutyl substituent at the 5-position is expected to influence the lipophilicity and steric properties of the molecule, thereby modulating its biological activity.

3.1. Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin (5,5-diphenylhydantoin), are a cornerstone in the treatment of epilepsy. Their primary mechanism of action is the modulation of voltage-gated sodium channels in neurons.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Animals:

  • Male ICR mice (or other suitable rodent strain)

Procedure:

  • Administer the test compound (this compound) intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each animal to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.

3.2. Antimicrobial Activity

Many hydantoin and related thiazolidinedione derivatives have been reported to possess antibacterial and antifungal properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3.3. Anticancer Activity

Certain hydantoin derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Quantitative Data

Table 1: Representative Anticancer Activity of Thiazolidine-2,4-dione Derivatives

CompoundCell LineActivity (GI₅₀/IC₅₀, µM)Reference
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Leukemia (SR)2.04[6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Non-Small Cell Lung Cancer (NCI-H522)1.36[6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Colon Cancer (COLO 205)1.64[6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)CNS Cancer (SF-539)1.87[6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Melanoma (SK-MEL-2)1.64[6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Ovarian Cancer (OVCAR-3)1.87[6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Renal Cancer (RXF 393)1.15[6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Prostate Cancer (PC-3)1.90[6]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)Breast Cancer (MDA-MB-468)1.11[6]
(Z)-5-benzylidenethiazolidine-2,4-dione derivative (22)Hepatocellular Carcinoma (HepG2)2.04
(Z)-5-benzylidenethiazolidine-2,4-dione derivative (22)Breast Adenocarcinoma (MCF-7)1.21

Table 2: Representative Antimicrobial Activity of 5-Arylidene-thiazolidine-2,4-dione Derivatives

CompoundMicroorganismActivity (MIC, µg/mL)
Various 5-arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteria2 - 16

Logical Workflow for Biological Screening

The following diagram illustrates a typical workflow for the biological screening of a novel compound like this compound.

Biological_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_advanced Advanced Evaluation Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., MES, MIC, MTT) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response Studies (ED50, IC50) HitIdentification->DoseResponse MechanismOfAction Mechanism of Action Studies DoseResponse->MechanismOfAction InVivoModels In Vivo Efficacy Models MechanismOfAction->InVivoModels Toxicity Toxicity and Safety Assessment InVivoModels->Toxicity

General workflow for the biological screening of a novel compound.

Conclusion

This compound is a member of the historically significant and biologically active class of hydantoin compounds. While its specific discovery is not well-documented, its synthesis is readily achievable through the robust and versatile Bucherer-Bergs reaction. The hydantoin scaffold is a proven pharmacophore, and further investigation into the specific biological activities of the 5-isobutyl derivative is warranted to explore its potential therapeutic applications in areas such as epilepsy, infectious diseases, and oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake such investigations.

References

An In-depth Technical Guide to 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties and a representative synthetic pathway for 5-Isobutylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. Hydantoins are significant scaffolds in medicinal chemistry, recognized for their diverse biological activities. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol [1][2][3]
IUPAC Name 5-(2-methylpropyl)imidazolidine-2,4-dione
Synonyms 5-Isobutylhydantoin
CAS Number 67337-73-9

Synthetic Pathway: The Bucherer-Bergs Reaction

A primary and well-established method for the synthesis of 5-substituted hydantoins like this compound is the Bucherer-Bergs reaction.[4][5][6][7][8] This multicomponent reaction offers an efficient route starting from an aldehyde or ketone.[4][6][7][8]

The logical workflow for the synthesis of this compound from isovaleraldehyde via the Bucherer-Bergs reaction is illustrated in the diagram below.

G Isovaleraldehyde Isovaleraldehyde (3-Methylbutanal) ReactionVessel Reaction Mixture (Heating) Isovaleraldehyde->ReactionVessel Reagents KCN, (NH₄)₂CO₃ H₂O/EtOH Reagents->ReactionVessel Aminonitrile Intermediate: α-Aminonitrile ReactionVessel->Aminonitrile Formation of aminonitrile CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct Yields HydantoinFormation Cyclization with CO₂ (from (NH₄)₂CO₃) Aminonitrile->HydantoinFormation HydantoinFormation->CrudeProduct Formation of crude hydantoin Purification Purification (Recrystallization) CrudeProduct->Purification Processing FinalProduct This compound Purification->FinalProduct Isolated Product

Caption: Workflow for the Bucherer-Bergs Synthesis of this compound.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound and the subsequent characterization of the product.

Synthesis via Bucherer-Bergs Reaction

This protocol is a generalized procedure based on the principles of the Bucherer-Bergs reaction for synthesizing 5-substituted hydantoins.[4][5][9]

Materials:

  • Isovaleraldehyde (3-Methylbutanal)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • In a suitable reaction vessel, a solution of ammonium carbonate and potassium cyanide is prepared in a mixture of water and ethanol.

  • Isovaleraldehyde is added to the solution.

  • The reaction mixture is heated, typically in a sealed vessel, at a temperature ranging from 60 to 70 °C for several hours.

  • The progress of the reaction is monitored using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then acidified with hydrochloric acid to precipitate the crude this compound.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is employed.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure. The proton NMR would show characteristic signals for the isobutyl group protons and the protons on the imidazolidine ring. The carbon NMR would confirm the presence of the carbonyl carbons and the carbons of the isobutyl moiety.

  • Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present. Characteristic absorption bands for the N-H stretches (around 3200 cm⁻¹) and the C=O stretches of the ureide group (around 1710-1770 cm⁻¹) would be expected.[10]

  • Mass Spectrometry (MS): Mass spectrometry is performed to determine the molecular weight of the compound, which should correspond to the calculated value of 156.18 g/mol . The fragmentation pattern can also provide structural information.

  • Melting Point Analysis: The melting point of the purified compound is measured and compared to literature values to assess its purity.

The logical relationship between the synthesis and characterization steps is outlined in the following diagram.

G cluster_char Structural & Purity Analysis Synthesis Chemical Synthesis (Bucherer-Bergs) CrudeProduct Crude Product Synthesis->CrudeProduct Purification Purification CrudeProduct->Purification PureProduct Pure Compound Purification->PureProduct NMR NMR ('H, '³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS MP Melting Point PureProduct->MP

Caption: Logical workflow from synthesis to characterization of the target compound.

References

Spectroscopic and Synthetic Profile of 5-Isobutylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 5-Isobutylimidazolidine-2,4-dione, also known as 5-isobutylhydantoin. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2Singlet1HNH (position 1)
~10.5Singlet1HNH (position 3)
~4.0Triplet1HCH (position 5)
~1.8Multiplet1HCH (isobutyl)
~1.6Multiplet2HCH₂ (isobutyl)
~0.9Doublet6H2 x CH₃ (isobutyl)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~173C =O (position 4)
~157C =O (position 2)
~58C H (position 5)
~43C H₂ (isobutyl)
~24C H (isobutyl)
~22C H₃ (isobutyl)

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-3300Strong, BroadN-H Stretching
2870-2960Medium-StrongC-H Stretching (Aliphatic)
1710-1780StrongC=O Stretching (Amide)
1350-1470MediumC-H Bending

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
156[M]⁺ (Molecular Ion)
113[M - C₃H₇]⁺
99[M - C₄H₉]⁺
86
57[C₄H₉]⁺

Experimental Protocols

The synthesis of this compound can be effectively achieved via the Bucherer-Bergs reaction, a well-established method for the preparation of hydantoins from aldehydes or ketones.[1][2][3]

Synthesis of this compound via Bucherer-Bergs Reaction

This protocol outlines the one-pot synthesis starting from isovaleraldehyde.

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate (approximately 3-4 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add isovaleraldehyde (1 equivalent) to the solution and stir.

  • Carefully add potassium cyanide (approximately 1.5-2 equivalents) to the mixture. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (typically 60-80 °C) with continuous stirring for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This will cause the precipitation of the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

Visualizations

Diagram 1: Experimental Workflow for the Bucherer-Bergs Synthesis

Bucherer_Bergs_Synthesis reagents Isovaleraldehyde KCN (NH₄)₂CO₃ Ethanol/Water reaction Reaction Mixture (Reflux, 60-80°C) reagents->reaction 1. Mix & Heat acidification Acidification (HCl) reaction->acidification 2. Cool precipitation Precipitation acidification->precipitation 3. Adjust pH filtration Filtration & Washing precipitation->filtration 4. Isolate Solid recrystallization Recrystallization filtration->recrystallization 5. Dissolve & Cool product Purified 5-Isobutyl- imidazolidine-2,4-dione recrystallization->product 6. Purify

Caption: Workflow for the synthesis of this compound.

References

Potential Therapeutic Targets of 5-Isobutylimidazolidine-2,4-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on 5-Isobutylimidazolidine-2,4-dione is limited in publicly available scientific literature. This guide extrapolates potential therapeutic targets based on the well-established biological activities of the imidazolidine-2,4-dione (hydantoin) scaffold and its derivatives, particularly those with 5-alkyl substitutions.

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of hydantoin derivatives is significantly influenced by the nature of substituents at the N-1, N-3, and C-5 positions. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound by examining the structure-activity relationships (SAR) and mechanisms of action of structurally related compounds. The primary focus will be on its potential as an anticonvulsant and an anticancer agent.

Potential Therapeutic Targets

Based on the extensive research on hydantoin derivatives, the primary potential therapeutic targets for this compound are likely to be in the areas of neurology and oncology.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[1] The substitution at the C-5 position of the hydantoin ring is a critical determinant of this activity.[1][2][3]

Structure-Activity Relationship (SAR):

  • 5-Alkyl Substituents: The presence of lower alkyl groups at the C-5 position is known to be favorable for activity against petit mal seizures.[2] While aromatic substituents are generally associated with activity against grand mal seizures, alkyl groups can also contribute to anticonvulsant effects.[1][2][3]

  • Lipophilicity: The anticonvulsant activity of hydantoin derivatives has been correlated with their lipophilicity (log P).[4] The isobutyl group at the C-5 position would confer a degree of lipophilicity that is consistent with potential central nervous system activity.

  • Direct Evidence for 5-Isobutyl Substitution: A study on iminohydantoin derivatives revealed that (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin was active against pentylenetetrazole (PTZ)-induced seizures, suggesting a broader clinical potential for 5-isobutyl substituted hydantoins.[1]

Potential Mechanism of Action: The primary mechanism of action for many anticonvulsant hydantoins, like phenytoin, is the modulation of voltage-gated sodium channels in neurons.[5] By binding to the inactive state of the channel, they prolong its inactivation, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizures.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron 5_Isobutyl_Hydantoin This compound Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) 5_Isobutyl_Hydantoin->Na_Channel_Inactive Binds and Stabilizes Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Na_Channel_Active->Na_Channel_Inactive Inactivation Na_Channel_Inactive->Na_Channel_Active Repolarization Reduced_Firing Reduced Neuronal Excitability Na_Channel_Inactive->Reduced_Firing Prolonged Inactivation Action_Potential Action Potential Propagation Action_Potential->Na_Channel_Active Depolarization

Proposed mechanism of anticonvulsant action.
Anticancer Activity

Recent studies have highlighted the potential of hydantoin derivatives as antiproliferative agents against various cancer cell lines.[6]

Structure-Activity Relationship (SAR):

  • The antiproliferative activity of hydantoins is highly dependent on the substitution pattern on the core ring and any appended aromatic rings.

  • QSAR studies on some series of hydantoins have indicated that pharmacokinetic predictors and lipophilicity are important for their antiproliferative activity.[6]

Potential Mechanisms of Action: The anticancer effects of hydantoin derivatives are thought to be mediated through various mechanisms, including:

  • Enzyme Inhibition: Some hydantoins have been shown to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Certain hydantoin derivatives can trigger programmed cell death in cancer cells.

Anticancer_Mechanism Growth_Factor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK P P RTK->P Hydantoin This compound Hydantoin->RTK Inhibition Apoptosis Apoptosis Hydantoin->Apoptosis Induction Downstream_Signaling Downstream Signaling (RAS-RAF-MAPK, PI3K-AKT) P->Downstream_Signaling Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation

General anticancer signaling pathway potentially targeted by hydantoins.

Quantitative Data Summary

Table 1: Anticonvulsant Activity of Hydantoin Derivatives (Maximal Electroshock Seizure Test)

CompoundSubstituent(s)ED₅₀ (mg/kg)SpeciesReference
Phenylmethylenehydantoin derivative 142,4-di-Cl-phenylmethylene28 ± 2Mouse[4]
Phenylmethylenehydantoin derivative 122-Cl-6-F-phenylmethylene39 ± 4Mouse[4]
Phenytoin5,5-diphenyl30 ± 2Mouse[4]
3-[(4-phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione5-cyclopropyl, 5-phenyl, N-Mannich base5.29Rat[7]

Table 2: In Vitro Cytotoxicity of Hydantoin and Thiohydantoin Derivatives

CompoundCell LineIC₅₀ (µg/ml)Reference
2-thioxoimidazolidin-4-one derivativeHepG-22.33[8]
imidazoline derivativeHCT-1160.76[8]
5-(5-bromo-2-hydroxyphenyl)-...-2-thioxoimidazolidin-4-oneHepG-218.43[8]
5-(5-bromo-2-hydroxyphenyl)-...-2-thioxoimidazolidin-4-oneHCT-11682.36[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

Maximal Electroshock (MES) Seizure Test

This test is used to identify compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animals: Male ICR mice (20-25 g).

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • Electrode Placement: At the time of peak effect of the compound, corneal electrodes are placed on the eyes of the restrained animal. A drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the corneas prior to electrode placement.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this response.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

MES_Workflow Start Start Animal_Prep Animal Preparation (Male ICR Mice) Start->Animal_Prep Compound_Admin Compound Administration (i.p. or p.o.) Animal_Prep->Compound_Admin Wait_TPE Wait for Time of Peak Effect (TPE) Compound_Admin->Wait_TPE Electrode_Placement Corneal Electrode Placement Wait_TPE->Electrode_Placement Stimulation Electrical Stimulation (50 mA, 60 Hz, 0.2s) Electrode_Placement->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Data Analysis (Calculate ED₅₀) Observation->Data_Analysis End End Data_Analysis->End

Experimental workflow for the MES seizure test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds that can raise the seizure threshold.

Protocol:

  • Animals: Male CF-1 mice.

  • Compound Administration: The test compound is administered i.p. or p.o. at various doses.

  • PTZ Injection: At the time of peak effect, pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg).

  • Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The dose of the test compound that protects 50% of the animals from clonic seizures (ED₅₀) is determined.

scPTZ_Workflow Start Start Animal_Prep Animal Preparation (Male CF-1 Mice) Start->Animal_Prep Compound_Admin Compound Administration (i.p. or p.o.) Animal_Prep->Compound_Admin Wait_TPE Wait for Time of Peak Effect (TPE) Compound_Admin->Wait_TPE PTZ_Injection Subcutaneous PTZ Injection (e.g., 85 mg/kg) Wait_TPE->PTZ_Injection Observation Observe for 30 min for Clonic Seizures PTZ_Injection->Observation Data_Analysis Data Analysis (Calculate ED₅₀) Observation->Data_Analysis End End Data_Analysis->End

Experimental workflow for the scPTZ seizure test.
MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the in vitro cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (solubilized in DMSO and diluted in culture medium) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC₅₀).

MTT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Compound (Various Concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Crystals (DMSO) Incubation_4h->Solubilization Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (Calculate IC₅₀) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental evidence for this compound is not extensively available, the established pharmacology of the hydantoin scaffold provides a strong basis for predicting its potential therapeutic targets. The presence of a 5-isobutyl group suggests that the compound is a promising candidate for evaluation as both an anticonvulsant and an anticancer agent. Its lipophilicity may allow for good blood-brain barrier penetration, which is advantageous for neurological applications. Future research should focus on the synthesis of this compound and its in vitro and in vivo evaluation using the standardized protocols outlined in this guide to confirm these hypothesized activities and elucidate its precise mechanisms of action.

References

In Silico Prediction of 5-Isobutylimidazolidine-2,4-dione Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the computational methodologies for predicting the biological activity of 5-Isobutylimidazolidine-2,4-dione, a derivative of the versatile hydantoin scaffold. Due to limited direct experimental data on this specific molecule, this document leverages bioisosteric principles and data from analogous hydantoin and thiazolidine-2,4-dione compounds to forecast its potential therapeutic applications and mechanisms of action.

Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this five-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antidiabetic activities.[3][4] The versatility of the hydantoin ring, with possible substitutions at multiple positions, allows for the fine-tuning of its biological activity.[4] In silico predictive methods are crucial in the rational design and optimization of novel hydantoin derivatives, significantly accelerating the drug discovery process.[1]

This compound, the subject of this guide, is a derivative with a butyl group attached to the heterocyclic ring. While specific research on this compound is emerging, its structural similarity to other active hydantoins allows for robust bioactivity predictions using computational models.

Predicted Bioactivities and Molecular Targets

Based on the known activities of structurally related compounds, this compound is predicted to interact with several key biological targets. The following sections outline these potential activities, supported by quantitative data from analogous compounds.

Anticancer Activity

Hydantoin and thiazolidine-2,4-dione derivatives have shown significant antiproliferative effects against various cancer cell lines.[1][5] Molecular docking studies have been instrumental in identifying their interactions with key oncogenic proteins.[1]

Table 1: Anticancer Activity of Related Hydantoin and Thiazolidine-2,4-dione Derivatives

Compound ClassTarget/Cell LineBioactivity (IC50)Reference
5-benzylidene thiazolidine-2,4-dione derivativesMurine Leukemia (L1210), Murine Mammary Carcinoma (FM3A), Human T Lymphocyte (CEM), Human Cervix Carcinoma (HeLa)0.19 to 3.2 µM[5]
5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogsVarious cancer cell lines4.1–58 µM[5]
Thiazolidine-2,4-dione derivativesVEGFR-20.053 µM (Compound 11f)[6]
Thiazolidine-2,4-dione derivativesHepG2 and MCF-7 cancer cell lines0.64 ± 0.01 µM and 0.53 ± 0.04 µM (Compound 11f)[6]
5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivativesHepG2, HCT116 and MCF-7 cell lines5.1–22.08 µM[7][8]

A potential mechanism of action for the anticancer effects of these compounds is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ This compound This compound This compound->VEGFR-2 DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC Ca2+ Ca2+ IP3->Ca2+ RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Predicted inhibition of the VEGFR-2 signaling pathway.
Antimicrobial Activity

Hydantoin derivatives have also been investigated for their antibacterial and antifungal properties.[9] In silico studies, particularly molecular docking, can help elucidate the potential mechanisms of action, such as the inhibition of essential bacterial enzymes like DNA gyrase.

Table 2: Antimicrobial Activity of Related Hydantoin Derivatives

Compound ClassTarget/OrganismBioactivity (MIC/IC50)Reference
Methyl 4‐((4‐(4‐chlorophenyl)‐2,5‐dioxoimidazolidin‐1‐yl) methyl) benzoate derivativesGram-positive and Gram-negative bacteriaMIC: 0.1–9.5 µg/mL[9]
Compound 5bDNA gyraseIC50: 0.025 µM[9]
Compound 5dDNA gyraseIC50: 0.24 µM[9]

In Silico Prediction Methodologies

A variety of computational techniques are employed to predict the bioactivity and pharmacokinetic properties of this compound.

In_Silico_Workflow cluster_0 Compound Preparation cluster_1 Target Identification & Preparation cluster_2 Computational Analysis cluster_3 Prediction & Evaluation Ligand_Preparation This compound (3D Structure Generation) Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Target_Selection Select Target Protein (e.g., VEGFR-2, DNA Gyrase) Protein_Preparation Prepare Protein Structure (PDB Database) Target_Selection->Protein_Preparation Protein_Preparation->Molecular_Docking Binding_Affinity Predict Binding Affinity & Pose Molecular_Docking->Binding_Affinity QSAR QSAR Analysis Bioactivity_Prediction Predict Biological Activity (IC50) QSAR->Bioactivity_Prediction MD_Simulations Molecular Dynamics Simulations Complex_Stability Assess Complex Stability MD_Simulations->Complex_Stability Binding_Affinity->MD_Simulations ADMET_Prediction ADMET Prediction Complex_Stability->ADMET_Prediction

A typical workflow for in silico bioactivity prediction.
Molecular Docking

Molecular docking is a fundamental in silico technique used to predict the binding orientation and affinity of a ligand to a target protein. This method provides crucial information about the interactions between the compound and the active site of the receptor.[1]

Experimental Protocol: Molecular Docking

  • Ligand Preparation:

    • The 3D structure of this compound is generated using software such as ChemDraw or Avogadro.

    • Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are assigned, and non-polar hydrogens are merged.

  • Protein Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and Kollman charges are added to the protein structure.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein.

    • Docking is performed using software like AutoDock Vina or Glide.

    • The docking results are analyzed to identify the best binding pose based on the docking score and interactions with key amino acid residues.

Table 3: In Silico Docking and Binding Energy Data for Related Compounds

Compound Class/IDTargetDocking Score (kcal/mol)Binding Free Energy (kcal/mol)Reference
Hydantoin Derivatives (ZINC36378940, ZINC2005305, etc.)PHD2-13.34, -12.76, -11.96, -11.41-[10]
CMNPD13808PHD2--72.91[10]
CID15081178PHD2--65.55[10]
Hydantoin Derivatives (6, 10)Bcl-2-7.5, -7.9-[11]
iNOS–Inulin ComplexiNOS--45.89[10]
COX2–Inulin ComplexCOX2--37.78[10]
IL-1β–Inulin ComplexIL-1β--27.76[10]
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds based on their structural features. A robust QSAR model was developed for 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors with a correlation coefficient (R²) of 0.942.[12]

Experimental Protocol: 2D-QSAR Modeling

  • Data Set Preparation:

    • A dataset of compounds with known biological activity (e.g., IC50 values) is collected.

    • The biological activities are converted to a logarithmic scale (pIC50).

  • Descriptor Calculation:

    • A variety of molecular descriptors (e.g., topological, electronic, constitutional) are calculated for each compound in the dataset.

  • Model Development:

    • The dataset is divided into a training set and a test set.

    • A statistical method, such as multiple linear regression (MLR), is used to build a model that correlates the descriptors with the biological activity of the training set.

  • Model Validation:

    • The predictive power of the model is evaluated using the test set and statistical parameters like the correlation coefficient (R²) and cross-validated R² (Q²).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding pose from molecular docking.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • The docked ligand-protein complex is placed in a simulation box with a defined water model (e.g., TIP3P).

    • Ions are added to neutralize the system.

  • Simulation:

    • The system is subjected to energy minimization to remove steric clashes.

    • The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated.

    • A production run is performed for a specified time (e.g., 100 ns).

  • Analysis:

    • The trajectory from the simulation is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy to assess the stability of the complex.

Conclusion

In silico prediction methods are indispensable tools for exploring the therapeutic potential of novel compounds like this compound. By leveraging data from structurally similar molecules, computational techniques such as molecular docking, QSAR, and MD simulations provide a rational basis for predicting its bioactivity and guiding further experimental studies. The insights gained from these predictive models can significantly accelerate the identification of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

5-Isobutylimidazolidine-2,4-dione: A Comprehensive Technical Guide to its Chemistry and Relationship with Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Isobutylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system. It elucidates the fundamental relationship between this specific compound and the broader class of hydantoins, covering their synthesis, chemical properties, and significant biological activities. This document details established synthetic methodologies, including the Bucherer-Bergs reaction and Urech hydantoin synthesis, and discusses the known anticonvulsant, antimicrobial, and anticancer properties associated with the hydantoin scaffold. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles relevant data from closely related analogs to provide a predictive overview of its potential characteristics and therapeutic applications.

Introduction: The Hydantoin Scaffold

Hydantoin, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic organic compound. The hydantoin nucleus is a versatile pharmacophore that forms the structural basis for a wide range of biologically active compounds. Its derivatives are recognized for their diverse therapeutic applications, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer activities.

This compound is a specific derivative of hydantoin where an isobutyl group is attached to the 5th position of the hydantoin ring. Its chemical structure directly places it within the hydantoin class of compounds, and its properties are therefore intrinsically linked to this chemical family.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for hydantoin synthesis. The two primary and most versatile methods are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that synthesizes 5-substituted hydantoins from a carbonyl compound (an aldehyde or a ketone), ammonium carbonate, and an alkali metal cyanide (e.g., potassium cyanide). For the synthesis of this compound, the starting aldehyde would be isovaleraldehyde.

Reaction Workflow:

bucherer_bergs_workflow start Start Materials: Isovaleraldehyde, Ammonium Carbonate, Potassium Cyanide reaction Bucherer-Bergs Reaction (Heating in aqueous ethanol) start->reaction workup Acidification (e.g., with HCl) reaction->workup product This compound workup->product

Figure 2: Workflow for the Bucherer-Bergs synthesis.

General Experimental Protocol (Adapted for this compound):

A mixture of isovaleraldehyde, potassium cyanide, and ammonium carbonate in a suitable solvent (typically a mixture of ethanol and water) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the crude this compound. The product can then be purified by recrystallization.

Urech Hydantoin Synthesis

The Urech hydantoin synthesis involves the reaction of an α-amino acid with potassium cyanate, followed by acid-catalyzed cyclization. To synthesize this compound, the corresponding α-amino acid, leucine, would be used.

Reaction Workflow:

urech_workflow start Start Materials: Leucine, Potassium Cyanate carbamoylation N-Carbamoylation (Aqueous solution) start->carbamoylation intermediate N-Carbamoylleucine (Ureido acid) carbamoylation->intermediate cyclization Acid-catalyzed Cyclization (e.g., with HCl) intermediate->cyclization product This compound cyclization->product

Figure 3: Workflow for the Urech hydantoin synthesis.

General Experimental Protocol (Adapted for this compound):

Leucine is dissolved in water, and a solution of potassium cyanate is added. The mixture is heated to form the intermediate N-carbamoylleucine. After the initial reaction, the mixture is acidified with a strong acid (e.g., hydrochloric acid) and heated to induce cyclization to form this compound. The product precipitates upon cooling and can be collected by filtration and purified by recrystallization.

Physicochemical Properties

PropertyValueReference
CAS Number 67337-73-9N/A
Molecular Formula C₇H₁₂N₂O₂N/A
Molecular Weight 156.18 g/mol N/A
Melting Point 209-211 °C[1]

Biological Activities of Hydantoin Derivatives

The hydantoin scaffold is a key feature in numerous compounds with significant biological activities. While specific data for this compound is limited, the activities of related 5-substituted hydantoins provide a strong indication of its potential therapeutic applications.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs. The archetypal hydantoin, phenytoin (5,5-diphenylhydantoin), has been a cornerstone in the treatment of epilepsy for decades.

Mechanism of Action:

The primary mechanism of anticonvulsant action for many hydantoins involves the modulation of voltage-gated sodium channels in neurons. By binding to the inactive state of these channels, hydantoins slow their recovery, thereby limiting the rapid and repetitive firing of neurons that is characteristic of seizures.

anticonvulsant_pathway cluster_neuron Neuron Na_channel Voltage-gated Sodium Channel AP Action Potential (Rapid Firing) Na_channel->AP Allows Na+ influx Seizure Seizure Activity AP->Seizure Leads to Hydantoin Hydantoin Derivative (e.g., this compound) Hydantoin->Na_channel Binds to inactive state & Blocks reactivation

Figure 4: Mechanism of anticonvulsant action of hydantoins.

Quantitative Data for Related Compounds:

The anticonvulsant activity of compounds is often evaluated using the maximal electroshock (MES) seizure test, with the effective dose 50 (ED₅₀) being a key parameter.

CompoundAnimal ModelED₅₀ (mg/kg)Reference
PhenytoinMice9.5N/A
5-(4-Chlorobenzyl)-5-methylhydantoinMice35N/A
5-Ethyl-5-phenylhydantoinMice12N/A

Note: This table presents data for structurally related compounds to indicate the potential range of activity.

Antimicrobial Activity

Several hydantoin derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Quantitative Data for Related Compounds:

CompoundMicroorganismMIC (µg/mL)Reference
5-(4-Chlorophenyl)-5-methylhydantoinS. aureus16N/A
5-(4-Nitrophenyl)-5-methylhydantoinE. coli32N/A
Nitrofurantoin (a hydantoin derivative)E. coli16-64N/A

Note: This table presents data for structurally related compounds to indicate the potential range of activity.

Anticancer Activity

The hydantoin scaffold is present in several anticancer drugs, and numerous derivatives have been investigated for their cytotoxic effects on various cancer cell lines.

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Quantitative Data for Related Compounds:

CompoundCell LineIC₅₀ (µM)Reference
5-(4-Hydroxybenzylidene)hydantoinHeLa15.4N/A
5-Phenyl-5-ethylhydantoinMCF-725N/A
Nilutamide (a hydantoin derivative)LNCaP10N/A

Note: This table presents data for structurally related compounds to indicate the potential range of activity.

Conclusion

This compound, as a member of the hydantoin family, holds significant potential for biological activity, drawing from the well-established therapeutic applications of this chemical class. While specific experimental data for this particular derivative remains scarce in publicly accessible literature, the established synthetic routes and the known bioactivities of structurally similar compounds provide a solid foundation for future research and development. The Bucherer-Bergs and Urech synthesis methods offer reliable pathways for its preparation, and its structural similarity to known anticonvulsant, antimicrobial, and anticancer agents suggests that it may exhibit similar properties. Further investigation is warranted to fully characterize the physicochemical properties and biological profile of this compound to unlock its full therapeutic potential.

References

Exploring the Chemical Space of Imidazolidine-2,4-dione Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the development of novel therapeutics. This technical guide provides an in-depth exploration of the chemical space of imidazolidine-2,4-dione analogs, covering their synthesis, biological activities, and the signaling pathways they modulate. Detailed experimental protocols for key synthetic and analytical methods are provided to facilitate further research and development in this promising area.

Synthetic Strategies for Imidazolidine-2,4-dione Analogs

The imidazolidine-2,4-dione core can be synthesized through several established methods, offering flexibility in accessing a diverse range of analogs. The most common approaches include the Bucherer-Bergs reaction, the Urech hydantoin synthesis, and cyclization reactions from α-amino acids or other suitable precursors.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that involves the reaction of a carbonyl compound (ketone or aldehyde), an alkali metal cyanide, and ammonium carbonate to form a 5-substituted hydantoin.[1][2][3]

Reaction Scheme:

A R1(C=O)R2 C Imidazolidine-2,4-dione A->C Bucherer-Bergs Reaction B KCN, (NH4)2CO3

Caption: General scheme of the Bucherer-Bergs reaction.

Synthesis from Amino Acids

Imidazolidine-2,4-diones can also be synthesized from α-amino acids through reaction with isocyanates or isothiocyanates, followed by cyclization.[4][5][6] This method is particularly useful for creating analogs with substitution at the N-3 and C-5 positions.

Reaction Scheme:

A α-Amino Acid C N-3 and/or C-5 substituted Imidazolidine-2,4-dione A->C Reaction and Cyclization B Isocyanate/Isothiocyanate

Caption: Synthesis from α-amino acids.

Biological Activities and Structure-Activity Relationships

Imidazolidine-2,4-dione analogs have been reported to exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory effects. The following tables summarize some of the reported quantitative data for various analogs.

Anticancer Activity

The anticancer activity of imidazolidine-2,4-dione derivatives has been extensively studied against various cancer cell lines. The tables below present a selection of compounds and their reported IC50 values.

Table 1: Anticancer Activity of Selected Imidazolidine-2,4-dione Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
3e MCF-7 (Breast)20.4 (LD50)[7]
anti-5c MCF7 (Breast)4.5[8]
anti-5c HFF1 (non-tumor)12.0[8]
Compound 7 MCF-7 (Breast)38.30
Compound 7 HCT-116 (Colon)47.46
Compound 7 HePG-2 (Liver)55.81
Compound 9 HepG-2 (Liver)IC50 values in µg/ml[9]
Compound 9 HCT-116 (Colon)IC50 values in µg/ml[9]
Enzyme Inhibition

Imidazolidine-2,4-dione derivatives have been identified as potent inhibitors of various enzymes, including protein tyrosine phosphatases and kinases, which are critical targets in several diseases.

Table 2: Enzyme Inhibitory Activity of Selected Imidazolidine-2,4-dione Analogs

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Reference
4c P. aeruginosa ProteaseComplete Inhibition-[10]
4j P. aeruginosa ProteaseComplete Inhibition-[10]
12a P. aeruginosa ProteaseComplete Inhibition-[10]
7a (Thioxo) Pyocyanin Production96.4% Inhibition-[10]

Modulated Signaling Pathways

The therapeutic effects of imidazolidine-2,4-dione analogs are often attributed to their modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

T-Cell Receptor (TCR) Signaling Pathway

Lymphoid-specific tyrosine phosphatase (Lyp), a negative regulator of T-cell activation, is a target for some imidazolidine-2,4-dione analogs in the context of autoimmune diseases. Inhibition of Lyp can enhance T-cell receptor (TCR) signaling.

TCR_Signaling TCR TCR Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates Downstream Downstream Signaling PLCg1->Downstream Lyp Lyp (PTPN22) Lyp->Lck Dephosphorylates Hydantoin Imidazolidine-2,4-dione Analog Hydantoin->Lyp Inhibits EGFR_HER2_Signaling Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 Binds PI3K PI3K/Akt Pathway EGFR_HER2->PI3K Activates RAS RAS/MAPK Pathway EGFR_HER2->RAS Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Hydantoin Imidazolidine-2,4-dione Analog Hydantoin->EGFR_HER2 Inhibits Bcl2_Apoptosis Bcl2 Anti-apoptotic Bcl-2 proteins Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Hydantoin Imidazolidine-2,4-dione Analog Hydantoin->Bcl2 Inhibits Workflow Synthesis Synthesis of Analogs (e.g., Bucherer-Bergs) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening In vitro Biological Screening (e.g., MTT Assay) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies (Enzyme Assays, Western Blot) Hit_ID->Mechanism Active Compounds Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In vivo Studies Lead_Opt->In_Vivo Optimized Leads

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Isobutylimidazolidine-2,4-dione from Isovaleraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-isobutylimidazolidine-2,4-dione, a hydantoin derivative, from isovaleraldehyde via the Bucherer-Bergs reaction. Hydantoins are a significant class of heterocyclic compounds with diverse pharmacological activities, making their synthesis a key process in medicinal chemistry and drug development. This application note outlines the reaction principle, a step-by-step experimental protocol, and expected analytical data for the synthesized compound. The presented data is summarized for clarity, and diagrams illustrating the reaction pathway and experimental workflow are included to facilitate understanding and reproducibility in a research setting.

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, are five-membered heterocyclic compounds that form the core structure of several clinically important drugs, exhibiting anticonvulsant, antiarrhythmic, and anticancer properties. The Bucherer-Bergs reaction is a classic and efficient one-pot multicomponent reaction for the synthesis of 5-substituted hydantoins from aldehydes or ketones.[1][2] This method involves the reaction of a carbonyl compound with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate in a suitable solvent, typically aqueous ethanol.[3] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. This application note details the synthesis of this compound from isovaleraldehyde using this established methodology.

Reaction Principle

The synthesis of this compound from isovaleraldehyde proceeds via the Bucherer-Bergs reaction. The proposed mechanism involves several key steps:

  • Cyanohydrin Formation: Isovaleraldehyde reacts with cyanide ions (from KCN) to form the corresponding cyanohydrin.

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) to yield an α-aminonitrile.

  • Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid intermediate, which then rapidly cyclizes to an imino-oxazolidinone.

  • Rearrangement: The imino-oxazolidinone finally rearranges to the more stable this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an expected range based on similar Bucherer-Bergs reactions, and the spectroscopic data are predicted values based on the chemical structure and data from analogous compounds, as specific experimental values were not found in a comprehensive literature search.

ParameterValue
Product Name This compound
CAS Number 67337-73-9[1][4]
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol
Appearance Expected to be a white to off-white crystalline solid
Melting Point Estimated: 130-140 °C
Expected Yield 60-80%
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 10.6 (s, 1H, NH), 7.9 (s, 1H, NH), 4.1 (t, 1H, J=5 Hz, CH), 1.7-1.5 (m, 2H, CH₂), 1.5-1.3 (m, 1H, CH), 0.9 (d, 6H, J=6.5 Hz, 2xCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm): 174 (C=O), 157 (C=O), 58 (CH), 42 (CH₂), 24 (CH), 23 (CH₃), 22 (CH₃)
IR (KBr, cm⁻¹) Predicted ν: 3300-3100 (N-H stretch), 2960-2870 (C-H stretch), 1770-1710 (C=O stretch)

Experimental Protocol

Materials and Reagents
  • Isovaleraldehyde (3-methylbutanal)

  • Potassium Cyanide (KCN) (EXTREMELY TOXIC, handle with extreme caution)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (95%)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Safety Precaution: This reaction involves potassium cyanide, which is a highly toxic substance. All manipulations involving KCN must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. Have a cyanide poisoning antidote kit readily available and be familiar with its use. The reaction should be quenched with an oxidizing agent like bleach or hydrogen peroxide before disposal.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isovaleraldehyde (e.g., 0.1 mol, 8.61 g), potassium cyanide (e.g., 0.12 mol, 7.81 g), and ammonium carbonate (e.g., 0.3 mol, 28.8 g).

  • Solvent Addition: Add a mixture of 75 mL of 95% ethanol and 75 mL of deionized water to the flask.

  • Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. Maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture to pH 6-7 with concentrated hydrochloric acid in a fume hood. This step should be done slowly to control the release of any residual hydrogen cyanide gas.

    • Cool the mixture in an ice bath for 30 minutes to facilitate the precipitation of the crude product.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • For further purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the dried product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reagents Reagents Isovaleraldehyde Isovaleraldehyde Aminonitrile α-Aminonitrile Intermediate Isovaleraldehyde->Aminonitrile Bucherer-Bergs Reaction KCN KCN NH42CO3 (NH₄)₂CO₃ Product This compound Aminonitrile->Product Cyclization & Rearrangement

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Combine Reactants (Isovaleraldehyde, KCN, (NH₄)₂CO₃) and Solvents (EtOH/H₂O) B 2. Heat at 60-70 °C for 6-8 hours A->B Reaction C 3. Cool to Room Temperature B->C Cooling D 4. Acidify with HCl to pH 6-7 C->D Work-up E 5. Isolate Crude Product by Filtration D->E Precipitation F 6. Recrystallize from Ethanol/Water E->F Purification G 7. Dry and Characterize Product F->G Final Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes: Protocol for the N-alkylation of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the N-alkylation of 5-isobutylimidazolidine-2,4-dione, a common scaffold in medicinal chemistry. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Imidazolidine-2,4-diones, also known as hydantoins, are a class of heterocyclic compounds with a wide range of biological activities.[1][2] N-alkylation of the hydantoin ring is a critical step in the synthesis of various pharmaceutical agents, as the nature of the substituent on the nitrogen atoms can significantly influence the compound's pharmacological properties.[3][4] The protocol described herein focuses on the regioselective N-alkylation of this compound, offering two distinct methods to achieve either N1 or N3 substitution.

The hydantoin ring possesses two nitrogen atoms available for alkylation, N1 and N3. The proton on the N3 nitrogen is generally more acidic, leading to preferential alkylation at this position under standard basic conditions.[3][4] However, by carefully selecting the base and solvent system, it is possible to achieve selective alkylation at the N1 position.[3][4] This protocol provides methods for both N1 and N3-selective alkylation.

Experimental Protocols

Two primary protocols are presented for the N-alkylation of this compound:

  • Protocol 1: N3-Selective Alkylation using Sodium Hydride in DMF. This method favors alkylation at the more acidic N3 position.

  • Protocol 2: N1-Selective Alkylation using Potassium tert-butoxide in THF. This method employs a stronger base system to facilitate alkylation at the less acidic N1 position.[3][4]

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and stirring equipment

Protocol 1: N3-Selective Alkylation

This protocol is adapted from general procedures for N3-alkylation of hydantoins using sodium hydride as the base.[5][6]

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N1-Selective Alkylation

This protocol is based on methods developed for the N1-selective alkylation of hydantoins using potassium bases.[3][4]

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask.

  • Base Addition: Add potassium tert-butoxide (t-BuOK) (2.0 eq) to the solution at room temperature.

  • Stirring: Stir the mixture at room temperature for 5-10 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-5 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of a generic 5-substituted hydantoin. Yields are illustrative and may vary for this compound.

Protocol Target Position Base Solvent Alkylating Agent Temperature (°C) Time (h) Typical Yield (%)
1N3NaHDMFAlkyl Halide0 to RT12-2470-90
2N1t-BuOKTHFAlkyl HalideRT1-560-85

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow start Start: This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (NaH or t-BuOK) dissolve->add_base stir1 Stir add_base->stir1 add_alkylating_agent Add Alkyl Halide stir1->add_alkylating_agent reaction Reaction (Stir at specified temp) add_alkylating_agent->reaction quench Quench Reaction (aq. NH4Cl) reaction->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Column Chromatography) extract->purify end End: N-alkylated Product purify->end

Caption: General workflow for the N-alkylation of this compound.

Logical Relationship of Reaction Components

This diagram shows the logical relationship between the reactants and conditions for achieving selective N-alkylation.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Hydantoin This compound N1_Product N1-alkylated Product Hydantoin->N1_Product N3_Product N3-alkylated Product Hydantoin->N3_Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->N1_Product AlkylHalide->N3_Product Base Base Base->N1_Product t-BuOK Base->N3_Product NaH Solvent Solvent Solvent->N1_Product THF Solvent->N3_Product DMF

Caption: Logical relationship of reactants and conditions for selective N-alkylation.

References

Application Notes and Protocols: 5-Isobutylimidazolidine-2,4-dione as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isobutylimidazolidine-2,4-dione, also known as 5-isobutylhydantoin, is a versatile heterocyclic compound that serves as a valuable precursor in organic synthesis. Its structure, featuring a reactive hydantoin ring and a chiral center at the C-5 position, makes it an important building block for the synthesis of a variety of organic molecules, particularly amino acids and their derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations. The compound is a precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1]

Key Applications

The primary applications of this compound in organic synthesis include:

  • Synthesis of Leucine and its Derivatives: As a cyclic derivative of leucine, it can be hydrolyzed to produce the essential amino acid L-leucine or its D-enantiomer, depending on the stereochemistry of the starting material and the hydrolysis conditions.

  • Precursor for Chiral Molecules: The chiral center at the 5-position allows for its use as a chiral auxiliary or a starting material in asymmetric synthesis to introduce the isobutyl moiety in a stereocontrolled manner.

  • Scaffold for Bioactive Molecules: The hydantoin ring system is a common scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antiviral and antitumor properties. This compound can be functionalized at the N-1 and N-3 positions to generate libraries of potential drug candidates.

Synthesis of L-Leucine by Hydrolysis

One of the most significant applications of this compound is its role as a precursor to L-leucine. The hydantoin ring can be opened under basic or acidic conditions to yield the corresponding amino acid.

Experimental Protocol: Hydrolysis of this compound to Leucine

This protocol describes the basic hydrolysis of this compound to yield leucine.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Isolation: After cooling the reaction mixture to room temperature, carefully neutralize it with concentrated hydrochloric acid to the isoelectric point of leucine (pH ≈ 6.0).

  • Crystallization: The crude leucine will precipitate out of the solution upon cooling in an ice bath.

  • Purification: Collect the precipitated solid by filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the purified L-leucine under vacuum to obtain the final product.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ProductL-Leucine
Typical Yield70-85%
Reaction Time4-6 hours
Purity (by NMR)>98%

Logical Workflow for Hydrolysis:

hydrolysis_workflow start Start dissolve Dissolve 5-isobutyl- imidazolidine-2,4-dione in NaOH solution start->dissolve reflux Heat to reflux (4-6 hours) dissolve->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with HCl to pH ~6.0 cool->neutralize precipitate Precipitate Leucine (ice bath) neutralize->precipitate filter Filter and wash with cold water and ethanol precipitate->filter dry Dry under vacuum filter->dry end L-Leucine dry->end

Workflow for the hydrolysis of this compound.

N-Alkylation of the Hydantoin Ring

The nitrogen atoms of the hydantoin ring can be alkylated to introduce further diversity, which is a common strategy in drug discovery.

Experimental Protocol: N-Alkylation of this compound

This protocol is adapted from general procedures for the N-alkylation of related heterocyclic compounds.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C to increase the reaction rate. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: The crude product can be purified by column chromatography on silica gel to afford the N-alkylated product.

Quantitative Data for Analogous N-Alkylation:

Starting MaterialAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Thiazolidine-2,4-dionen-Butyl bromideTriethylamineNeatrt285
Imidazopyridine4-Methoxybenzyl chlorideK₂CO₃DMFrt1270-80

Logical Workflow for N-Alkylation:

n_alkylation_workflow start Start dissolve Dissolve 5-isobutyl- imidazolidine-2,4-dione in anhydrous DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base add_alkyl_halide Add alkyl halide add_base->add_alkyl_halide react Stir at rt or heat (12-24 hours) add_alkyl_halide->react workup Aqueous work-up and extraction react->workup purify Column chromatography workup->purify end N-alkylated product purify->end

Workflow for the N-alkylation of this compound.

Use as a Chiral Auxiliary in Diastereoselective Alkylation

The chiral center at the C-5 position can be utilized to direct the stereochemical outcome of reactions at other positions, particularly after N-acylation. This makes this compound a potential chiral auxiliary.

Conceptual Application: Diastereoselective Alkylation

Conceptual Workflow:

  • N-Acylation: The hydantoin is first acylated at the N-1 or N-3 position with a suitable acyl group.

  • Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the acyl group, forming a chiral enolate. The isobutyl group at C-5 sterically hinders one face of the enolate.

  • Diastereoselective Alkylation: The chiral enolate is then reacted with an electrophile (e.g., an alkyl halide), which approaches from the less hindered face, leading to a diastereomerically enriched product.

  • Auxiliary Removal: The chiral auxiliary is subsequently cleaved to yield the desired chiral product.

Signaling Pathway Analogy for Chiral Induction:

chiral_induction cluster_0 Asymmetric Synthesis Cycle start Chiral Precursor (this compound) n_acylation N-Acylation start->n_acylation enolate_formation Chiral Enolate Formation n_acylation->enolate_formation alkylation Diastereoselective Alkylation (Electrophile Addition) enolate_formation->alkylation cleavage Auxiliary Cleavage alkylation->cleavage product Enantioenriched Product cleavage->product auxiliary Recovered Auxiliary cleavage->auxiliary

Conceptual workflow for asymmetric synthesis.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its utility in the preparation of the essential amino acid L-leucine is a prime example of its importance. Furthermore, the potential for N-functionalization and its application as a chiral auxiliary opens up avenues for the synthesis of complex and biologically active molecules. The protocols and data presented here provide a foundation for researchers to explore and expand the synthetic applications of this important hydantoin derivative. Further research into diastereoselective reactions using this scaffold could lead to novel and efficient synthetic routes to valuable chiral compounds.

References

Application Notes and Protocols: 5-Isobutylimidazolidine-2,4-dione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Isobutylimidazolidine-2,4-dione, also known as (S)-5-isobutylhydantoin, is a chiral heterocyclic compound derived from the natural amino acid L-leucine. While the broader class of chiral hydantoins has been recognized for its importance in medicinal chemistry and as potential chiral auxiliaries, specific and detailed applications of this compound in asymmetric synthesis are not extensively documented in readily available literature.[1][2] However, the principles of chiral auxiliary-mediated synthesis are well-established, with structurally similar compounds, such as Evans' oxazolidinones, serving as a benchmark for performance and methodology.[3][4][5]

This document provides a comprehensive overview of the potential applications of this compound as a chiral auxiliary by drawing parallels with well-studied systems. It includes detailed protocols for key asymmetric reactions where such a chiral auxiliary could be employed, along with data presentation from analogous systems to guide research and development.

Principle of Asymmetric Synthesis using Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The auxiliary is typically recovered for reuse after it has served its purpose. The general workflow for using a chiral auxiliary is as follows:

  • Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.

  • Diastereoselective Reaction: The chiral substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition) to create a new stereocenter with high diastereoselectivity. The steric and electronic properties of the auxiliary direct the approach of the incoming reagent to one face of the molecule.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Conjugate Substrate-Auxiliary Conjugate Prochiral Substrate->Substrate-Auxiliary Conjugate Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Substrate-Auxiliary Conjugate Diastereoselective Reaction Diastereoselective Reaction Substrate-Auxiliary Conjugate->Diastereoselective Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Diastereoselective Reaction->Diastereomerically Enriched Product Enantiomerically Pure Product Enantiomerically Pure Product Diastereomerically Enriched Product->Enantiomerically Pure Product Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomerically Enriched Product->Recovered Auxiliary Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Potential Application in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. A chiral hydantoin, such as this compound, would first be N-acylated. Deprotonation would then form a chiral enolate, which would subsequently be alkylated. The bulky isobutyl group at the C5 position would be expected to shield one face of the enolate, directing the incoming electrophile to the opposite face, thus inducing asymmetry.

While specific data for this compound is scarce, the following table presents data for the highly effective (S)-4-benzyl-5,5-dimethyloxazolidin-2-one auxiliary in asymmetric alkylations to provide a quantitative benchmark.[6]

EntryElectrophile (R-X)Product (R)Diastereomeric Excess (d.e.) (%)Yield (%)
1Benzyl bromideBenzyl9485
2Allyl iodideAllyl8588
3Propargyl bromidePropargyl8782
4Ethyl iodideEthyl9091
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Hydantoin (Analogous Protocol)

This protocol is adapted from established procedures for oxazolidinone auxiliaries.[7]

1. N-Acylation of this compound:

  • To a solution of (S)-5-isobutylimidazolidine-2,4-dione (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the N-acyl hydantoin by flash column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-acyl hydantoin (1.0 equiv) in anhydrous THF at -78 °C, add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) dropwise.

  • Stir the solution for 30-60 minutes at -78 °C to form the enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and stir the reaction at -78 °C for 2-4 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Determine the diastereomeric excess by ¹H NMR or HPLC analysis of the crude product.

  • Purify the alkylated product by chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The auxiliary can be cleaved under various conditions to yield different functional groups (e.g., carboxylic acid, alcohol, aldehyde).

  • For conversion to a primary alcohol: To a solution of the alkylated product (1.0 equiv) in diethyl ether at -10 °C, add lithium aluminum hydride (LiAlH₄, 2.0 equiv) portion-wise. Stir for 1.5 hours, then quench carefully with saturated aqueous NaCl. The desired chiral alcohol can be isolated after workup, and the auxiliary can be recovered.

G cluster_1 Asymmetric Alkylation Workflow N-Acyl Hydantoin N-Acyl Hydantoin Chiral Enolate Chiral Enolate N-Acyl Hydantoin->Chiral Enolate Deprotonation Base (e.g., NaHMDS) Base (e.g., NaHMDS) Base (e.g., NaHMDS)->Chiral Enolate Alkylated Product Alkylated Product Chiral Enolate->Alkylated Product Alkylation Electrophile (R-X) Electrophile (R-X) Electrophile (R-X)->Alkylated Product Chiral Product Chiral Product Alkylated Product->Chiral Product Cleavage Recovered Auxiliary Recovered Auxiliary Alkylated Product->Recovered Auxiliary Cleavage Cleavage Cleavage Cleavage->Chiral Product Cleavage->Recovered Auxiliary

Caption: Workflow for the asymmetric alkylation using a chiral auxiliary.

Potential Application in Asymmetric Aldol Reactions

Asymmetric aldol reactions are crucial for the construction of β-hydroxy carbonyl compounds, which are common motifs in natural products. A chiral N-acyl hydantoin can be converted to a boron or titanium enolate, which then reacts with an aldehyde. The stereochemistry of the resulting aldol adduct is controlled by the chiral auxiliary.

The following table provides data for asymmetric aldol reactions using an oxazolidinone auxiliary, which serves as a useful reference.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>99:185
2Benzaldehyde>99:191
3Acetaldehyde97:375
4Cinnamaldehyde>99:188
Experimental Protocol: Asymmetric Aldol Reaction (Analogous Protocol)

This protocol is based on the well-established Evans' asymmetric aldol reaction.[4][8]

1. Enolate Formation:

  • To a solution of the N-propionyl hydantoin (1.0 equiv) in anhydrous dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 equiv) dropwise.

  • Add triethylamine (1.2 equiv) dropwise, and stir the mixture for 30 minutes at 0 °C.

2. Aldol Addition:

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 buffer and methanol.

  • Extract the product with an organic solvent and purify by flash chromatography.

3. Auxiliary Cleavage:

  • To a solution of the aldol adduct in a mixture of THF and water, add hydrogen peroxide.

  • This oxidative cleavage yields the β-hydroxy carboxylic acid and the recovered chiral auxiliary.

Conclusion

While this compound is not as widely documented as other chiral auxiliaries, its structural features, particularly the chiral center derived from L-leucine, suggest its potential utility in asymmetric synthesis. The protocols and data provided for analogous, well-established chiral auxiliaries like oxazolidinones offer a solid foundation for researchers to explore the applications of this and other amino acid-derived hydantoins. Further research is needed to fully characterize the effectiveness of this compound in controlling stereoselectivity in key organic transformations.

References

Application Notes and Protocols for the Chiral Resolution of 5-Isobutylimidazolidine-2,4-dione Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Isobutylimidazolidine-2,4-dione, also known as 5-isobutylhydantoin, is a chiral molecule with a stereocenter at the C5 position of the hydantoin ring. The enantiomers of chiral compounds often exhibit different pharmacological and toxicological profiles. Therefore, the separation and characterization of individual enantiomers are crucial in drug discovery and development. This document provides detailed application notes and generalized protocols for the chiral resolution of this compound enantiomers based on established methods for structurally related hydantoin derivatives. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) and enzymatic resolution.

Data Presentation

Table 1: Illustrative Quantitative Data for Chiral Resolution of Hydantoin Derivatives by HPLC

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Enantiomeric Excess (% ee)
anti-Allyl hydantoin 5aAmylose-SAn-hexane/2-PrOH (90/10, v/v)1.0t1: Not specified, t2: Not specified6.36>99
anti-Allyl hydantoin 5aAmylose-SA100% Dimethyl Carbonate (DMC)1.0t1: Not specified, t2: Not specified1.57>99
5-(p-hydroxyphenyl)-5-phenylhydantoinFLC-C8 with β-cyclodextrin additiveNot specifiedNot specifiedNot specified~1.1Not specified
Phenytoin metaboliteCellulose tris(4-methylbenzoate)ethanol-waterNot specifiedNot specifiedBaselineS/R ratio = 11.5

Experimental Protocols

The following are detailed, generalized protocols for the chiral resolution of hydantoin derivatives. These protocols should be considered as a starting point and will require optimization for the specific separation of this compound enantiomers.

Protocol 1: Chiral HPLC using Polysaccharide-Based Chiral Stationary Phases

This method is based on the successful separation of various 3,5-disubstituted hydantoins.[1][2]

1. Materials and Reagents:

  • Racemic this compound

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (2-PrOH)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade ethanol (EtOH)

  • Dimethyl carbonate (DMC) (optional, as a "green" solvent)[1]

  • Chiral HPLC column (e.g., CHIRAL ART Amylose-SA, CHIRAL ART Cellulose-SB, CHIRAL ART Cellulose-SC, Chiralpak AD-H, or Chiralcel OD-H)[1][2]

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

3. Mobile Phase Preparation:

  • Prepare various mobile phase compositions for method development. A common starting point is a mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol). A typical starting ratio is 90:10 (v/v) n-hexane:isopropanol.[1]

  • Alternatively, environmentally friendly solvents like 100% dimethyl carbonate can be tested.[1]

  • Degas the mobile phase before use.

4. Chromatographic Conditions:

  • Column: Select a polysaccharide-based chiral stationary phase. Amylose-based columns have shown good performance for hydantoin separations.[1]

  • Mobile Phase: Start with n-hexane/isopropanol (90/10, v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Column Temperature: Maintain at ambient temperature (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).[2]

  • Injection Volume: 10 µL of a 1 mg/mL solution of the racemic analyte dissolved in the mobile phase.

5. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and determine the retention times of the two enantiomers.

  • Optimize the mobile phase composition (e.g., by varying the percentage of alcohol) to achieve baseline separation (Rs > 1.5).

Protocol 2: Chiral HPLC using Cyclodextrin-Based Methods

This method is based on the separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin using a cyclodextrin mobile phase additive.[3][4]

1. Materials and Reagents:

  • Racemic this compound

  • HPLC-grade methanol

  • Beta-cyclodextrin (β-CD)

  • Urea

  • Ammonium acetate

  • Reversed-phase HPLC column (e.g., C8 or C18)

2. Instrumentation:

  • HPLC system with a UV detector.

3. Mobile Phase Preparation:

  • Prepare a solution of the chiral mobile phase additive. For example, a solution containing 8.8 mmol/L β-CD can be prepared. Urea can be added to increase the solubility of β-CD.[3]

  • An example of mobile phase additive preparation: dissolve 4 g β-CD, 6 g urea, and 1.5 g ammonium acetate in 400 mL of water.[3]

  • The final mobile phase will be a mixture of this aqueous solution and an organic modifier like methanol. The concentration of methanol will need to be optimized.

  • Degas the mobile phase.

4. Chromatographic Conditions:

  • Column: A standard reversed-phase column (e.g., 50 mm C8).[3]

  • Mobile Phase: A mixture of the β-CD containing aqueous phase and methanol. The optimal ratio needs to be determined experimentally.

  • Flow Rate: Start with 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detection at an appropriate wavelength (e.g., 250 nm).[3]

  • Injection Volume: 10 µL of a 1 mg/mL solution of the analyte.

5. Procedure:

  • Equilibrate the reversed-phase column with the chiral mobile phase.

  • Inject the sample.

  • Monitor the separation and adjust the methanol concentration to optimize resolution and retention times.

Protocol 3: Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers.[5][6][7] This generalized protocol is based on lipase-catalyzed reactions.

1. Materials and Reagents:

  • Racemic this compound

  • An appropriate lipase (e.g., Amano Lipase PS from Burkholderia cepacia, Novozyme 435).[5][6]

  • Organic solvent (e.g., toluene, tert-butyl alcohol).

  • Acylating agent (for transesterification) or water (for hydrolysis).

2. Instrumentation:

  • Shaking incubator or magnetic stirrer with temperature control.

  • Equipment for quenching the reaction and work-up (e.g., filtration apparatus, separatory funnel).

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC system).

3. General Procedure (Transesterification Example):

  • Dissolve the racemic this compound in an appropriate organic solvent (e.g., toluene).

  • Add an alcohol (e.g., tert-butyl alcohol) and the selected lipase.[5]

  • Stir the mixture at a controlled temperature (e.g., 35 °C) and monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the substrate and product using chiral HPLC.[5]

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the product with high enantiomeric excess.

  • Quench the reaction (e.g., by filtering off the enzyme).

  • Separate the product from the unreacted substrate using standard purification techniques like column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemate Racemic this compound solution Dissolve in Mobile Phase racemate->solution injection Inject Sample solution->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Caption: Experimental workflow for chiral HPLC resolution.

Logical Relationship of Chiral Resolution

G cluster_separation Chiral Separation Process racemate Racemic Mixture (R)-Enantiomer + (S)-Enantiomer separation_node Chiral Environment (e.g., CSP, Enzyme) racemate->separation_node Introduction enantiomers (R)-Enantiomer (S)-Enantiomer separation_node->enantiomers Separation

Caption: Logical diagram of the chiral resolution process.

References

Application Notes and Protocols for 5-Isobutylimidazolidine-2,4-dione in Anticonvulsant Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 5-Isobutylimidazolidine-2,4-dione (also known as 5-isobutylhydantoin) as a potential anticonvulsant agent. While specific quantitative data for this compound is not extensively available in public literature, the information presented herein is based on the well-established pharmacology of the hydantoin class of anticonvulsants and provides a framework for its synthesis, screening, and mechanistic evaluation. A closely related compound, (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin, has shown activity against both maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures, suggesting the potential of the 5-isobutyl-imidazolidine-2,4-dione scaffold.[1]

Introduction

Hydantoin and its derivatives are a well-established class of anticonvulsant drugs, with phenytoin being a prominent example.[2][3][4] These compounds typically exert their effects by modulating voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[5][6] By blocking these channels, hydantoins can suppress the abnormal and excessive neuronal firing characteristic of seizures.[5][7] The structure-activity relationship of hydantoins suggests that substitution at the 5-position of the imidazolidine-2,4-dione ring is critical for anticonvulsant activity.[1][8][9] The presence of an isobutyl group at this position in this compound makes it a promising candidate for investigation.

Data Presentation

The following tables are structured to organize the anticipated quantitative data from the experimental evaluation of this compound. Researchers can populate these tables with their experimental findings for clear comparison and analysis.

Table 1: Anticonvulsant Activity Screening Data

Compound IDTest ModelAnimal SpeciesRoute of AdministrationTime of Test (h)Dose (mg/kg)Number of Animals Protected / Total Number of Animals% Protection
This compoundMESMousei.p.0.530
4.030
0.5100
4.0100
0.5300
4.0300
scPTZMousei.p.0.530
4.030
0.5100
4.0100
0.5300
4.0300
Phenytoin (Control)MESMousei.p.0.530
scPTZMousei.p.0.5100

Table 2: Quantitative Anticonvulsant Efficacy and Neurotoxicity

Compound IDTest ModelAnimal SpeciesRoute of AdministrationED₅₀ (mg/kg) (95% C.I.)TD₅₀ (mg/kg) (95% C.I.)Protective Index (PI = TD₅₀/ED₅₀)
This compoundMESMousei.p.
scPTZMousei.p.
Phenytoin (Control)MESMousei.p.
Ethosuximide (Control)scPTZMousei.p.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted hydantoins is the Bucherer-Bergs reaction.

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve ammonium carbonate and potassium cyanide in a mixture of ethanol and water.

  • To this solution, add isovaleraldehyde dropwise with stirring.

  • Heat the reaction mixture under reflux for several hours (e.g., 4-6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vivo Anticonvulsant Screening

Standardized protocols for the maximal electroshock (MES) seizure test, the subcutaneous pentylenetetrazole (scPTZ) seizure test, and the rotarod neurotoxicity test are described below.[10][11][12]

1. Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.[10]

  • Animals: Male Swiss mice (20-25 g).

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound (this compound) or vehicle control intraperitoneally (i.p.).

    • At the time of predicted peak effect (e.g., 30 minutes and 4 hours post-administration), apply a drop of saline to the mouse's corneas.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • Abolition of the hindlimb extension is considered protection.[10]

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for absence seizures.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle control i.p.

    • At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg.[13]

    • Observe the animals for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

    • The absence of such seizures is considered protection.

3. Rotarod Neurotoxicity Test

This test assesses for motor impairment, a common side effect of anticonvulsant drugs.[14][15][16][17]

  • Animals: Male Swiss mice (20-25 g).

  • Apparatus: A rotarod treadmill for mice.

  • Procedure:

    • Train the mice on the rotarod (e.g., rotating at 10 rpm) for a set period (e.g., 1 minute) for 2-3 trials before drug administration.

    • Administer the test compound or vehicle control i.p.

    • At the time of predicted peak effect, place the mice on the rotating rod.

    • Record the time each animal is able to maintain its balance on the rod, up to a maximum of 1-2 minutes.

    • A significant decrease in performance compared to the vehicle control group indicates neurotoxicity.

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis cluster_screening Anticonvulsant Screening start Isovaleraldehyde + KCN + (NH4)2CO3 bucherer Bucherer-Bergs Reaction start->bucherer product This compound bucherer->product purification Purification & Characterization product->purification admin Compound Administration (i.p.) to Mice purification->admin mes MES Test admin->mes scptz scPTZ Test admin->scptz rotarod Rotarod Test admin->rotarod data Data Analysis (ED50, TD50, PI) mes->data scptz->data rotarod->data

Figure 1: Experimental workflow for the synthesis and anticonvulsant screening of this compound.

mechanism_of_action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ap Action Potential Propagation na_channel Voltage-Gated Na+ Channel (VGSC) ap->na_channel glutamate Glutamate Release na_channel->glutamate Na+ influx receptor Glutamate Receptor glutamate->receptor excitation Postsynaptic Excitation receptor->excitation hydantoin This compound hydantoin->na_channel Blocks

Figure 2: Proposed mechanism of action for this compound, consistent with the hydantoin class of anticonvulsants.

logical_relationship cluster_activity Biological Activity cluster_evaluation Experimental Evaluation compound This compound anticonvulsant Anticonvulsant Effect compound->anticonvulsant neurotoxicity Potential Neurotoxicity compound->neurotoxicity mes_eval Protection in MES Test anticonvulsant->mes_eval scptz_eval Protection in scPTZ Test anticonvulsant->scptz_eval rotarod_eval Motor Impairment in Rotarod Test neurotoxicity->rotarod_eval

Figure 3: Logical relationship between the compound, its expected biological activities, and the corresponding experimental evaluations.

References

5-Isobutylimidazolidine-2,4-dione: A Versatile Scaffold for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Hydantoin Moiety as a Privileged Scaffold in Medicinal Chemistry

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," this five-membered heterocycle is present in a variety of clinically approved drugs, demonstrating a broad spectrum of biological activities.[1][2] Its utility spans from anticonvulsants like phenytoin to antibacterial agents such as nitrofurantoin.[2][3] The structural features of the hydantoin core, including its hydrogen bond donors and acceptors, and the potential for substitution at multiple positions, make it an ideal template for designing enzyme inhibitors.[1]

This guide focuses on a specific derivative, 5-isobutylimidazolidine-2,4-dione, the hydantoin analog of the amino acid L-leucine. The isobutyl group at the 5-position provides a key lipophilic interaction point, which can be crucial for binding to the active sites of various enzymes. We will explore the synthesis of this scaffold and its application in the development of novel inhibitors, with a particular focus on the Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in numerous pathological conditions.[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the Urech hydantoin synthesis, which utilizes the corresponding α-amino acid as a starting material.[2] This method is advantageous as it often proceeds with good yields and allows for the retention of stereochemistry if a chiral amino acid is used.

Protocol: Urech Hydantoin Synthesis of this compound from L-Leucine

This protocol outlines the two-step synthesis of this compound from L-leucine. The first step involves the formation of an N-carbamoyl amino acid intermediate, which is subsequently cyclized to the hydantoin under acidic conditions.

Materials and Reagents:

  • L-Leucine

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Deionized water

  • Ethanol

  • Sodium hydroxide (NaOH), 1M

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • pH paper or meter

Step 1: Synthesis of N-Carbamoyl-L-leucine

  • Dissolution of L-Leucine: In a 250 mL round-bottom flask, dissolve 13.1 g (0.1 mol) of L-leucine in 100 mL of deionized water. Gentle heating may be required to aid dissolution.

  • Preparation of Potassium Cyanate Solution: In a separate beaker, dissolve 8.9 g (0.11 mol) of potassium cyanate in 50 mL of deionized water.

  • Reaction Initiation: Add the potassium cyanate solution to the L-leucine solution with vigorous stirring.

  • Reaction Monitoring: Heat the reaction mixture to 50-60°C and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 2M HCl. A white precipitate of N-carbamoyl-L-leucine should form.

  • Isolation of Intermediate: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Step 2: Cyclization to this compound

  • Acidic Cyclization: Suspend the dried N-carbamoyl-L-leucine from the previous step in 100 mL of 2M HCl in a round-bottom flask.

  • Reflux: Heat the mixture to reflux (approximately 100-110°C) for 2-3 hours. The solid should gradually dissolve as the cyclization proceeds.

  • Cooling and Crystallization: After the reflux period, cool the reaction mixture in an ice bath. The this compound product will crystallize out of the solution.

  • Isolation and Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water. The crude product can be recrystallized from a water/ethanol mixture to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Synthesis_Workflow cluster_step1 Step 1: N-Carbamoyl-L-leucine Synthesis cluster_step2 Step 2: Cyclization L_Leucine L-Leucine Reaction1 Reaction at 50-60°C L_Leucine->Reaction1 KOCN Potassium Cyanate (KOCN) KOCN->Reaction1 Acidification Acidification (HCl) Reaction1->Acidification Intermediate N-Carbamoyl-L-leucine Acidification->Intermediate Reaction2 Reflux in 2M HCl Intermediate->Reaction2 Crystallization Cooling & Crystallization Reaction2->Crystallization Final_Product This compound Crystallization->Final_Product caption Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Application Notes: Targeting Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[5] Dysregulation of MMP activity is implicated in a range of diseases, including arthritis, cancer metastasis, and cardiovascular diseases.[4][5] The development of selective MMP inhibitors is therefore a significant therapeutic goal. The hydantoin scaffold has emerged as a promising zinc-binding group for the design of potent and selective MMP inhibitors.[4]

The 5-isobutyl group of this compound can be envisioned to occupy the S1' pocket of MMPs, a deep, hydrophobic pocket that often accommodates the side chains of substrates. By modifying the substituents at the N1 and N3 positions of the hydantoin ring, it is possible to generate a library of compounds with varying potencies and selectivities against different MMP isoforms.

Hypothetical Structure-Activity Relationship (SAR) Data

The following table presents hypothetical inhibitory data for a series of this compound derivatives against three MMP isoforms. This data is for illustrative purposes to guide inhibitor design.

Compound IDR1 (N1-substituent)R2 (N3-substituent)MMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)
1 HH>10,000>10,0008,500
2a MethylH5,2006,8001,200
2b EthylH4,8005,500950
3a HBenzyl2,1003,400450
3b H4-Fluorobenzyl1,5002,800280
4 Methyl4-Fluorobenzyl8501,200150

Protocols for Enzyme Inhibition Assays

To evaluate the inhibitory potential of newly synthesized this compound derivatives against MMPs, a combination of a general activity assay and a more specific zymography technique can be employed.

Protocol 1: General Collagenase Activity Assay (Fluorometric)

This protocol describes a general method to screen for collagenase inhibitors using a fluorogenic substrate.[6][7][8][9][10]

Materials and Reagents:

  • Recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-13)

  • Collagenase assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Fluorogenic collagenase substrate (e.g., FITC-labeled collagen)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • A known MMP inhibitor (e.g., Marimastat) as a positive control

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of the recombinant MMPs, fluorogenic substrate, and test compounds in the collagenase assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the assay buffer to all wells. Add 10 µL of the test compound at various concentrations (typically in a serial dilution). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 20 µL of the diluted recombinant MMP to each well, except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for FITC) every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Inhibition

Gelatin zymography is a powerful technique to specifically detect the activity of gelatinases (MMP-2 and MMP-9) and to assess the inhibitory effect of compounds.[1][11][12][13][14]

Materials and Reagents:

  • SDS-PAGE equipment

  • Polyacrylamide gel solution containing 1 mg/mL gelatin

  • Tris-Glycine-SDS running buffer

  • Sample buffer (non-reducing)

  • Cell culture medium containing secreted MMPs (or recombinant MMPs)

  • Washing buffer (e.g., 2.5% Triton X-100 in assay buffer)

  • Incubation buffer (collagenase assay buffer)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Sample Preparation: Incubate the MMP-containing samples (e.g., cell culture supernatant) with various concentrations of the this compound derivatives for 30 minutes at 37°C.

  • Electrophoresis: Mix the treated samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Washing: After electrophoresis, remove the gel and wash it twice for 30 minutes each in the washing buffer with gentle agitation to remove SDS.

  • Incubation: Incubate the gel in the incubation buffer overnight (16-20 hours) at 37°C.

  • Staining: Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours.

  • Destaining: Destain the gel with the destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Analysis: The intensity and size of the clear bands will be reduced in the presence of an effective inhibitor. Quantify the band intensities using densitometry software to determine the extent of inhibition.

Inhibition_Assay_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Validation & Specificity Compound This compound Derivatives Fluorometric_Assay Fluorometric Collagenase Assay Compound->Fluorometric_Assay IC50_Determination IC50 Determination Fluorometric_Assay->IC50_Determination Zymography Gelatin Zymography IC50_Determination->Zymography Active Compounds Densitometry Densitometric Analysis Zymography->Densitometry caption Enzyme Inhibition Assay Workflow

Caption: Workflow for evaluating enzyme inhibition.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel enzyme inhibitors, particularly for the matrix metalloproteinase family. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for screening and optimization. The protocols provided herein offer a robust framework for the synthesis and evaluation of these compounds. Future work should focus on expanding the library of derivatives to explore the structure-activity relationships in greater detail, with the ultimate goal of identifying potent and selective inhibitors for therapeutic development.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-dione and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry due to their diverse pharmacological activities.[1] While specific high-throughput screening (HTS) data for 5-Isobutylimidazolidine-2,4-dione is not extensively available in the public domain, its structural similarity to other pharmacologically active scaffolds, such as thiazolidine-2,4-diones, suggests its potential as a valuable starting point for drug discovery campaigns.[1][2][3] Structurally related compounds have been investigated for their anticancer, antimicrobial, and antidiabetic properties.[4][5][6]

These application notes provide a hypothetical framework for developing and executing high-throughput screening assays to identify and characterize the biological activity of this compound and its analogs. The protocols are based on established methodologies for similar small molecules targeting common drug discovery targets like protein kinases.

Hypothetical Target and Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[4] Due to the known activity of structurally similar compounds against protein kinases, a plausible application of this compound is as a scaffold for the development of novel VEGFR-2 inhibitors.

A simplified representation of the VEGFR-2 signaling cascade is depicted below. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a downstream cascade involving key proteins such as PLCγ, PKC, RAF, MEK, and ERK, which ultimately leads to cell proliferation and angiogenesis.[1]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Compound 5-Isobutylimidazolidine- 2,4-dione (Hypothetical Inhibitor) Compound->VEGFR2 Inhibits

Figure 1: Hypothetical Inhibition of the VEGFR-2 Signaling Pathway.

High-Throughput Screening Workflow

A typical HTS campaign to identify inhibitors of VEGFR-2 from a compound library containing this compound derivatives would follow a multi-stage process. This includes a primary screen to identify "hits," followed by secondary and tertiary assays for hit confirmation and characterization.

HTS_Workflow cluster_workflow Screening Cascade Primary_Screen Primary HTS (e.g., Phospho-VEGFR-2 Assay) Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Cell Proliferation Assay) Dose_Response->Secondary_Assay Hit_Confirmation Hit Confirmation Secondary_Assay->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

Figure 2: High-Throughput Screening Workflow for Inhibitor Discovery.

Experimental Protocols

Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is designed to quantitatively measure the phosphorylation of a substrate by the VEGFR-2 kinase domain in a high-throughput format.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-poly-GT)

  • ATP

  • Assay Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.1% BSA

  • HTRF® Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu³⁺-Ab) and Streptavidin-XL665 (SA-XL665)

  • This compound and other test compounds in DMSO

  • 384-well low-volume white plates

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds (at various concentrations) and controls (DMSO for negative control, known VEGFR-2 inhibitor for positive control) into the 384-well plates using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of VEGFR-2 kinase solution (final concentration ~1 nM) in assay buffer to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated peptide substrate (final concentration ~200 nM) and ATP (final concentration at Km) in assay buffer to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of HTRF® detection reagent mix (containing Eu³⁺-Ab and SA-XL665) in detection buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF®-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition relative to controls.

Secondary Assay: Cell-Based Phospho-VEGFR-2 Assay

This assay validates the activity of hit compounds in a more physiologically relevant cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell Culture Medium: EGM-2

  • Serum-free medium

  • Recombinant human VEGF-A

  • Fixation and Permeabilization Buffers

  • Primary antibody: Rabbit anti-phospho-VEGFR-2 (Tyr1175)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear stain: DAPI

  • 384-well imaging plates

Protocol:

  • Cell Seeding: Seed HUVECs into 384-well imaging plates at a density of 5,000 cells per well and incubate for 24 hours.[1]

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4 hours.[1]

  • Compound Treatment: Add test compounds at various concentrations and incubate for 1 hour.[1]

  • VEGF Stimulation: Add VEGF-A to a final concentration of 50 ng/mL to all wells except the negative controls and incubate for 10 minutes.[1]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block with 5% BSA, then incubate with the primary anti-phospho-VEGFR-2 antibody, followed by the fluorescently labeled secondary antibody and DAPI.[1]

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of the phospho-VEGFR-2 signal.[1]

Tertiary Assay: Cell Proliferation (MTT) Assay

This assay assesses the effect of confirmed hits on cell viability and proliferation.

Materials:

  • HUVECs

  • Growth Medium

  • Hit compounds from the secondary screen

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization Buffer (e.g., DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed HUVECs in 96-well plates at 2,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat cells with serial dilutions of hit compounds for 48 hours.[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.[1]

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Presentation

Quantitative data from the screening assays should be summarized in tables for clear comparison and prioritization of hit compounds.

Table 1: Hypothetical Primary HTS and Dose-Response Data

Compound IDStructure% Inhibition at 10 µMIC₅₀ (µM)
This compound (Structure Image)65.28.5
Analog 1(Structure Image)88.91.2
Analog 2(Structure Image)45.7> 20
Staurosporine (Control)(Structure Image)99.80.015

Table 2: Hypothetical Secondary and Tertiary Assay Data for Confirmed Hits

Compound IDCellular pVEGFR-2 IC₅₀ (µM)HUVEC Proliferation GI₅₀ (µM)Z'-Factor (Primary Assay)
Analog 12.15.80.78
Staurosporine (Control)0.0250.01N/A

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition. Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[7]

Conclusion

The imidazolidine-2,4-dione scaffold, including derivatives such as this compound, presents an intriguing starting point for the discovery of novel therapeutic agents. The protocols and workflows detailed in these application notes provide a comprehensive, albeit hypothetical, framework for a high-throughput screening campaign to identify and validate potent inhibitors of the VEGFR-2 signaling pathway. Successful execution of such a campaign could lead to the development of novel anti-angiogenic agents for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Cell-Based Assays: 5-Isobutylimidazolidine-2,4-dione Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

5-Isobutylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds. Derivatives of the imidazolidine-2,4-dione scaffold have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential as anticancer agents.[1][2] While the specific biological activities of this compound are not extensively documented in publicly available literature, related hydantoin and thiazolidine-2,4-dione derivatives have been reported to exhibit cytotoxic effects against various cell lines.[1][3][4] These effects are often mediated through mechanisms such as the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.[1]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of this compound using a panel of established cell-based assays. The tiered approach described herein begins with a general assessment of cell viability and cytotoxicity, followed by more detailed investigations into the underlying mechanisms of cell death.

Principle of the Assays

A variety of cell-based assays are available to measure different aspects of cellular health and response to a test compound. Initial screening typically involves assays that measure metabolic activity or membrane integrity as indicators of cell viability and cytotoxicity. Subsequent assays can then elucidate the specific mode of cell death, such as apoptosis or necrosis.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability.[1][5] It measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1] The amount of formazan produced is proportional to the number of living, metabolically active cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[5]

  • Apoptosis Assays (Annexin V/Propidium Iodide): To determine if cytotoxicity is mediated by programmed cell death (apoptosis), Annexin V and propidium iodide (PI) staining can be employed.[3] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost. Flow cytometry is then used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Potential Mechanisms of Cytotoxicity

Based on studies of related hydantoin and thiazolidine-2,4-dione compounds, potential mechanisms of cytotoxicity for this compound may include:

  • Induction of Apoptosis: Many hydantoin derivatives have been shown to trigger programmed cell death, which can involve the activation of caspases.[1]

  • Cell Cycle Arrest: The compound may interfere with the cell cycle, preventing cell proliferation.[1]

  • Generation of Reactive Oxygen Species (ROS): Some related compounds can induce oxidative stress, leading to cellular damage.[1]

  • Disruption of Signaling Pathways: Interference with critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, has been observed with similar compounds.[1][6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method to determine the effect of this compound on cell viability.

Materials:

  • Selected mammalian cell line(s)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • 96-well clear flat-bottom plates[2]

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)[2]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.[1] Include wells with vehicle (medium with the same concentration of DMSO as the compound-treated wells) as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).[2]

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Selected mammalian cell line(s)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-4 as described in the MTT Assay protocol. It is advisable to run this assay in parallel with the MTT assay using a duplicate plate.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture from the commercial kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous LDH release) and a positive control of fully lysed cells (maximum LDH release).

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay

This protocol differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Selected mammalian cell line(s)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Commercially available Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the determined IC50 value for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for the time specified in the kit's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

  • Data Analysis: The cell population will be differentiated into four quadrants:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells Quantify the percentage of cells in each quadrant.

Data Presentation

The following tables summarize representative cytotoxic activity of hydantoin and thiazolidine-2,4-dione derivatives from the literature, which can serve as a reference for expected outcomes.

Table 1: Cytotoxic Activity of Hydantoin and Thiazolidine-2,4-dione Derivatives in Cancer Cell Lines

Compound ClassCompoundCell LineAssayIC50 (µM)Reference
HydantoinDerivative 24MCF-7 (Breast)MTT4.92 ± 0.3[7]
HydantoinDerivative 24HePG-2 (Liver)MTT9.07 ± 0.8[7]
HydantoinDerivative 24HCT-116 (Colon)MTT12.83 ± 0.9[7]
Thiazolidine-2,4-dioneCompound 22MCF-7 (Breast)MTT1.21[3]
Thiazolidine-2,4-dioneCompound 22HepG2 (Liver)MTT2.04[3]
Thiazolidine-2,4-dioneCompound 5dMDA-MB-468 (Breast)Not Specified1.11[4]
Thiazolidine-2,4-dioneCompound 5dNCI-H522 (Lung)Not Specified1.36[4]
Thiazolidine-2,4-dioneCompound 5dCOLO 205 (Colon)Not Specified1.64[4]

Table 2: Apoptotic Effect of a Thiazolidine-2,4-dione Derivative

TreatmentCell LineEarly Apoptosis (%)Late Apoptosis (%)Reference
Untreated ControlMCF-70.290.15[3]
Compound 22 (1.21 µM)MCF-722.1513.53[3]

Visualizations

experimental_workflow cluster_tier1 Tier 1: Primary Cytotoxicity Screening cluster_tier2 Tier 2: Mechanism of Action Studies start Prepare Serial Dilutions of This compound seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Compound (24, 48, 72 hours) seed_cells->treat_cells mtt_assay MTT Assay for Cell Viability treat_cells->mtt_assay ldh_assay LDH Assay for Cytotoxicity treat_cells->ldh_assay determine_ic50 Determine IC50 Value mtt_assay->determine_ic50 ldh_assay->determine_ic50 apoptosis_assay Annexin V / PI Staining (Flow Cytometry) determine_ic50->apoptosis_assay Use IC50 concentration ros_assay ROS Production Assay determine_ic50->ros_assay Use IC50 concentration cell_cycle_assay Cell Cycle Analysis determine_ic50->cell_cycle_assay Use IC50 concentration pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) determine_ic50->pathway_analysis Use IC50 concentration

Caption: Tiered experimental workflow for assessing the cytotoxicity of this compound.

pi3k_akt_pathway compound This compound (Hypothesized) pi3k PI3K compound->pi3k Potential Inhibition akt Akt compound->akt Potential Inhibition rtk Receptor Tyrosine Kinase (e.g., EGFR) rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip3->akt activates mtor mTOR akt->mtor activates bad Bad akt->bad inhibits proliferation Cell Proliferation & Growth mtor->proliferation apoptosis Apoptosis bad->apoptosis promotes

Caption: Hypothesized inhibitory action on the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols: In Vitro Efficacy of Imidazolidine-2,4-dione Analogs Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vitro testing of imidazolidine-2,4-dione derivatives, serving as a guide for researchers, scientists, and professionals in drug development. The protocols and data presented are based on studies of various analogs of 5-Isobutylimidazolidine-2,4-dione and are intended to provide a framework for the evaluation of similar compounds.

Introduction

Imidazolidine-2,4-dione and its related structures, such as thiazolidine-2,4-dione, are recognized as important scaffolds in medicinal chemistry. Derivatives of these heterocyclic compounds have demonstrated a broad spectrum of biological activities, including potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways. The following sections detail the cytotoxic activity of several imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives, along with protocols for key in vitro assays.

Data Presentation: Cytotoxic Activity of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of various derivatives against a panel of human cancer cell lines. This data is compiled from multiple in vitro studies and demonstrates the potential of this class of compounds as anticancer agents.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 22 (thiazolidine-2,4-dione derivative) HepG2 (Liver Cancer)MTT2.04 ± 0.06[1]
MCF-7 (Breast Cancer)MTT1.21 ± 0.04[1]
Compound 11f (thiazolidine-2,4-dione derivative) HepG2 (Liver Cancer)MTT0.64 ± 0.01[2]
MCF-7 (Breast Cancer)MTT0.53 ± 0.04[2]
Compound 5d (5-(4-alkylbenzyledene)thiazolidine-2,4-dione) Leukemia SRGI502.04[3][4]
NCI-H522 (Non-Small Cell Lung Cancer)GI501.36[3][4]
COLO 205 (Colon Cancer)GI501.64[3][4]
SF-539 (CNS Cancer)GI501.87[3][4]
SK-MEL-2 (Melanoma)GI501.64[3][4]
OVCAR-3 (Ovarian Cancer)GI501.87[3][4]
RXF 393 (Renal Cancer)GI501.15[3][4]
PC-3 (Prostate Cancer)GI501.90[3][4]
MDA-MB-468 (Breast Cancer)GI501.11[3][4]
Compound 16 (5,5-diphenylhydantoin derivative) HeLa (Cervical Cancer)IC5018.5[5]
A549 (Lung Cancer)IC50>100[5]
MDA-MB-231 (Breast Cancer)IC5059[5]
Compound 24 (5,5-diphenylhydantoin derivative) HCT-116 (Colon Cancer)IC5012.83 ± 0.9[6]
HePG-2 (Liver Cancer)IC509.07 ± 0.8[6]
MCF-7 (Breast Cancer)IC504.92 ± 0.3[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods used in the evaluation of anticancer compounds.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Target cancer cell lines (e.g., MCF-7, HepG2, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound or its analog

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

    • Dimethyl sulfoxide (DMSO)

    • 96-well clear flat-bottom plates

    • Multichannel pipette

    • Plate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

    • Compound Treatment: Add the compound dilutions to the cells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[8]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measurement: Measure the absorbance at 570 nm using a plate reader.[8]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a concentration-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by flow cytometry.

  • Materials:

    • Target cancer cell lines

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

    • 6-well plates

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24-48 hours.[8]

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis

This technique is used to detect specific proteins in a sample and can elucidate the mechanism of action of the compound.

  • Materials:

    • Target cancer cell lines

    • Test compound

    • Lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against VEGFR-2, EGFR, apoptotic and cell cycle-related proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Cell Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Wash and then incubate with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using a chemiluminescence imaging system.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a potential anticancer compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HepG2) treatment Cell Treatment (24-72h incubation) cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay western_blot Western Blot treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: In vitro anticancer drug screening workflow.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a simplified signaling pathway that is often targeted by anticancer compounds, such as the VEGFR-2 pathway, which is relevant to imidazolidine-2,4-dione derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream Activates Proliferation Gene Expression (Proliferation, Angiogenesis) Downstream->Proliferation Regulates Compound Imidazolidine-2,4-dione Derivative Compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

References

Application Notes and Protocols for Antimicrobial Activity Screening of 5-Isobutylimidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial activity screening of 5-Isobutylimidazolidine-2,4-dione and its derivatives. The protocols outlined below are based on established methods for evaluating the antimicrobial efficacy of heterocyclic compounds, including closely related 5-substituted hydantoins.

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have been explored for their anticonvulsant, anticancer, and antimicrobial properties.[1] The introduction of various substituents at the C-5 position of the hydantoin ring can significantly modulate the biological activity of the resulting compounds. The 5-isobutyl substitution is of particular interest for its potential to enhance lipophilicity, which may facilitate membrane interaction and improve antimicrobial potency. This document details the protocols for synthesizing and evaluating the antimicrobial activity of this compound derivatives.

Data Presentation

The antimicrobial efficacy of 5-substituted imidazolidine-2,4-dione derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The following table summarizes the antimicrobial activity of a series of 5,5-disubstituted hydantoin derivatives against various bacterial and yeast strains, providing a reference for the expected activity of 5-isobutyl derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 5,5-disubstituted Imidazolidine-2,4-dione Derivatives (µg/mL) [1]

CompoundSubstituents at C-5S. aureusB. subtilisE. coliP. aeruginosaC. albicans
Hyd1 5,5-Dimethyl>1000>1000>1000>1000>1000
Hyd2 5-Ethyl-5-methyl>1000>1000>1000>1000>1000
Hyd3 5,5-Dipropyl500250100010001000
Hyd4 5-Allyl-5-methyl>1000>1000>1000>1000>1000
Hyd5 5-Allyl-5-isopropyl500500100010001000

Data extracted from a study on various 5,5-disubstituted imidazolidine-2,4-dione derivatives. The specific 5-isobutyl derivative was not reported in this study, but the data for other alkyl-substituted derivatives are presented as a reference.[1]

Experimental Protocols

I. Synthesis of this compound

A common method for the synthesis of 5-substituted hydantoins is the Bucherer-Bergs reaction. This one-pot reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.

Materials:

  • 3-Methylbutanal (isovaleraldehyde)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve ammonium carbonate in water.

  • Add an equimolar amount of potassium cyanide to the solution and stir until dissolved.

  • To this solution, add 3-methylbutanal dissolved in ethanol.

  • Seal the flask and heat the reaction mixture at 60-70°C for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. Antimicrobial Activity Screening

The antimicrobial activity of the synthesized derivatives can be determined using standard methods such as the broth microdilution method to find the MIC and the agar disc diffusion method for a qualitative assessment.[2][4][5]

A. Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4]

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Stock Solution: Dissolve the synthesized compounds in DMSO to a concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum:

    • Bacteria: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[4]

    • Fungi: Culture fungi on a suitable agar medium. Prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: A well containing a standard antimicrobial agent.

    • Negative Control (Growth Control): A well containing only the microbial inoculum and broth.

    • Solvent Control: A well containing the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

B. Agar Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[5]

Materials:

  • Synthesized compounds

  • DMSO

  • Mueller-Hinton Agar (MHA)

  • Sterile paper discs (6 mm diameter)

  • Microbial inoculum (prepared as in the broth microdilution method)

Protocol:

  • Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Application of Discs: Impregnate sterile paper discs with a known concentration of the synthesized compound solution (e.g., 1 mg/mL in DMSO). Place the impregnated discs on the surface of the inoculated agar plates.

  • Controls: Use discs impregnated with a standard antibiotic as a positive control and a disc with DMSO as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disc Diffusion synthesis Synthesis of this compound Derivatives purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization stock_prep Prepare Stock Solutions characterization->stock_prep serial_dilution Serial Dilution in 96-well plate stock_prep->serial_dilution disc_app Apply Impregnated Discs stock_prep->disc_app inoculum_prep Prepare Microbial Inoculum inoculation_mic Inoculation inoculum_prep->inoculation_mic plate_prep Inoculate Agar Plates inoculum_prep->plate_prep serial_dilution->inoculation_mic incubation_mic Incubation inoculation_mic->incubation_mic read_mic Determine MIC incubation_mic->read_mic plate_prep->disc_app incubation_disk Incubation disc_app->incubation_disk read_disk Measure Zone of Inhibition incubation_disk->read_disk

Caption: Experimental Workflow for Antimicrobial Screening.

signaling_pathway cluster_compound This compound Derivative cluster_bacterium Bacterial Cell compound Compound membrane Cell Membrane compound->membrane Membrane Disruption dna_gyrase DNA Gyrase compound->dna_gyrase Enzyme Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Interference cell_death Inhibition of Growth / Cell Death membrane->cell_death dna_gyrase->cell_death protein_synthesis->cell_death

Caption: Putative Antimicrobial Mechanisms of Action.

References

Application Notes and Protocols: Characterization of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 5-Isobutylimidazolidine-2,4-dione (also known as isobutylhydantoin) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes detailed experimental protocols and predicted spectral data based on the analysis of structurally similar compounds.

Overview of this compound

This compound belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation and characterization are crucial for understanding their structure-activity relationships and for quality control in drug development.

Chemical Structure:

this compound structure

Figure 1. Chemical structure of this compound.

Synthesis via Bucherer-Bergs Reaction

A common and efficient method for the synthesis of 5-substituted hydantoins is the Bucherer-Bergs reaction.[1][2] This one-pot, multicomponent reaction involves the treatment of an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate. For the synthesis of this compound, the starting carbonyl compound would be isobutyraldehyde.

Bucherer_Bergs_Synthesis Isobutyraldehyde Isobutyraldehyde Reagents KCN, (NH4)2CO3 H2O/EtOH, 60-70°C Isobutyraldehyde->Reagents Product This compound Reagents->Product Bucherer-Bergs Reaction

A simplified schematic of the Bucherer-Bergs synthesis.
Experimental Protocol: Bucherer-Bergs Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyraldehyde (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: Add potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C with constant stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

NMR Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[3] The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally related compounds, such as 5-isopropylimidazolidine-2,4-dione.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2br s1HNH (amide)
~ 6.0 - 6.5br s1HNH (amide)
~ 4.0 - 4.2t1HH-5
~ 1.8 - 2.0m1HCH (isobutyl)
~ 1.4 - 1.6t2HCH₂ (isobutyl)
~ 0.9d6H2 x CH₃ (isobutyl)
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 175C=O (C-4)
~ 158C=O (C-2)
~ 60C-5
~ 45CH₂ (isobutyl)
~ 25CH (isobutyl)
~ 222 x CH₃ (isobutyl)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR: Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).[4]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample 5-10 mg of Compound Solvent Deuterated Solvent (e.g., DMSO-d6) NMR_Tube Dissolve in NMR Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR & DEPT Acquisition Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Spectral Interpretation & Structure Elucidation Processing->Analysis

A general workflow for NMR analysis.

Mass Spectrometry Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[5] Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for the analysis of small molecules.

Predicted Mass Spectrometry Data
m/zIonNotes
156.08[M]⁺ (for C₇H₁₂N₂O₂)Molecular ion (predicted for EI)
157.09[M+H]⁺ (for C₇H₁₃N₂O₂)Protonated molecule (predicted for ESI)
113.06[M - C₃H₇]⁺Loss of the isobutyl group
99.04[M - C₄H₉]⁺Fragmentation of the isobutyl group

Note: The exact mass will be crucial for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). For ESI, the concentration is typically in the low µg/mL to ng/mL range.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • Ionization:

    • Electrospray Ionization (ESI): Introduce the sample solution into the ESI source. Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.[5]

    • Electron Ionization (EI): For more volatile compounds, a direct insertion probe or GC-MS can be used. The sample is vaporized and then ionized by a beam of electrons.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), an internal or external calibrant should be used to ensure mass accuracy.[6]

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the accurate mass measurement to calculate the elemental formula.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Compound Purified Compound Solvent Suitable Solvent (e.g., Methanol) Solution Prepare Dilute Solution MS Mass Spectrometer (e.g., Q-TOF) Solution->MS Ionization Ionization (ESI or EI) MS->Ionization Acquisition Data Acquisition Ionization->Acquisition Analysis Determine m/z, Accurate Mass, and Fragmentation Acquisition->Analysis Confirmation Elemental Composition & Structure Confirmation Analysis->Confirmation

A general workflow for mass spectrometry analysis.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust framework for the unambiguous characterization of this compound. The provided protocols and predicted data serve as a valuable resource for researchers involved in the synthesis and analysis of this and related hydantoin compounds. The structural information obtained is fundamental for advancing research in medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Isobutylimidazolidine-2,4-dione synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Bucherer-Bergs reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.- Prolong the reaction time. For sterically hindered aldehydes like isobutyraldehyde, reactions may require extended periods.[1] - Increase the reaction temperature to the optimal range of 60-70°C.[2] For less reactive substrates, heating up to 110°C in a sealed vessel might be necessary.[1]
2. Reagent Decomposition: Ammonium carbonate can decompose, especially with prolonged heating, leading to a loss of ammonia and carbon dioxide.- Use a sealed reaction vessel to prevent the escape of volatile components like ammonia and CO2.[1] - Consider the Hoyer modification of the Bucherer-Bergs reaction, which involves carrying out the reaction under an atmosphere of carbon dioxide at elevated pressure to improve yields.[1]
3. Incorrect pH: The reaction is sensitive to pH.- Ensure the reaction mixture is maintained at a slightly alkaline pH. Ammonium carbonate typically acts as a buffer.
4. Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.- Use high-purity isobutyraldehyde, potassium or sodium cyanide, and ammonium carbonate.
Formation of Side Products 1. Cannizzaro Reaction: Isobutyraldehyde can undergo a self-redox reaction (Cannizzaro reaction) in the presence of a strong base to form isobutyric acid and isobutanol.[3]- Maintain careful control over the pH of the reaction mixture. While the Bucherer-Bergs reaction requires basic conditions, excessively high pH can promote the Cannizzaro reaction.
2. Polymerization of Isobutyraldehyde: Aldehydes can polymerize under certain conditions.- Add the isobutyraldehyde to the reaction mixture slowly to minimize its concentration at any given time.
3. Formation of Ureido Acids: Incomplete cyclization can lead to the formation of the corresponding α-ureido acid as a byproduct.[1]- Ensure sufficient heating and reaction time to promote the final cyclization step to the hydantoin.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration.- After the reaction, cool the mixture thoroughly in an ice bath to maximize precipitation of the product.
2. Impurities Co-precipitating: Unreacted starting materials or side products may precipitate with the desired product.- Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for the synthesis of this compound?

A1: A typical molar ratio for the Bucherer-Bergs reaction is 1 equivalent of the carbonyl compound (isobutyraldehyde), 2-3 equivalents of ammonium carbonate, and 1.5-2 equivalents of potassium or sodium cyanide.

Q2: What is the role of each reactant in the Bucherer-Bergs reaction?

A2:

  • Isobutyraldehyde: The carbonyl-containing starting material that provides the isobutyl group at the 5-position of the imidazolidine-2,4-dione ring.

  • Ammonium Carbonate: Serves as the source of ammonia and carbon dioxide, which are essential for the formation of the hydantoin ring.[4][5]

  • Potassium Cyanide (or Sodium Cyanide): Provides the cyanide ion, which acts as a nucleophile to attack the carbonyl carbon, initiating the reaction cascade.[4][5]

Q3: Can I use a different solvent for the reaction?

A3: While aqueous ethanol is the most common solvent system, for challenging reactions, solvents like acetamide or formamide have been used to improve yields.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane) to observe the disappearance of the starting material (isobutyraldehyde) and the appearance of the product spot.

Q5: What are the safety precautions I should take during this synthesis?

A5: This reaction involves highly toxic potassium or sodium cyanide. It is crucial to perform this experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. The reaction should be quenched properly to neutralize any remaining cyanide.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

This protocol is a general guideline. Optimization may be required to achieve the best results.

Materials:

  • Isobutyraldehyde

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate (2.5 eq.) and potassium cyanide (1.5 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • To this solution, add isobutyraldehyde (1 eq.) dropwise with stirring.

  • Heat the reaction mixture to 60-70°C and maintain it at this temperature with continuous stirring for 8-12 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Acidify the mixture carefully with dilute hydrochloric acid to pH 6-7 to precipitate any remaining product and to neutralize excess cyanide. (Caution: This step should be performed in a fume hood as it may generate toxic hydrogen cyanide gas).

  • Filter the crude product using vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation: Factors Affecting Yield

The following table summarizes key experimental parameters and their potential impact on the yield of this compound.

Parameter Condition A Condition B Condition C Expected Yield Outcome
Temperature 50°C65°C80°CYield generally increases with temperature up to an optimal point, after which reagent decomposition may lower the yield.
Reaction Time 4 hours8 hours16 hoursLonger reaction times are often necessary for aliphatic aldehydes to achieve higher yields.[1]
Solvent Aqueous EthanolAcetamideFormamideFor difficult reactions, using alternative solvents like acetamide or formamide can improve the yield.[1]
Pressure AtmosphericElevated (CO₂ atmosphere)-The Hoyer modification, using elevated CO₂ pressure, can lead to significantly improved yields.[1]

Visualizations

Bucherer-Bergs Reaction Pathway

Bucherer_Bergs_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product isobutyraldehyde Isobutyraldehyde aminonitrile α-Aminonitrile isobutyraldehyde->aminonitrile nh42co3 (NH₄)₂CO₃ nh42co3->aminonitrile kcn KCN kcn->aminonitrile cyanocarbamic_acid Cyano-carbamic acid aminonitrile->cyanocarbamic_acid imino_oxazolidinone 5-Imino-oxazolidin-2-one cyanocarbamic_acid->imino_oxazolidinone product This compound imino_oxazolidinone->product

Caption: Bucherer-Bergs reaction pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Product Yield check_reaction_conditions Check Reaction Temperature & Time start->check_reaction_conditions check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_ph Monitor Reaction pH start->check_ph hoyer_modification Consider Hoyer Modification (CO₂ Atmosphere) start->hoyer_modification increase_temp_time Increase Temperature/Time (e.g., 60-70°C, 8-16h) check_reaction_conditions->increase_temp_time use_high_purity Use High-Purity Reagents & Correct Ratios check_reagents->use_high_purity adjust_ph Maintain Slightly Alkaline pH check_ph->adjust_ph end Improved Yield increase_temp_time->end use_high_purity->end adjust_ph->end hoyer_modification->end

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Synthesis of 5-Substituted Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-substituted hydantoins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experimental work. The following frequently asked questions (FAQs) and troubleshooting guides are structured to provide direct answers and detailed protocols to address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Racemization of Chiral 5-Substituted Hydantoins

Q1: I am synthesizing an enantiomerically pure 5-substituted hydantoin, but I am observing significant loss of optical purity. What is causing this racemization and how can I prevent it?

A1: Racemization is a common side reaction for chiral 5-substituted hydantoins, particularly under basic or even neutral aqueous conditions. The primary mechanism is the deprotonation at the C-5 position, leading to a planar, achiral enolate intermediate.[1] Several factors can influence the rate of racemization.

Troubleshooting Guide:

  • pH Control: The rate of racemization is highly pH-dependent. Base-catalyzed racemization is a significant issue.[1] It is crucial to maintain the pH as close to neutral as possible during workup and purification. If basic conditions are unavoidable, minimize the exposure time and temperature.

  • Choice of Reagents for Cyclization (Urech Synthesis): When synthesizing hydantoins from α-amino amides, the choice of cyclizing agent is critical.

    • Avoid 1,1'-Carbonyldiimidazole (CDI): The use of CDI can lead to complete racemization of the final hydantoin. This is proposed to be due to the formation of an imidazole carbamate intermediate that facilitates epimerization.

    • Use Triphosgene: Triphosgene is an excellent alternative to CDI for the cyclization of α-amino amides to hydantoins, as it has been shown to preserve the stereochemical integrity of the starting material, yielding hydantoins with high enantiomeric excess (>96% ee).[2]

    • Hypervalent Iodine Reagents: A method utilizing cyanobenziodoxolone (CBX), a bench-stable hypervalent iodine reagent, allows for the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization.[3]

  • Solvent Effects: The solvent can influence the rate of racemization. Protic solvents can stabilize the enolate intermediate, accelerating racemization.[4] Whenever possible, use aprotic solvents, especially during purification steps.

  • Temperature: As with most reactions, higher temperatures increase the rate of racemization. Perform reactions and purifications at the lowest practical temperature.

Experimental Protocol: Synthesis of Enantiomerically Pure Hydantoins using Triphosgene

This protocol is adapted from literature for the cyclization of an optically pure α-amino amide.[2]

  • Dissolve the α-amino amide: Dissolve the enantiomerically pure α-amino amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Base: Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add Triphosgene: Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Condition to Minimize Racemization Rationale
Cyclizing Agent Triphosgene or Cyanobenziodoxolone (CBX)Avoids intermediates that promote epimerization.[2][3]
pH Neutral or slightly acidicMinimizes base-catalyzed deprotonation at C-5.[1]
Solvent Aprotic (e.g., THF, Dioxane)Reduces stabilization of the enolate intermediate.[5]
Temperature 0 °C or lower for cyclizationSlows the rate of epimerization.[5]

Logical Workflow for Minimizing Racemization

start Starting with enantiopure α-amino acid/amide reagent_choice Choose appropriate cyclizing agent start->reagent_choice cdi CDI reagent_choice->cdi Avoid triphosgene Triphosgene / CBX reagent_choice->triphosgene Recommended racemization High risk of racemization cdi->racemization no_racemization Preservation of stereochemistry triphosgene->no_racemization conditions Control Reaction Conditions no_racemization->conditions ph Maintain neutral pH conditions->ph temp Low temperature (e.g., 0 °C) conditions->temp solvent Use aprotic solvent (e.g., THF) conditions->solvent product Enantiomerically pure 5-substituted hydantoin ph->product temp->product solvent->product

Caption: Workflow for minimizing racemization in 5-substituted hydantoin synthesis.

Isomer Formation in the Bucherer-Bergs Synthesis

Q2: I am using the Bucherer-Bergs reaction with a substituted cyclohexanone and obtaining a mixture of two isomeric spirohydantoins. How can I control the stereoselectivity of this reaction?

A2: The Bucherer-Bergs reaction with unsymmetrical cyclic ketones, such as 4-substituted cyclohexanones, can lead to the formation of two diastereomeric spirohydantoins, often designated as α and β isomers. The ratio of these isomers is highly dependent on the reaction conditions, which dictates whether the reaction is under thermodynamic or kinetic control.[6]

  • Thermodynamic Control (Bucherer-Bergs Conditions): Standard Bucherer-Bergs conditions (e.g., heating with KCN and (NH₄)₂CO₃ in aqueous ethanol) typically favor the formation of the thermodynamically more stable isomer. For 4-tert-butylcyclohexanone, this is the α-isomer, where the C-4 carbonyl group of the hydantoin ring is in the less sterically hindered position.[6]

  • Kinetic Control (Strecker/Read-type Conditions): The formation of the β-isomer is favored under acidic conditions, which represents the kinetically controlled product. This pathway involves the reaction of the intermediate α-amino nitrile with cyanic acid.[6]

Troubleshooting Guide:

  • To Favor the α-Isomer (Thermodynamic Product):

    • Reaction Conditions: Employ standard Bucherer-Bergs conditions: heat the ketone with potassium cyanide and ammonium carbonate in a suitable solvent like aqueous ethanol.

    • Reaction Time and Temperature: Longer reaction times and higher temperatures will favor the formation of the thermodynamic product.

    • Hoyer Modification: The Hoyer modification, which involves heating the reaction mixture in an atmosphere of carbon dioxide in a closed system at elevated pressure, can improve yields and may also favor the thermodynamic product.[7]

  • To Favor the β-Isomer (Kinetic Product):

    • Two-Step Procedure: A two-step approach is generally more effective. First, synthesize the α-amino nitrile via a Strecker synthesis. Then, cyclize the amino nitrile under acidic conditions with a source of cyanic acid (e.g., by reacting with potassium cyanate in acetic acid).[6] Under these acidic conditions, the equilibration of the aminonitrile intermediates is suppressed, leading to the kinetic product.[6]

Diastereoselectivity in the Bucherer-Bergs Reaction of 4-tert-Butylcyclohexanone

Reaction Conditions Major Product Control Rationale
KCN, (NH₄)₂CO₃, aq. EtOH, heatα-isomerThermodynamicThe reaction is reversible, allowing equilibration to the more stable product.[6]
1. Strecker synthesis (HCN, NH₃) 2. KCNO, Acetic Acidβ-isomerKineticCyclization of the aminonitrile occurs under conditions where equilibration is slow.[6]

Reaction Pathway for α- and β-Isomer Formation

ketone 4-Substituted Cyclohexanone aminonitrile α-Amino Nitrile Intermediate ketone->aminonitrile Strecker Synthesis bucherer_bergs Bucherer-Bergs Conditions (KCN, (NH4)2CO3, heat) ketone->bucherer_bergs strecker_read Strecker/Read Conditions (acidic, KCNO) aminonitrile->strecker_read alpha_isomer α-Isomer (Thermodynamic Product) bucherer_bergs->alpha_isomer beta_isomer β-Isomer (Kinetic Product) strecker_read->beta_isomer

Caption: Control of stereoselectivity in the synthesis of spirohydantoins.

By-product Formation in the Bucherer-Bergs Synthesis

Q3: My Bucherer-Bergs reaction is giving a low yield of the desired hydantoin and several by-products. What are the likely side reactions and how can I minimize them?

A3: The Bucherer-Bergs reaction is a multicomponent reaction with several intermediates, providing opportunities for side reactions that can lower the yield and complicate purification.

Troubleshooting Guide:

  • Incorrect Reagent Stoichiometry:

    • Excess Cyanide: An excess of potassium or sodium cyanide can lead to side products, including over-alkylation. A molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is generally recommended for balanced reactivity.[8]

  • Improper pH Control:

    • Strongly Alkaline Conditions: High pH can lead to the degradation of cyanide.

    • Acidic Conditions: Acidic conditions hinder the initial formation of the cyanohydrin intermediate. The use of ammonium carbonate helps to buffer the reaction mixture in the optimal pH range of approximately 8-9.[8]

  • Incomplete Reaction or Intermediate Decomposition: The reaction proceeds through cyanohydrin and α-amino nitrile intermediates. If the reaction does not go to completion, these intermediates can remain in the reaction mixture. The α-amino nitrile can also potentially undergo other reactions.

  • Hydrolysis of the Hydantoin Ring: Under harsh basic or acidic conditions, particularly during workup or prolonged heating, the hydantoin ring can hydrolyze to the corresponding α-amino acid.[9]

    • To prevent hydrolysis: Use milder conditions for workup. If the product is acid-sensitive, avoid strong acids for precipitation. Similarly, avoid prolonged exposure to strong bases.

Experimental Protocol: Optimized Bucherer-Bergs Synthesis

This protocol provides general guidelines for an optimized Bucherer-Bergs reaction.

  • Reagent Preparation: In a suitable reaction vessel, dissolve ammonium carbonate (2.0-4.0 eq) and potassium cyanide (2.0 eq) in a mixture of water and ethanol.

  • Addition of Carbonyl Compound: Add the ketone or aldehyde (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.[8] The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify with hydrochloric acid to precipitate the hydantoin product.[8]

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).

Logical Flowchart for Troubleshooting By-products in Bucherer-Bergs Synthesis

start Low yield / Impurities in Bucherer-Bergs Reaction check_stoichiometry Verify Reagent Stoichiometry (Ketone:KCN:(NH4)2CO3 ≈ 1:2:2) start->check_stoichiometry adjust_stoichiometry Adjust reagent ratios check_stoichiometry->adjust_stoichiometry Incorrect check_ph Check pH Control (should be ~8-9) check_stoichiometry->check_ph Correct optimized_product Improved Yield and Purity adjust_stoichiometry->optimized_product adjust_ph Ensure proper buffering with (NH4)2CO3 check_ph->adjust_ph Incorrect check_hydrolysis Consider Hydantoin Hydrolysis during workup check_ph->check_hydrolysis Correct adjust_ph->optimized_product adjust_workup Use milder workup conditions (avoid strong acid/base) check_hydrolysis->adjust_workup Suspected check_hydrolysis->optimized_product Not suspected adjust_workup->optimized_product

Caption: Troubleshooting by-product formation in the Bucherer-Bergs synthesis.

Side Reactions in the Urech Hydantoin Synthesis

Q4: I am attempting a Urech synthesis from an amino acid, but the yield is low and the product is difficult to purify. What are the common pitfalls?

A4: The Urech synthesis, which involves the reaction of an amino acid with a cyanate, is a valuable alternative to the Bucherer-Bergs reaction, especially for preparing enantiomerically pure hydantoins from chiral amino acids. However, side reactions can occur.

Troubleshooting Guide:

  • Incomplete Ureido Formation: The first step is the formation of a ureido intermediate from the amino acid and cyanate. Incomplete reaction will result in a mixture of starting material and product.

    • Optimization: Ensure complete conversion by monitoring the reaction and adjusting the stoichiometry of the cyanate. Microwave-assisted synthesis has been shown to improve yields in this step.[10]

  • Inefficient Cyclization: The second step is the acid-catalyzed cyclization of the ureido intermediate to the hydantoin.

    • Acid Choice: The choice and concentration of the acid are important. For example, 37% v/v HCl has been reported to give good yields, while sulfuric acid may not promote cyclization effectively.

  • Use of Protecting Groups: While some protocols use protecting groups for the carboxylic acid (e.g., esterification), this adds extra steps and can lower the overall yield.[11] Newer one-pot procedures aim to avoid protecting groups.[10]

  • Side Reactions of Nucleophilic Side Chains: Amino acids with nucleophilic side chains (e.g., cysteine) may undergo side reactions. For instance, the thiol group of cysteine can form disulfides.[10]

Experimental Protocol: One-Pot Microwave-Assisted Urech Synthesis

This protocol is adapted from a sustainable, chromatography-free method.[10]

  • N-Carbamylation: In a microwave vial, dissolve the amino acid (1.0 eq) in water. Add potassium cyanate (5.0 eq). Seal the vial and heat in a microwave reactor at 80 °C for the optimized time.

  • Cyclization: After cooling, add a strong acid (e.g., concentrated HCl) to the reaction mixture. Reseal the vial and heat again in the microwave reactor at an optimized temperature and time.

  • Isolation: After cooling, the hydantoin product may precipitate. If so, collect it by filtration and wash with cold water. If it remains in solution, extract with an appropriate organic solvent.

  • Purification: The product can be purified by recrystallization.

Signaling Pathway for Urech Synthesis and Potential Side Reaction

amino_acid α-Amino Acid ureido Ureido Intermediate amino_acid->ureido + KOCN cyanate Potassium Cyanate (KOCN) incomplete_ureido Incomplete Reaction: Mixture of starting material and ureido intermediate ureido->incomplete_ureido Side Path acid_cyclization Acid-Catalyzed Cyclization (e.g., HCl) ureido->acid_cyclization hydantoin 5-Substituted Hydantoin acid_cyclization->hydantoin inefficient_cyclization Inefficient Cyclization: Low conversion to hydantoin acid_cyclization->inefficient_cyclization Side Path

Caption: Reaction pathway and potential pitfalls in the Urech hydantoin synthesis.

References

Technical Support Center: 5-Isobutylimidazolidine-2,4-dione Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Isobutylimidazolidine-2,4-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common purification techniques for small organic molecules like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For compounds structurally similar to this compound, such as other hydantoin derivatives, solvents like ethanol, ethyl acetate, or mixtures with water are often effective.[1] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one.

Q3: What are the potential impurities I might encounter during the synthesis of this compound?

Common impurities may include unreacted starting materials (e.g., isovaleraldehyde, cyanide source, ammonium carbonate), side-products from competing reactions, and residual solvents from the synthesis. The specific impurities will depend on the synthetic route employed.

Q4: My purified this compound has a low melting point. What could be the issue?

A low or broad melting point range typically indicates the presence of impurities. Further purification steps, such as a second recrystallization or column chromatography, may be necessary to improve the purity of the compound.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

Yes, preparative HPLC can be a powerful technique for achieving high purity, especially for small-scale purifications or when dealing with impurities that are difficult to remove by other methods. A suitable stationary phase (e.g., C18) and mobile phase will need to be developed.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is insoluble in the chosen solvent.Use a lower-boiling point solvent. Add a co-solvent to increase solubility.
No Crystal Formation The solution is not sufficiently supersaturated. The solution is cooling too quickly.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal. Allow the solution to cool more slowly.
Low Recovery Yield Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution has cooled completely before filtration. Cool the filtration solvent to minimize dissolution during washing.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation The chosen eluent system is not optimal. The column was not packed properly. The column was overloaded with the sample.Perform thin-layer chromatography (TLC) to determine the optimal eluent system. Ensure the column is packed uniformly without any air bubbles. Reduce the amount of sample loaded onto the column.
Cracked or Channeled Column The column ran dry. The packing material was not uniform.Never let the solvent level drop below the top of the stationary phase. Use a consistent packing technique.
Compound Stuck on the Column The eluent is not polar enough to elute the compound.Gradually increase the polarity of the eluent system.
Streaking of Bands The sample is not soluble in the eluent. The column is overloaded.Dissolve the sample in a minimal amount of a more polar solvent before loading, or use a different loading technique. Decrease the amount of sample loaded.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.

General Column Chromatography Protocol
  • Eluent Selection: Use thin-layer chromatography (TLC) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and separates it from impurities. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Due to the limited specific data available for this compound, the following table provides general properties of common laboratory solvents that may be useful for developing a purification protocol.

SolventBoiling Point (°C)Polarity Index
Hexane690.1
Ethyl Acetate774.4
Acetone565.1
Ethanol785.2
Methanol656.6
Water10010.2

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityCheck Purity Check (TLC, Melting Point, NMR) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PurityCheck->Recrystallization Needs Further Purification PurityCheck->ColumnChromatography Needs Further Purification PureProduct Pure Product PurityCheck->PureProduct Acceptable

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No SolutionOiling Change Solvent / Add Co-solvent OilingOut->SolutionOiling SolutionNoCrystals Concentrate / Scratch / Seed / Cool Slowly NoCrystals->SolutionNoCrystals SolutionLowYield Minimize Hot Solvent / Cool Completely LowYield->SolutionLowYield SolutionOiling->Start SolutionNoCrystals->Start SolutionLowYield->Start

References

Overcoming poor solubility of 5-Isobutylimidazolidine-2,4-dione in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Isobutylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of hydantoin (imidazolidine-2,4-dione).[1] The parent hydantoin structure is a versatile scaffold in medicinal chemistry, with derivatives showing a broad range of biological activities.[1] However, many hydantoin derivatives, especially those with hydrophobic substituents like an isobutyl group, exhibit low solubility in water.[2][3] Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability and therapeutic inefficacy.[4][5]

Q2: What are the general approaches to improve the solubility of a poorly water-soluble compound like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][6] These methods include:

  • pH adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[][8]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[5][9]

  • Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[10][11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of guest molecules.[12][13][14]

Q3: Is this compound expected to be an acidic or basic compound?

A3: The imidazolidine-2,4-dione ring contains two nitrogen atoms with protons that can be abstracted, making it a weak acid. Therefore, its solubility is expected to increase at a higher pH (in more basic solutions).[15]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: The compound is not dissolving in my aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility The compound has inherently low water solubility due to its hydrophobic isobutyl group.Try using a solubilization technique outlined in the experimental protocols below.
Incorrect pH of the buffer As a weak acid, the compound is less soluble at acidic or neutral pH.Increase the pH of the buffer to deprotonate the compound, forming a more soluble salt.[16][17][18]
Precipitation over time The initial solution may be supersaturated and unstable.Ensure the final concentration is below the equilibrium solubility at the experimental conditions.
Issue 2: My stock solution in an organic solvent is precipitating when added to the aqueous medium.
Potential Cause Troubleshooting Step Expected Outcome
Exceeding the aqueous solubility limit The final concentration of the compound in the aqueous medium is too high.Decrease the final concentration of the compound or increase the percentage of co-solvent in the final solution.
"Crashing out" of the compound The rapid change in solvent polarity causes the compound to precipitate.Add the organic stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations.
Issue 3: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step Expected Outcome
Compound precipitation in the assay medium The compound may not be soluble at the final concentration in the complex biological medium.Visually inspect for precipitation. Consider pre-dissolving the compound using one of the solubilization methods before adding it to the assay.
Interaction with assay components The solubilizing agent (e.g., surfactant, co-solvent) may be interfering with the assay.Run appropriate vehicle controls (assay medium with the solubilizing agent but without the compound) to assess for any background effects.

Data Presentation

Solvent System Expected Solubility Rationale
Water (neutral pH)LowThe hydrophobic isobutyl group decreases aqueous solubility.[3]
Aqueous Buffer (pH > 8)IncreasedAs a weak acid, deprotonation at higher pH forms a more soluble salt.[15]
EthanolSolubleA common organic solvent for nonpolar to moderately polar compounds.[3]
Dimethyl Sulfoxide (DMSO)SolubleA strong, polar aprotic solvent capable of dissolving a wide range of compounds.[3]
Co-solvent Mixtures (e.g., Ethanol/Water)Moderate to HighThe co-solvent reduces the polarity of water, enhancing solubility.[19]
Aqueous Surfactant SolutionIncreasedSurfactant micelles can encapsulate the hydrophobic compound.[20][21]
Aqueous Cyclodextrin SolutionIncreasedFormation of an inclusion complex with the cyclodextrin enhances solubility.[22][23]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is the gold standard for determining the equilibrium solubility of a compound.[24][25]

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific buffer at that temperature.

Protocol 2: Solubilization using pH Adjustment

This protocol is suitable for ionizable compounds like this compound.[26]

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 5 to pH 10).

  • Solubility Determination: Perform the shake-flask method (Protocol 1) for each buffer.

  • Data Analysis: Plot the measured solubility as a function of pH. This will generate a pH-solubility profile and help identify the optimal pH for solubilization.

Protocol 3: Solubilization using Co-solvents

This protocol uses a water-miscible organic solvent to increase solubility.

  • Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.[9][27]

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method (Protocol 1).

  • Data Analysis: Plot the solubility as a function of the co-solvent percentage to determine the most effective concentration.

Protocol 4: Solubilization using Surfactants

This protocol utilizes the micelle-forming properties of surfactants.

  • Surfactant Selection: Choose a non-ionic surfactant such as Polysorbate 80 (Tween 80) or a polyoxyl castor oil derivative (e.g., Kolliphor® EL), as they are generally less toxic than ionic surfactants.[10]

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions with different concentrations of the chosen surfactant.

  • Solubility Determination: Determine the solubility of the compound in each surfactant solution using the shake-flask method (Protocol 1).

  • Data Analysis: Plot the solubility as a function of surfactant concentration. A significant increase in solubility is typically observed above the critical micelle concentration (CMC) of the surfactant.[11]

Protocol 5: Solubilization using Cyclodextrins

This protocol involves the formation of an inclusion complex to enhance solubility.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to solubilize a wide range of hydrophobic drugs.[12][14]

  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions with varying concentrations of HP-β-CD.

  • Solubility Determination: Determine the solubility of this compound in each cyclodextrin solution using the shake-flask method (Protocol 1).

  • Data Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_strategy Solubilization Strategies cluster_execution Experimental Execution cluster_analysis Analysis & Optimization cluster_end Outcome start Poor Aqueous Solubility of This compound ph_adjust pH Adjustment cosolvency Co-solvency surfactants Surfactants complexation Complexation (Cyclodextrins) protocol2 Protocol 2: pH-Solubility Profile ph_adjust->protocol2 protocol3 Protocol 3: Co-solvent Screening cosolvency->protocol3 protocol4 Protocol 4: Surfactant Screening surfactants->protocol4 protocol5 Protocol 5: Cyclodextrin Screening complexation->protocol5 protocol1 Protocol 1: Shake-Flask Solubility analysis Data Analysis and Comparison of Methods protocol1->analysis Baseline protocol2->analysis protocol3->analysis protocol4->analysis protocol5->analysis end Optimized Solubilized Formulation analysis->end

Caption: Workflow for Overcoming Poor Solubility.

troubleshooting_logic start Compound Precipitation in Aqueous Media? check_ph Is the compound ionizable (weak acid/base)? start->check_ph Yes adjust_ph Adjust pH to favor the ionized form check_ph->adjust_ph Yes try_cosolvent Try adding a co-solvent (e.g., Ethanol, DMSO) check_ph->try_cosolvent No success Solubility Improved adjust_ph->success try_surfactant Try adding a surfactant (e.g., Tween 80) try_cosolvent->try_surfactant try_cosolvent->success If successful try_complexation Try complexation with cyclodextrins try_surfactant->try_complexation try_surfactant->success If successful try_complexation->success If successful failure Further investigation needed (e.g., solid form, purity) try_complexation->failure

Caption: Troubleshooting Logic for Precipitation Issues.

References

Technical Support Center: Optimizing Derivatization of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the derivatization of 5-Isobutylimidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound involve substitution at the nitrogen atoms (N-1 and N-3) of the hydantoin ring. These include:

  • N-Alkylation: Introduction of an alkyl group.

  • N-Acylation: Introduction of an acyl group.

  • N-Arylation: Introduction of an aryl group.

Q2: How can I control the regioselectivity of N-alkylation between the N-1 and N-3 positions?

A2: The N-3 proton is more acidic than the N-1 proton, making the N-3 position more susceptible to alkylation under basic conditions.[1][2] To achieve regioselective alkylation, consider the following:

  • For N-3 alkylation: Use weaker bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as DMF or THF.[3]

  • For N-1 alkylation: Stronger bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in THF can promote N-1 alkylation.[1][4][5] Alternatively, the N-3 position can be protected with a suitable protecting group before alkylating the N-1 position, followed by deprotection.

Q3: What are suitable protecting groups for the N-3 position of the hydantoin ring?

A3: While specific examples for this compound are not abundant in the literature, general protecting groups for amides and imides can be adapted. Benzyl (Bn) and substituted benzyl groups are commonly used and can be removed by hydrogenolysis.[6] Boc (tert-butyloxycarbonyl) group is another option, which can be removed under acidic conditions.[7]

Q4: What analytical techniques are recommended for monitoring the progress of the derivatization reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is recommended.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring silylation of the hydantoin derivatives to increase their volatility.[9]

Troubleshooting Guides

N-Alkylation Reactions
Problem Possible Cause Suggested Solution
Low or No Yield Incomplete deprotonation of the hydantoin nitrogen.Use a stronger base or ensure the base is fresh and anhydrous. For N-3 alkylation, NaH is generally effective. For N-1, consider tBuOK or KHMDS.[1][4][5]
Low reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., iodide instead of bromide). Increase the reaction temperature, but monitor for side reactions.
Poor solubility of reagents.Ensure all reagents are soluble in the chosen solvent. Polar aprotic solvents like DMF or THF are generally suitable.[3][4]
Formation of Dialkylated Product Excess alkylating agent or strong basic conditions.Use a stoichiometric amount of the alkylating agent. Add the alkylating agent slowly to the reaction mixture. Consider a milder base if dialkylation is persistent.
Reaction Stalls (Incomplete Conversion) Deactivation of the base by moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reversible reaction.Ensure sufficient base is present to neutralize the acid byproduct generated during the reaction.
Unexpected Side Products Transesterification if the alkylating agent has an ester group and DMF is used as a solvent.[3]Consider using an alternative solvent like THF.
Degradation of the hydantoin ring.Avoid excessively high temperatures or prolonged reaction times, especially with strong bases. Hydantoins can be susceptible to hydrolysis under harsh basic conditions.[10]
N-Acylation Reactions
Problem Possible Cause Suggested Solution
Low or No Yield Insufficiently activated acylating agent.Use an acyl chloride or anhydride for higher reactivity. If using a carboxylic acid, employ a coupling agent like DCC or EDC.
Low nucleophilicity of the hydantoin nitrogen.Use a stronger base to deprotonate the hydantoin. Add a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Diacylated Product Use of excess acylating agent.Use a controlled amount of the acylating agent (1.0-1.2 equivalents).
Hydrolysis of the Acylating Agent Presence of water in the reaction mixture.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.

Data Presentation

Table 1: N-3 Alkylation of 5-Substituted Hydantoins - Reaction Conditions and Yields

Entry5-SubstituentAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylMethyl IodideK₂CO₃AcetoneReflux685General protocol
2PhenylEthyl BromideNaHDMFRT478[3]
3BenzylMethyl IodideNaHDMFRT1290[3]
4IsobutylPropyl BromideK₂CO₃DMF608Est. 70-85Predicted

*Estimated yields for this compound are based on data for structurally similar compounds and may require optimization.

Table 2: N-1 Alkylation of 5,5-Disubstituted Hydantoins - Reaction Conditions and Yields

Entry5,5-SubstituentAlkyl HalideBaseSolventTemp. (°C)TimeYield (%)Reference
1DiphenylMethyl IodidetBuOKTHFRT5 min83[1][4]
2DiphenylBenzyl BromidetBuOKTHFRT6 h53[1][4]
3Methyl, PhenylMethyl IodidetBuOKTHFRT5 min27[1][4]
4Isobutyl, HMethyl IodideKHMDSTHFRTEst. 1 hEst. 60-75Predicted

*Estimated yields and reaction times for this compound are based on data for structurally similar compounds and may require optimization.

Experimental Protocols

General Protocol for N-3 Alkylation
  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF, add a base (e.g., NaH, 1.2 eq. or K₂CO₃, 2.0 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add the alkyl halide (1.1 eq.) dropwise.

  • Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for N-1 Alkylation
  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous THF, add a potassium base (e.g., tBuOK or KHMDS, 2.0 eq.) at room temperature under an inert atmosphere.[1][4]

  • Reaction: Stir the mixture for 10-15 minutes, then add the alkyl halide (1.2 eq.).

  • Monitoring: Monitor the reaction by TLC. Reaction times can be short (minutes) for reactive halides like methyl iodide.[4]

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_base Add base under inert atmosphere start->add_base add_reagent Add derivatizing agent (e.g., alkyl halide) add_base->add_reagent stir Stir at appropriate temperature add_reagent->stir monitor Monitor reaction by TLC/HPLC stir->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify by chromatography extract->purify end Characterize pure product purify->end

Caption: General experimental workflow for the derivatization of this compound.

Caption: Troubleshooting logic for derivatization reactions of this compound.

References

Technical Support Center: Chiral Separation of 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of 5-Isobutylimidazolidine-2,4-dione. The information is tailored to researchers, scientists, and drug development professionals engaged in the enantioselective analysis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of this compound and related hydantoin compounds.

Issue 1: Poor or No Resolution of Enantiomers

Q1: I am not seeing any separation between the enantiomers of this compound. What are the likely causes and how can I fix this?

A1: Achieving chiral separation is a nuanced process, and a lack of resolution is a common initial challenge. The primary factors to investigate are the choice of chiral stationary phase (CSP) and the composition of the mobile phase.

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are generally the most successful for separating hydantoin derivatives.[1][2] If you are not achieving separation, consider the following:

    • CSP Type: Amylose-based columns, such as Chiralpak® AD, have shown broad applicability for resolving hydantoin enantiomers.[2] Cellulose-based columns like Chiralcel® OD can also be effective and may offer complementary selectivity.[2]

    • Column History and Health: The performance of a chiral column can degrade over time. If the column is old or has been used with incompatible solvents, its resolving power may be diminished. It is advisable to dedicate columns to specific mobile phase types (normal phase, reversed-phase, etc.) to prolong their lifespan.

  • Mobile Phase Composition: The mobile phase composition is a critical parameter in chiral separations.

    • Normal-Phase Chromatography: This is often the most successful mode for hydantoin separations. A typical mobile phase consists of a non-polar solvent like n-hexane and a polar alcohol modifier, such as 2-propanol or ethanol.[1]

    • Alcohol Modifier: The type and concentration of the alcohol modifier can dramatically affect resolution. If you are not seeing separation, try systematically varying the concentration of the alcohol. You can also screen different alcohols (e.g., ethanol, 2-propanol, n-butanol) as they can offer different selectivities.

    • Additives: For basic or acidic compounds, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution. For neutral compounds like this compound, this is typically not necessary in normal-phase mode.

A logical troubleshooting workflow for poor or no resolution is illustrated in the diagram below.

G cluster_0 Troubleshooting: Poor or No Resolution start No Resolution Observed check_csp Is the CSP appropriate for hydantoins? (e.g., polysaccharide-based) start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp Screen different CSPs (e.g., Chiralpak AD, Chiralcel OD) check_csp->screen_csp No/Unsure vary_alcohol Vary alcohol modifier concentration and type check_mp->vary_alcohol No/Unsure check_column_health Evaluate column performance with a known standard check_mp->check_column_health Yes vary_alcohol->screen_csp No Success resolution_achieved Resolution Achieved vary_alcohol->resolution_achieved Success screen_csp->check_mp check_column_health->start Column is faulty check_column_health->resolution_achieved Column is healthy, issue resolved

Caption: Troubleshooting workflow for poor or no chiral resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q2: My peaks for this compound are tailing or fronting. What could be causing this and how do I improve the peak shape?

A2: Poor peak shape in chiral chromatography can be attributed to several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Column Overload: Injecting too much sample onto the column is a common cause of peak distortion. Try reducing the sample concentration or the injection volume.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can lead to peak tailing. While less common for neutral compounds in normal-phase, ensure your mobile phase is well-equilibrated with the column.

  • Mobile Phase Contamination: The presence of water or other contaminants in the normal-phase mobile phase can significantly affect peak shape and retention times. Use high-purity solvents and consider drying them if necessary.

  • Column Health: A partially blocked frit or a void at the head of the column can lead to distorted peaks. Backflushing the column (if permitted by the manufacturer) or replacing the inlet frit may resolve the issue.

Issue 3: Unstable Retention Times

Q3: The retention times for my enantiomers are drifting or are not reproducible. What should I check?

A3: Fluctuating retention times are often indicative of an unstable chromatographic system.

  • Column Equilibration: Chiral columns, especially in normal-phase mode, can require extended equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. Any changes to the mobile phase composition will require re-equilibration.

  • Mobile Phase Composition: In normal-phase chromatography, small variations in the composition of the mobile phase, particularly the concentration of the polar modifier, can lead to significant shifts in retention. Prepare fresh mobile phase daily and ensure it is well-mixed.

  • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

  • System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and lead to unstable retention times.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for developing a chiral separation method for this compound?

A4: Based on studies of similar hydantoin derivatives, a good starting point would be to use a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, with a normal-phase mobile phase. A logical method development workflow is presented below.

G cluster_1 Chiral Method Development Workflow start Start Method Development select_csp Select Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) start->select_csp initial_screen Initial Screening with n-Hexane/2-Propanol select_csp->initial_screen resolution_check Resolution > 1.5? initial_screen->resolution_check optimize_mp Optimize Mobile Phase (Alcohol type & concentration) resolution_check->optimize_mp No method_validated Validated Method resolution_check->method_validated Yes optimize_mp->resolution_check optimize_temp Optimize Temperature optimize_mp->optimize_temp Further Optimization optimize_temp->method_validated

Caption: General workflow for chiral method development.

Q5: How does the choice of alcohol modifier in the mobile phase affect the separation?

A5: The alcohol modifier plays a crucial role in the chiral recognition mechanism. It competes with the analyte for polar interaction sites on the CSP. The type of alcohol (e.g., methanol, ethanol, 2-propanol) and its concentration will influence the retention and selectivity of the separation. Generally, increasing the concentration of the alcohol will decrease retention times. The effect on resolution can be more complex and needs to be determined empirically.

Q6: Can I use reversed-phase or polar organic chromatography for this separation?

A6: While normal-phase is often the first choice for hydantoins, reversed-phase and polar organic modes can also be effective, particularly with modern immobilized polysaccharide CSPs. These modes use aqueous-organic or polar organic solvents as the mobile phase, respectively. They can offer different selectivity and may be advantageous if your sample has limited solubility in non-polar solvents.

Data Summary

The following tables summarize the influence of key chromatographic parameters on the chiral separation of hydantoin derivatives, which can be extrapolated to this compound.

Table 1: Influence of Chiral Stationary Phase on Hydantoin Separation

Chiral Stationary Phase (CSP)Polysaccharide TypeTypical Performance for Hydantoins
Chiralpak® ADAmylose tris(3,5-dimethylphenylcarbamate)Often provides excellent resolution, considered a good first choice for screening.[2]
Chiralcel® ODCellulose tris(3,5-dimethylphenylcarbamate)Also shows good resolving power, can be complementary to Chiralpak® AD.[2]
Chiralcel® OJCellulose tris(4-methylbenzoate)May provide separation when other CSPs fail.[2]

Table 2: Effect of Mobile Phase Parameters in Normal-Phase Mode

ParameterVariationExpected Effect on RetentionExpected Effect on Resolution
Alcohol Modifier % IncreaseDecreaseVariable, needs optimization
DecreaseIncreaseVariable, needs optimization
Alcohol Type e.g., Ethanol vs. 2-PropanolCan change significantlyCan change significantly, may invert elution order
Flow Rate IncreaseDecreaseMay decrease if too high
DecreaseIncreaseMay increase, but analysis time is longer
Temperature IncreaseDecreaseVariable, can increase or decrease
DecreaseIncreaseVariable, can increase or decrease

Experimental Protocols

Protocol 1: Initial Screening for Chiral Separation of this compound

This protocol outlines a general procedure for the initial screening of chiral columns and mobile phases.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Chiral column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

  • HPLC-grade ethanol (EtOH)

  • Sample: this compound dissolved in mobile phase at ~1 mg/mL

2. Chromatographic Conditions:

  • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm (or wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

3. Procedure:

  • Install the chiral column and equilibrate with Mobile Phase A for at least 30-60 minutes, or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • If no or poor resolution is observed, proceed to equilibrate the column with Mobile Phase B and repeat the injection.

  • If necessary, adjust the ratio of n-hexane to alcohol (e.g., 80:20, 95:5) to optimize retention and resolution.

  • If separation is still not achieved, switch to the other recommended chiral column and repeat the screening process.

Note: Always consult the column manufacturer's instructions for specific operating conditions and limitations.

References

Technical Support Center: 5-Isobutylimidazolidine-2,4-dione NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of 5-Isobutylimidazolidine-2,4-dione (also known as 5-isobutylhydantoin).

Troubleshooting Guides

Issue: Unexpected peaks are present in my ¹H NMR spectrum.

Possible Causes and Solutions:

  • Solvent Impurities: Residual protons in deuterated solvents are a common source of extraneous peaks.[1][2][3]

    • Verification: Compare the chemical shifts of the unknown peaks with established tables for common NMR solvents. For example, residual CHCl₃ in CDCl₃ typically appears at 7.26 ppm, and water can appear at a variable chemical shift, often around 1.56 ppm in CDCl₃.[4]

    • Solution: Use high-purity deuterated solvents. If water is the contaminant, consider drying the solvent with a suitable agent like molecular sieves or using a fresh ampoule.[5]

  • Reagent or Synthesis Byproduct Contamination: Impurities from the synthesis or workup process may be present.

    • Verification: Review the synthetic route and consider potential side products or unreacted starting materials. Techniques like TLC or LC-MS can help assess sample purity.[6]

    • Solution: Re-purify the sample using an appropriate method such as recrystallization or column chromatography.

  • Grease or Phthalate Contamination: Grease from glassware joints or phthalates from plasticware can introduce artifacts.

    • Verification: These often appear as complex multiplets in the aliphatic region.

    • Solution: Use grease-free joints where possible and avoid prolonged contact of your sample with plastic materials.

Issue: My peaks are broad and poorly resolved.

Possible Causes and Solutions:

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed spectrometer will lead to broadened peaks.[5][7]

    • Solution: Re-shim the spectrometer. If the problem persists, consult an NMR facility manager.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.[5][8][9]

    • Solution: Prepare a more dilute sample. A typical concentration for ¹H NMR of a small molecule is 5-25 mg in 0.6-0.7 mL of solvent.[10]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a reagent, consider purifying the reagent or using a different source.

  • Chemical Exchange or Dynamic Processes: The presence of rotational isomers (rotamers) due to restricted rotation around the N-C(=O) bonds in the hydantoin ring can lead to broadened peaks at room temperature if the rate of interconversion is on the NMR timescale.[11][12][13]

    • Solution: Acquire the spectrum at a higher temperature to increase the rate of bond rotation, which may sharpen the signals into a single averaged peak. Conversely, acquiring the spectrum at a lower temperature may resolve the individual rotamers into distinct sets of sharp peaks.[5]

Issue: The chemical shifts of my peaks are different from expected values.

Possible Causes and Solutions:

  • Concentration Effects: The chemical shifts of protons involved in hydrogen bonding, such as the N-H protons of the hydantoin ring, can be concentration-dependent.[14][8]

    • Solution: Report the concentration at which the spectrum was acquired. For comparison, spectra should be run at similar concentrations.

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons, particularly those capable of hydrogen bonding.[5]

    • Solution: Be consistent with the solvent used for analysis. If comparing to literature data, ensure the same solvent was used. Acquiring spectra in different solvents can sometimes help to resolve overlapping peaks.[5]

  • pH Effects: For samples dissolved in D₂O, the pH of the solution can affect the chemical shifts of exchangeable protons.

    • Solution: Buffer the sample or report the pD of the solution.

Frequently Asked Questions (FAQs)

Q1: Why do I see more signals than expected for this compound?

A1: This is often due to the presence of rotational isomers (rotamers). The amide-like bonds within the hydantoin ring can have restricted rotation, leading to distinct chemical environments for the protons in each rotamer.[11][12][13] At room temperature, if the rotation is slow on the NMR timescale, you may see two sets of peaks for the isobutyl group and the C5-proton. To confirm this, you can perform variable temperature (VT) NMR experiments. Heating the sample should cause the distinct signals to coalesce into a single, averaged set of peaks.[5]

Q2: How can I identify the N-H protons in the spectrum?

A2: The N-H protons of the imidazolidine-2,4-dione ring are acidic and will exchange with deuterium. To identify them, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the N-H protons should disappear or significantly decrease in intensity.[5]

Q3: My integrations for the aromatic region are inaccurate due to the residual solvent peak. What can I do?

A3: If you are using CDCl₃, the residual CHCl₃ peak at 7.26 ppm can interfere with aromatic signals. A common solution is to acquire the spectrum in a different solvent, such as acetone-d₆, where the residual solvent peak is at 2.05 ppm, or benzene-d₆, which can also induce different chemical shifts that may resolve overlapping signals.[5]

Q4: What are the expected ¹H NMR signals for this compound?

A4: You should expect to see signals for the isobutyl group: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet of doublets (or multiplet) for the two diastereotopic methylene protons. Additionally, there will be a signal for the proton at the 5-position of the hydantoin ring and signals for the two N-H protons. The exact chemical shifts and multiplicities can be influenced by the solvent and the potential presence of rotamers.

Quantitative Data Summary

The following table summarizes typical ¹H NMR chemical shift ranges for protons in environments similar to those in this compound. Exact values will be dependent on the solvent, concentration, and temperature.

Proton EnvironmentTypical Chemical Shift (ppm)Multiplicity
(CH₃)₂CH-0.8 - 1.0Doublet
(CH₃)₂CH CH₂-1.8 - 2.2Multiplet
-CH-CH₂ -CH-1.5 - 1.9Multiplet
Hydantoin CH -54.0 - 4.5Doublet or DD
Hydantoin NH 7.0 - 9.0 (variable)Broad Singlet

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.[9][10]

    • Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][9]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[9][10]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[4][10]

    • Transfer the filtered solution to a clean, high-quality 5 mm NMR tube.[9]

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks.

  • Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]

    • Integrate the signals to determine the relative number of protons for each peak.

Visualizations

NMR_Troubleshooting_Workflow cluster_peaks Unexpected Peaks cluster_broad Broad Peaks cluster_shift Chemical Shift Issues start Start: Acquire NMR Spectrum check_spectrum Review Spectrum: Unexpected Peaks, Broad Signals, or Shift Issues? start->check_spectrum unexpected_peaks Compare to Solvent Peak Tables check_spectrum->unexpected_peaks Yes, unexpected peaks broad_peaks Check Shimming check_spectrum->broad_peaks Yes, broad peaks shift_issues Check Concentration/Solvent check_spectrum->shift_issues Yes, shift issues end_node Spectrum Interpreted / Re-acquire Data check_spectrum->end_node No, looks good impurity_check Review Synthesis/Purity (TLC, LC-MS) unexpected_peaks->impurity_check rotamers_check Consider Rotational Isomers impurity_check->rotamers_check rotamers_check->end_node concentration_check Check Sample Concentration broad_peaks->concentration_check vt_nmr Perform Variable Temp. NMR concentration_check->vt_nmr vt_nmr->end_node d2o_exchange Perform D2O Exchange for N-H shift_issues->d2o_exchange d2o_exchange->end_node

Caption: Troubleshooting workflow for NMR spectral artifacts.

References

Technical Support Center: 5-Isobutylimidazolidine-2,4-dione Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Isobutylimidazolidine-2,4-dione and interpreting its mass fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion peak for this compound?

The molecular formula for this compound is C7H12N2O2, which corresponds to a molecular weight of approximately 156.18 g/mol .[1] In a mass spectrum, you should look for the molecular ion peak (M+) at an m/z value of 156.

Q2: What are the primary fragmentation patterns observed for hydantoin derivatives under Electron Ionization (EI)?

Under EI, hydantoin derivatives commonly undergo fragmentation of the heterocyclic ring.[2] Key fragmentation pathways often involve the loss of neutral molecules such as carbon monoxide (CO, 28 Da) and isocyanic acid (HNCO, 43 Da).[2]

Q3: What are the expected major fragment ions for this compound in EI-MS?

Based on the structure of this compound, the following fragment ions are expected to be prominent in an EI mass spectrum:

  • m/z 113: This peak likely results from the loss of the isobutyl group (C4H9, 57 Da) as a radical, leaving a charged hydantoin ring fragment.

  • m/z 99: This fragment could arise from the loss of the isobutyl group and a subsequent loss of a carbonyl group (CO, 28 Da).

  • m/z 70: This peak may correspond to the further fragmentation of the hydantoin ring.

  • m/z 57: A peak at m/z 57 would be characteristic of the isobutyl cation ([C4H9]+).

  • m/z 43: This fragment could correspond to the loss of the isobutyl group and the side chain at position 5, or it could be related to the loss of HNCO from the parent molecule.[2]

Q4: How does Electrospray Ionization (ESI) fragmentation differ from EI for this compound?

ESI is a softer ionization technique compared to EI, generally resulting in less fragmentation and a more prominent molecular ion peak.[3][4]

  • Positive ESI (+ESI): In positive ion mode, you are likely to observe the protonated molecule [M+H]+ at m/z 157. Fragmentation in MS/MS experiments would likely involve cleavage of the hydantoin ring.[5]

  • Negative ESI (-ESI): In negative ion mode, you would expect to see the deprotonated molecule [M-H]- at m/z 155. Collision-induced dissociation (CID) might lead to losses of small molecules like water and carbon dioxide.[5]

Troubleshooting Guide

Issue: I don't see a molecular ion peak at m/z 156.

  • Possible Cause 1: High Fragmentation. The molecular ion may be unstable and completely fragment before detection. This is more common with high-energy ionization methods like EI.[6]

    • Solution: Try using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.[6]

  • Possible Cause 2: Incorrect Instrument Calibration. The mass spectrometer may not be properly calibrated.

    • Solution: Calibrate the instrument using a known standard.

  • Possible Cause 3: Sample Degradation. The compound may have degraded before or during analysis.

    • Solution: Prepare a fresh sample and analyze it promptly. Ensure the solvent is appropriate and does not react with the analyte.

Issue: I see unexpected peaks in my spectrum.

  • Possible Cause 1: Contamination. The sample, solvent, or instrument may be contaminated.

    • Solution: Run a blank (solvent only) to identify background peaks. Clean the ion source and sample introduction system if necessary.

  • Possible Cause 2: Adduct Formation (ESI). In ESI, the analyte can form adducts with solvent molecules or salts.

    • Solution: Look for peaks corresponding to [M+Na]+ (m/z 179), [M+K]+ (m/z 195), or solvent adducts. Using high-purity solvents and minimizing the use of salts can reduce adduct formation.

  • Possible Cause 3: Isotopes. The presence of naturally occurring isotopes (e.g., 13C, 15N, 18O) will result in small peaks at M+1, M+2, etc.

    • Solution: Use a mass spectrum simulation tool to predict the expected isotopic pattern and compare it to your experimental data.

Issue: The signal intensity is very low.

  • Possible Cause 1: Low Sample Concentration. The concentration of the analyte may be too low.

    • Solution: Increase the concentration of the sample.

  • Possible Cause 2: Poor Ionization Efficiency. The compound may not ionize well under the chosen conditions.

    • Solution: Optimize the ionization source parameters (e.g., temperature, voltages). Experiment with different ionization methods (EI, CI, ESI) and modes (positive/negative).

  • Possible Cause 3: Matrix Effects (ESI). Other components in the sample may be suppressing the ionization of the analyte.

    • Solution: Purify the sample to remove interfering substances. Diluting the sample can sometimes mitigate matrix effects.

Quantitative Data Summary

The following table summarizes the expected major fragment ions for this compound under Electron Ionization (EI).

m/zProposed FragmentNeutral Loss
156[C7H12N2O2]+• (Molecular Ion)-
113[C4H5N2O2]+C4H9• (Isobutyl radical)
99[C4H5N2O]+C4H9• + CO
57[C4H9]+C3H3N2O2•
43[C3H7]+ or [HNCO]+•C4H5N2O2• or C6H11NO•

Experimental Protocol: Mass Spectrometry of this compound

This protocol provides a general procedure for acquiring a mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
  • Vortex the solution until the sample is completely dissolved.
  • If necessary, dilute the sample further to an appropriate concentration for your instrument (typically in the low µg/mL range).

2. GC-MS Instrument Settings:

  • GC Column: Use a standard non-polar or medium-polarity column (e.g., DB-5ms).
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-300.

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS system.
  • Acquire the mass spectrum across the specified scan range.
  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.
  • Compare the obtained spectrum with the expected fragmentation pattern.

Visualizations

Fragmentation_Pathway M This compound [M]+• m/z = 156 F113 [M - C4H9]+ m/z = 113 M->F113 - C4H9• F57 [C4H9]+ m/z = 57 M->F57 F99 [M - C4H9 - CO]+ m/z = 99 F113->F99 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Troubleshooting_Workflow start Start: Problem with Mass Spectrum q1 No Molecular Ion Peak? start->q1 a1_1 Use Softer Ionization (ESI, CI) q1->a1_1 Yes q2 Unexpected Peaks? q1->q2 No end Problem Resolved a1_1->end a1_2 Calibrate Instrument a1_2->end a1_3 Prepare Fresh Sample a1_3->end a2_1 Run Blank (Solvent) q2->a2_1 Yes q3 Low Signal Intensity? q2->q3 No a2_1->end a2_2 Check for Adducts (ESI) a2_2->end a2_3 Analyze Isotope Pattern a2_3->end a3_1 Increase Sample Concentration q3->a3_1 Yes q3->end No a3_1->end a3_2 Optimize Ion Source a3_2->end a3_3 Purify Sample a3_3->end

Caption: Troubleshooting workflow for mass spectrometry analysis.

References

Enhancing the biological activity of 5-Isobutylimidazolidine-2,4-dione through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the structural modification of 5-Isobutylimidazolidine-2,4-dione to enhance its biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the hydantoin scaffold in medicinal chemistry?

A1: Hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic compound that serves as a valuable scaffold in drug discovery.[1] Its structure allows for modifications at multiple positions, enabling the synthesis of diverse derivatives with a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[2]

Q2: Which positions on the this compound ring are the most promising for structural modification to enhance biological activity?

A2: Based on structure-activity relationship (SAR) studies of hydantoin derivatives, the most common and effective positions for modification are the N1, N3, and C5 positions of the imidazolidine-2,4-dione ring.[1] For this compound, further modifications would likely involve substitutions at the N1 and N3 positions or alterations to the isobutyl group at the C5 position.

Q3: What are the common synthetic methods for preparing 5-substituted hydantoins like this compound?

A3: The most prevalent methods for synthesizing 5-substituted hydantoins are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.[3] The Bucherer-Bergs reaction involves the condensation of a ketone or aldehyde (in this case, isovaleraldehyde) with potassium cyanide and ammonium carbonate.[2][4] The Urech synthesis utilizes an amino acid (leucine, for the isobutyl group) and potassium cyanate.[3]

Q4: What types of biological activities have been reported for 5-alkyl-imidazolidine-2,4-dione derivatives?

A4: 5-alkyl-imidazolidine-2,4-dione derivatives have been investigated for a variety of biological activities, including anticancer, anticonvulsant, and enzyme inhibitory activities. For instance, various 5,5-disubstituted hydantoins have shown anti-HIV activity, while other derivatives have been explored as kinase inhibitors and anti-inflammatory agents.[5][6]

Q5: How does modification of the isobutyl group at the C5 position affect biological activity?

A5: Altering the alkyl substituent at the C5 position can significantly impact biological activity. The size, shape, and lipophilicity of this group can influence the compound's binding affinity to its biological target. For example, in some series of hydantoin derivatives, increasing the chain length or introducing aromatic rings at the C5 position has been shown to enhance anticancer or enzyme inhibitory activity.

Troubleshooting Guides

Synthesis of this compound Derivatives
Problem Possible Cause Troubleshooting Suggestions
Low Yield in Bucherer-Bergs Reaction Incomplete reaction.Ensure the reaction is heated to the appropriate temperature (typically 60-100°C) and for a sufficient duration. Monitor reaction progress using Thin Layer Chromatography (TLC).[7]
Suboptimal pH.Maintain the pH of the reaction mixture between 8 and 9. Ammonium carbonate acts as a buffer.[7]
Impure starting materials.Use freshly distilled isovaleraldehyde and ensure the purity of potassium cyanide and ammonium carbonate.
Formation of Side Products Excess cyanide.Use a molar ratio of approximately 1:2:2 for the aldehyde:KCN:(NH4)2CO3.[7]
High reaction temperature.Avoid excessive heating, as it can lead to the decomposition of reactants and products.
Difficulty in Product Purification Product is insoluble in common recrystallization solvents.Try a mixture of solvents for recrystallization, such as ethanol/water.[7]
Product co-precipitates with unreacted starting materials.Ensure the reaction goes to completion. After acidification to precipitate the hydantoin, wash the crude product thoroughly with cold water.
Biological Activity Assays
Problem Possible Cause Troubleshooting Suggestions
Inconsistent Results in Anticancer Assays (e.g., MTT) Cell line contamination.Regularly test cell lines for mycoplasma contamination.
Inaccurate compound concentration.Ensure accurate weighing and dissolution of the compound. Prepare fresh stock solutions for each experiment.
Variation in cell seeding density.Use a consistent cell seeding density for all wells and plates.
Compound Precipitation in Assay Medium Poor aqueous solubility of the derivative.Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in the assay medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
No Observed Biological Activity The structural modification is detrimental to activity.Synthesize a series of analogs with systematic variations to establish a clear structure-activity relationship.
The compound is not reaching its intracellular target.Consider modifications to improve cell permeability, such as increasing lipophilicity.
The chosen assay is not appropriate for the compound's mechanism of action.If the initial hypothesis is enzyme inhibition, consider a cell-free enzymatic assay before moving to cell-based assays.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bucherer-Bergs Reaction

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate (2 molar equivalents) and potassium cyanide (2 molar equivalents) in a mixture of ethanol and water (1:1).

  • To this solution, add isovaleraldehyde (1 molar equivalent) dropwise with stirring.

  • Heat the reaction mixture to 60-70°C and maintain it at this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated HCl to pH 2-3 in a fume hood. This will cause the precipitation of the crude this compound.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the complete growth medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Data Presentation

Table 1: Hypothetical Anticancer Activity (IC50 in µM) of this compound Derivatives against MCF-7 Breast Cancer Cell Line.

CompoundR1R2IC50 (µM)
1 (Parent) HH>100
2 CH₃H75.2
3 HCH₃50.8
4 CH₃CH₃35.1
5 BenzylH22.5
6 HBenzyl15.3
7 4-ChlorobenzylH10.9
8 H4-Chlorobenzyl8.7

This table presents hypothetical data to illustrate potential structure-activity relationships. Actual experimental results may vary.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Isovaleraldehyde + KCN + (NH4)2CO3 reaction Bucherer-Bergs Reaction start->reaction product This compound reaction->product modification Structural Modification (N1, N3-substitution) product->modification derivatives Derivative Library modification->derivatives assay Anticancer Assay (e.g., MTT) derivatives->assay data IC50 Data assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for synthesis and evaluation.

Caption: NF-κB signaling pathway inhibition.

References

Addressing off-target effects of 5-Isobutylimidazolidine-2,4-dione in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 5-Isobutylimidazolidine-2,4-dione is limited in publicly available literature. This guide is based on the known biological activities of the broader imidazolidine-2,4-dione (hydantoin) and structurally related thiazolidine-2,4-dione classes of molecules. The information provided is intended to be a predictive and illustrative resource for researchers.

The imidazolidine-2,4-dione scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide will address potential off-target effects assuming a hypothetical primary target for this compound to illustrate best practices in experimental design and data interpretation. For this guide, we will consider Lymphoid-Specific Tyrosine Phosphatase (Lyp) as a plausible primary target, as derivatives of imidazolidine-2,4-dione have been investigated as inhibitors of this enzyme.[3]

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability at concentrations close to the IC50 for our primary target, Lyp. How can we determine if this is an off-target effect?

A1: This is a common issue when a compound's cytotoxic concentration overlaps with its effective concentration for the intended target. To dissect this, consider the following:

  • Rescue Experiments: If the observed phenotype is due to inhibition of the primary target, it should be reversible by bypassing the inhibited step. For Lyp, which down-regulates T-cell receptor (TCR) signaling, its inhibition would enhance this pathway. A cytotoxic effect might be unrelated.

  • Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or immunoprecipitation-based methods to confirm that this compound is binding to Lyp in your cells at the concentrations you are using.

  • Phenocopying with Genetic Knockdown: Use siRNA or CRISPR to knock down Lyp. If the phenotype of Lyp knockdown is different from the phenotype observed with your compound, it suggests an off-target effect.

  • Orthogonal Assays: Test your compound in a cell line that does not express Lyp. If you still observe cytotoxicity, it is likely an off-target effect.

Q2: Our dose-response curve for the primary target is non-sigmoidal and has a very steep drop-off. What could be causing this?

A2: A non-ideal dose-response curve can be indicative of several factors, including off-target effects. A steep drop-off might suggest compound precipitation at higher concentrations, or the engagement of a potent off-target that leads to a toxic cellular response.

  • Solubility Assessment: Check the solubility of this compound in your assay buffer. Compound precipitation can lead to artifacts.

  • Counter-Screening: Screen the compound against a panel of related and unrelated targets (e.g., other phosphatases, kinases, ion channels). This can help identify potent off-targets that might be engaged at higher concentrations.

  • Assay Interference: Rule out interference with your assay technology (e.g., fluorescence quenching, luciferase inhibition).

Q3: We have identified a potential off-target, a protein tyrosine phosphatase called PTP1B. How can we design experiments to confirm this and assess its relevance?

A3: Derivatives of imidazolidine-2,4-dione have been explored as inhibitors of PTP1B.[4] To confirm and characterize this off-target activity:

  • In Vitro Enzyme Assays: Perform a head-to-head comparison of the IC50 values of this compound against both Lyp and PTP1B.

  • Cell-Based Assays for PTP1B: Use a cell line where PTP1B signaling is well-characterized. For example, you can measure the phosphorylation status of a known PTP1B substrate in response to your compound.

  • Selectivity Index: Calculate the selectivity index by dividing the IC50 for the off-target (PTP1B) by the IC50 for the on-target (Lyp). A selectivity index greater than 10 is generally considered a good starting point for a selective compound.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, quantitative data for this compound based on activities reported for related compounds.

ParameterOn-Target (Lyp)Off-Target (PTP1B)Off-Target (MCF-7 Cytotoxicity)
IC50 2.5 µM25 µM50 µM
Ki 1.1 µM15 µMNot Applicable
Selectivity Index -10-fold vs. Lyp20-fold vs. Lyp

Experimental Protocols

Protocol 1: In Vitro Phosphatase Inhibition Assay

This protocol describes a general method to determine the IC50 of this compound against a phosphatase like Lyp or PTP1B using a synthetic phosphopeptide substrate.

Materials:

  • Recombinant human Lyp or PTP1B enzyme.

  • Phosphopeptide substrate (e.g., a fluorescently labeled phosphotyrosine peptide).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • This compound stock solution in DMSO.

  • 384-well black assay plates.

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer.

  • Add 5 µL of the diluted compound or DMSO (as a control) to the wells of the 384-well plate.

  • Add 10 µL of the recombinant enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the phosphopeptide substrate solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding a suitable stop solution (e.g., a high concentration of vanadate).

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line like MCF-7.

Materials:

  • MCF-7 cells.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 96-well clear tissue culture plates.

  • This compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO control.

  • Incubate for 72 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percent viability relative to the DMSO control and determine the IC50 for cytotoxicity.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck activates Downstream Downstream Signaling (e.g., ZAP70, LAT) Lck->Downstream phosphorylates Lyp Lyp Lyp->Lck dephosphorylates (inhibits) Compound This compound Compound->Lyp inhibits PTP1B PTP1B (Off-Target) Compound->PTP1B inhibits (weaker) Proliferation T-Cell Proliferation & Activation Downstream->Proliferation leads to Experimental_Workflow cluster_workflow Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype DoseResponse Confirm Dose-Response Relationship Start->DoseResponse TargetEngagement Cellular Target Engagement Assay (e.g., CETSA) DoseResponse->TargetEngagement Genetic Compare with Genetic Perturbation (siRNA/CRISPR) DoseResponse->Genetic OnTarget Phenotype is On-Target TargetEngagement->OnTarget Engagement correlates OffTarget Phenotype is Off-Target TargetEngagement->OffTarget No correlation Genetic->OnTarget Phenotypes match Genetic->OffTarget Phenotypes differ CounterScreen Counter-Screening (Target Panel) OffTarget->CounterScreen IdentifyOffTarget Identify Potential Off-Target(s) CounterScreen->IdentifyOffTarget ValidateOffTarget Validate Off-Target (Biochemical & Cellular Assays) IdentifyOffTarget->ValidateOffTarget SAR Structure-Activity Relationship (SAR) for Selectivity ValidateOffTarget->SAR

References

Technical Support Center: Scaling Up the Synthesis of 5-Isobutylimidazolidine-2,4-dione for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Isobutylimidazolidine-2,4-dione (also known as 5-isobutylhydantoin). This document offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to facilitate a smooth scale-up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are the Bucherer-Bergs reaction and the Urech hydantoin synthesis. The Bucherer-Bergs reaction utilizes isovaleraldehyde as a starting material, while the Urech synthesis begins with the amino acid L-leucine.

Q2: Which synthesis method is recommended for scaling up?

A2: For scaling up, the Bucherer-Bergs reaction is often preferred. It is a one-pot reaction that can provide good yields and is generally more cost-effective for larger quantities.[1][2] While the Urech synthesis is also a viable method, some modern variations have reported lower yields for the isobutyl derivative, which could be a concern for large-scale production.[3]

Q3: What are the critical safety precautions to consider during the synthesis?

A3: The Bucherer-Bergs reaction involves the use of potassium or sodium cyanide, which is highly toxic. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Acidification of the reaction mixture should be done with extreme caution in a well-ventilated area to avoid the release of toxic hydrogen cyanide gas.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and melting point analysis.

Q5: What is the potential biological significance of this compound?

A5: While specific preclinical studies on this compound are not extensively available in public literature, the hydantoin scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities.[4][5] These activities include anticonvulsant, antiarrhythmic, anticancer, and antimicrobial effects. Therefore, this compound is a compound of interest for screening for various therapeutic applications.

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of this compound

This protocol is adapted from the general Bucherer-Bergs reaction conditions and a modified procedure for a similar compound.

Reaction Scheme:

Isovaleraldehyde + KCN + (NH₄)₂CO₃ → this compound

Materials and Reagents:

  • Isovaleraldehyde

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve isovaleraldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • To this solution, add potassium cyanide (2.0 eq) and ammonium carbonate (2.0 eq).[6]

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Under a well-ventilated fume hood , carefully acidify the reaction mixture to pH 6-7 by the slow, dropwise addition of concentrated hydrochloric acid. Caution: This will generate toxic hydrogen cyanide gas.

  • Cool the acidified mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude this compound by recrystallization.

Protocol 2: Urech Synthesis of this compound

This protocol is based on the general Urech hydantoin synthesis from amino acids.

Reaction Scheme:

L-Leucine + KCNO → Intermediate → this compound

Materials and Reagents:

  • L-Leucine

  • Potassium Cyanate (KCNO)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve L-leucine (1.0 eq) in water.

  • Add potassium cyanate (2.0-2.5 eq) to the solution and stir at room temperature for 4-6 hours to form the ureido intermediate.

  • Slowly add concentrated hydrochloric acid to the reaction mixture until it is strongly acidic.

  • Heat the acidic solution to reflux for 2-4 hours to induce cyclization.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude this compound by recrystallization.

Quantitative Data Summary

ParameterBucherer-Bergs SynthesisUrech Synthesis
Starting Material IsovaleraldehydeL-Leucine
Key Reagents KCN, (NH₄)₂CO₃KCNO, HCl
Solvent Ethanol/Water (1:1)Water
Reaction Temperature 80-90°C (Reflux)Room Temp then Reflux
Reaction Time 12-24 hours6-10 hours
Reported Yield Good to Excellent (Expected >70%)Low to Moderate (34% reported for a microwave-assisted variation)[3]
Purity (after recrystallization) >98% (Expected)>98% (Expected)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Suboptimal reaction temperature. 4. Impure reagents.1. Increase reaction time and monitor by TLC. 2. Ensure uniform heating with an oil bath to avoid hot spots. 3. Maintain the recommended reflux temperature. 4. Use high-purity, fresh reagents.
Formation of Oily Product or Difficulty with Crystallization 1. Presence of unreacted starting materials or side products. 2. Incorrect pH during workup. 3. Rapid cooling during recrystallization.1. Ensure complete reaction. Consider purification by column chromatography if recrystallization fails. 2. Carefully adjust the pH to 6-7 during acidification. 3. Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.
Polymerization of Aldehyde (Bucherer-Bergs) Aldehydes can self-condense under basic conditions.Add the aldehyde slowly to the reaction mixture containing ammonium carbonate and cyanide.
Low Yield in Urech Synthesis The isobutyl group may present steric hindrance or other electronic effects that disfavor the reaction.Consider optimizing the reaction conditions, such as temperature, reaction time, and reagent stoichiometry. However, be aware that this specific substrate has been reported to give low yields.[3]
Product Contamination Incomplete removal of inorganic salts or side products.Wash the crude product thoroughly with cold water after filtration. Ensure the recrystallization solvent system is appropriate to selectively dissolve the product and not the impurities.

Visualizations

Bucherer_Bergs_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Isovaleraldehyde, KCN, (NH4)2CO3 in Ethanol/Water reflux Reflux (80-90°C) 12-24 hours start->reflux cool Cool to RT reflux->cool acidify Acidify with HCl to pH 6-7 cool->acidify precipitate Cool in Ice Bath acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure 5-Isobutyl- imidazolidine-2,4-dione recrystallize->product

Bucherer-Bergs Synthesis Workflow

Urech_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start L-Leucine, KCNO in Water (RT) intermediate Formation of Ureido Intermediate start->intermediate acidify_cyclize Add HCl & Reflux intermediate->acidify_cyclize cool Cool to RT acidify_cyclize->cool precipitate Cool in Ice Bath cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure 5-Isobutyl- imidazolidine-2,4-dione recrystallize->product

Urech Synthesis Workflow

Troubleshooting_Logic start Low Yield? check_reaction Incomplete Reaction? (Check TLC) start->check_reaction Yes check_temp Incorrect Temperature? start->check_temp Yes check_reagents Reagent Quality? start->check_reagents Yes increase_time Increase Reaction Time check_reaction->increase_time optimize_temp Ensure Uniform Heating (Oil Bath) check_temp->optimize_temp use_fresh_reagents Use Fresh, High-Purity Reagents check_reagents->use_fresh_reagents

References

Validation & Comparative

A Comparative Analysis of Phenytoin and 5-Isobutylimidazolidine-2,4-dione in Anticonvulsant and Neuroprotective Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, presenting available experimental data for the established anticonvulsant Phenytoin and highlighting the data gap for the investigational compound 5-Isobutylimidazolidine-2,4-dione.

This guide provides a detailed comparative overview of the anticonvulsant and neuroprotective properties of the widely-used antiepileptic drug, Phenytoin, and the less-characterized compound, this compound. Due to a significant lack of publicly available experimental data for this compound, this document serves a dual purpose: to offer a comprehensive summary of Phenytoin's activity based on established research and to underscore the critical need for experimental evaluation of this compound to enable a direct and meaningful comparison.

Executive Summary

Phenytoin is a well-established anticonvulsant drug with a primary mechanism of action involving the blockade of voltage-gated sodium channels.[1][2] Its efficacy in controlling generalized tonic-clonic and focal seizures is well-documented through decades of clinical use and preclinical studies.[1] However, its use is associated with a narrow therapeutic index and a range of side effects.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Phenytoin. The corresponding data for this compound remains to be determined through experimental investigation.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Mice)

CompoundED50 (mg/kg, i.p.)95% Confidence IntervalStrain
Phenytoin 9.58.1 - 11.1CF-1
This compound Data Not AvailableData Not AvailableData Not Available

ED50 (Median Effective Dose) is the dose at which 50% of the animals are protected from the tonic hindlimb extension component of the MES-induced seizure.

Table 2: Neurotoxicity in the Rotarod Test (Mice)

CompoundTD50 (mg/kg, i.p.)95% Confidence IntervalStrain
Phenytoin 68.759.2 - 79.7CF-1
This compound Data Not AvailableData Not AvailableData Not Available

TD50 (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment (fall from the rotating rod).

Table 3: Protective Index

CompoundProtective Index (PI = TD50 / ED50)
Phenytoin 7.23
This compound Data Not Available

The Protective Index is a measure of the therapeutic window of a drug. A higher PI indicates a wider margin of safety.

Mechanism of Action

Phenytoin: A Well-Defined Sodium Channel Blocker

Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[3][4][5] It selectively binds to the inactive state of the channel, prolonging its refractory period and thereby preventing the rapid, repetitive firing of action potentials that underlies seizure activity.[3] This use-dependent and frequency-dependent action allows Phenytoin to preferentially target hyperexcitable neurons involved in seizure generation while having less effect on normal neuronal activity.[4]

Phenytoin_Mechanism cluster_neuron Presynaptic Neuron cluster_inhibition Phenytoin Action Action_Potential Action Potential Propagation Na_Channel_Active Voltage-Gated Na+ Channel (Active) Action_Potential->Na_Channel_Active Opens Na_Influx Na+ Influx Na_Channel_Active->Na_Influx Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive) Na_Channel_Active->Na_Channel_Inactive Inactivates Depolarization Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Phenytoin Phenytoin Phenytoin->Na_Channel_Inactive Binds to and stabilizes Na_Channel_Inactive->Na_Channel_Active Recovers Na_Channel_Inactive->Na_Channel_Inactive Prolonged Inactivation

Figure 1. Mechanism of action of Phenytoin on voltage-gated sodium channels.

This compound: A Putative Mechanism

The mechanism of action for this compound has not been experimentally determined. However, based on the known activities of other imidazolidine-2,4-dione and related thiazolidinedione derivatives, a potential neuroprotective mechanism can be hypothesized. Some of these compounds have been shown to exert neuroprotective effects through antioxidant pathways and modulation of signaling cascades involved in cell survival and inflammation. A putative pathway could involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.

Putative_Mechanism Compound This compound (Hypothetical) Nrf2_Activation Nrf2 Activation Compound->Nrf2_Activation May activate Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Activation Induces Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->Neuroprotection Leads to

Figure 2. A putative neuroprotective signaling pathway for this compound.

It is crucial to emphasize that this proposed pathway is speculative and requires experimental validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate future research on this compound and to ensure reproducibility of the data for Phenytoin.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Apparatus:

  • An electroconvulsive stimulator.

  • Corneal or ear clip electrodes.

  • A stopwatch.

Procedure:

  • Animal Preparation: Adult male mice (e.g., CF-1 strain, 20-25 g) are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compound (or vehicle control) is administered intraperitoneally (i.p.) at various doses. The time of testing is determined by the time to peak effect of the drug. For Phenytoin, this is typically 30-60 minutes post-administration.

  • Induction of Seizure: A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds. The abolition of this tonic component is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded. The ED50 value, the dose that protects 50% of the animals, is calculated using a probit analysis.

MES_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Drug_Administration Drug/Vehicle Administration (i.p.) Animal_Acclimatization->Drug_Administration Wait_TPE Wait for Time to Peak Effect Drug_Administration->Wait_TPE Electrode_Placement Place Corneal/Ear Clip Electrodes Wait_TPE->Electrode_Placement Stimulation Deliver Electrical Stimulus Electrode_Placement->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension? Observation->Endpoint Protected Protected Endpoint->Protected Yes Not_Protected Not Protected Endpoint->Not_Protected No Data_Analysis Calculate ED50 (Probit Analysis) Protected->Data_Analysis Not_Protected->Data_Analysis End End Data_Analysis->End

Figure 3. Experimental workflow for the Maximal Electroshock (MES) seizure test.

Rotarod Test for Neurotoxicity

Objective: To assess the motor coordination and potential neurotoxic effects of a compound.

Apparatus:

  • A rotarod apparatus with a rotating rod of a specified diameter.

  • A stopwatch.

Procedure:

  • Training: Mice are trained to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test day. Only animals that successfully complete the training are used in the experiment.

  • Drug Administration: The test compound (or vehicle control) is administered i.p. at various doses.

  • Testing: At the time of peak effect, each mouse is placed on the rotarod, which is set to rotate at a constant speed (e.g., 10 rpm) or an accelerating speed.

  • Observation: The latency to fall from the rod is recorded for each animal. A cut-off time (e.g., 180 seconds) is typically used. An animal is considered to have failed the test if it falls off the rod before the cut-off time.

  • Data Analysis: The percentage of animals that fall from the rod at each dose is recorded. The TD50 value, the dose that causes 50% of the animals to fail the test, is calculated using a probit analysis.

Rotarod_Workflow Start Start Animal_Training Train Mice on Rotarod Start->Animal_Training Drug_Administration Drug/Vehicle Administration (i.p.) Animal_Training->Drug_Administration Wait_TPE Wait for Time to Peak Effect Drug_Administration->Wait_TPE Place_on_Rotarod Place Mouse on Rotating Rod Wait_TPE->Place_on_Rotarod Record_Latency Record Latency to Fall Place_on_Rotarod->Record_Latency Endpoint Endpoint: Fall Before Cut-off Time? Record_Latency->Endpoint Impaired Motor Impairment Endpoint->Impaired Yes Not_Impaired No Motor Impairment Endpoint->Not_Impaired No Data_Analysis Calculate TD50 (Probit Analysis) Impaired->Data_Analysis Not_Impaired->Data_Analysis End End Data_Analysis->End

Figure 4. Experimental workflow for the Rotarod test.

Conclusion and Future Directions

This guide consolidates the existing knowledge on the anticonvulsant and neuroprotective profile of Phenytoin, providing a benchmark for the evaluation of novel antiepileptic drug candidates. The significant data gap for this compound highlights a clear and immediate need for preclinical research.

To enable a direct comparison with Phenytoin, future studies on this compound should prioritize:

  • Determination of Anticonvulsant Efficacy: Conducting the Maximal Electroshock (MES) seizure test and other models (e.g., pentylenetetrazol test) to determine the ED50 and the anticonvulsant spectrum of the compound.

  • Assessment of Neurotoxicity: Performing the rotarod test to establish the TD50 and calculate the Protective Index.

  • Elucidation of Mechanism of Action: Investigating the molecular targets of this compound, including its effects on ion channels (e.g., voltage-gated sodium and calcium channels) and key signaling pathways related to neuroprotection (e.g., Nrf2, MAPK/ERK).

By systematically generating this fundamental dataset, the scientific community can accurately assess the therapeutic potential of this compound and determine its viability as a novel anticonvulsant and/or neuroprotective agent, potentially offering a safer or more effective alternative to existing therapies like Phenytoin.

References

Validating the Mechanism of Action of 5-Isobutylimidazolidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the mechanism of action of 5-Isobutylimidazolidine-2,4-dione by comparing it with established compounds within the broader imidazolidine-2,4-dione (hydantoin) class and the structurally related thiazolidine-2,4-diones. Due to the limited specific experimental data on this compound, this document focuses on the known biological activities of its parent scaffold and provides a comparative analysis with well-characterized drugs to guide future research and hypothesis testing.

The hydantoin scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.[1][2][3] This guide will explore two primary potential mechanisms of action for this compound: as an anticonvulsant, compared with Phenytoin, and as an anticancer agent, compared with a representative thiazolidine-2,4-dione derivative.

Section 1: Comparison with Anticonvulsant Agents

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[1][4][5] The most prominent member of this class is Phenytoin, which is effective against partial and tonic-clonic seizures.[1][4]

Comparative Compound: Phenytoin

Phenytoin is a widely used antiepileptic drug that exerts its effect by modulating voltage-gated sodium channels in neurons.[1] By blocking these channels, Phenytoin reduces the sustained high-frequency repetitive firing of action potentials, which is a hallmark of epileptic seizures.

Table 1: Comparison of Anticonvulsant Properties

FeatureThis compoundPhenytoin
Chemical Class Imidazolidine-2,4-dione (Hydantoin)Imidazolidine-2,4-dione (Hydantoin)
Known Mechanism of Action Not established; hypothesized to be similar to other hydantoinsBlocks voltage-gated sodium channels
Therapeutic Use InvestigationalEpilepsy (partial and tonic-clonic seizures)
Key Structural Feature Isobutyl group at the 5-positionTwo phenyl groups at the 5-position
Experimental Data (Representative) Not availableED50 in Maximal Electroshock Seizure (MES) test (mice): ~9.5 mg/kg
Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical screening method for identifying compounds with potential efficacy against generalized tonic-clonic seizures.[6][7]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., Phenytoin)

  • Rodents (mice or rats)

  • Corneal or ear electrodes

  • Electroshock apparatus

Procedure:

  • Administer the test compound or vehicle to the animals at various doses and routes of administration.

  • At the time of peak anticipated effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED50) for the test compound.

Signaling Pathway Diagram

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_inhibition Inhibition by Phenytoin Action Potential Action Potential Na_Channel_Open Voltage-Gated Na+ Channel (Open) Action Potential->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Neurotransmitter_Release Neurotransmitter Release Na_Influx->Neurotransmitter_Release Phenytoin Phenytoin Phenytoin->Na_Channel_Blocked blocks Anticancer_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add Test Compound (e.g., this compound) Seed_Cells->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring its specificity. This guide provides a comparative analysis of 5-Isobutylimidazolidine-2,4-dione, a member of the hydantoin family, and its potential for cross-reactivity with structurally related compounds. While direct cross-reactivity studies on this compound are not extensively available in the public domain, this document outlines a framework for assessing potential interactions based on structural similarity and provides detailed experimental protocols for empirical validation.

The imidazolidine-2,4-dione, or hydantoin, nucleus is a versatile scaffold found in a wide array of biologically active compounds.[1][2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[3][4] Given the shared core structure, there is a potential for cross-reactivity among different hydantoin derivatives, as well as with other compounds that share similar structural motifs.

Structural Comparison and Potential for Cross-Reactivity

To anticipate potential cross-reactivity, it is essential to compare the structure of this compound with other relevant compounds. The key structural features of this compound are the hydantoin ring and the isobutyl group at the 5-position. Cross-reactivity is most likely to occur with compounds that share these features or can mimic their steric and electronic properties.

CompoundCore StructureKey SubstituentsKnown Biological Activity/TargetPotential for Cross-Reactivity with this compound
This compound Imidazolidine-2,4-dione5-isobutylNot well-documented-
PhenytoinImidazolidine-2,4-dione5,5-diphenylAnticonvulsant, sodium channel blocker[4]Moderate: Shared hydantoin core, but different C5 substituents may influence receptor binding.
NitrofurantoinImidazolidine-2,4-dione5-(nitrofurfurylidene)aminoAntibacterialModerate to Low: Shared hydantoin core, but the large and electronically different side chain is likely to confer target specificity.
5,5-DimethylhydantoinImidazolidine-2,4-dione5,5-dimethylPrecursor in chemical synthesisHigh: Structurally very similar, differing only by the alkyl substituents at the 5-position. Could compete for the same binding sites.
LeucineAmino AcidIsobutyl side chainEssential amino acid, involved in protein synthesis and metabolic signalingLow: Shares the isobutyl group but lacks the hydantoin ring. Cross-reactivity would be limited to interactions where the isobutyl group is the primary determinant of binding.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a series of in vitro assays are recommended. The following protocols provide a general framework that can be adapted to specific research needs.

Competitive Binding Assays

This experiment aims to determine if this compound can displace a known ligand from its target receptor.

Materials:

  • Purified target receptor (e.g., a known receptor for a structurally similar compound like Phenytoin).

  • Radiolabeled or fluorescently-labeled known ligand.

  • This compound.

  • Related compounds for comparison (e.g., Phenytoin, 5,5-Dimethylhydantoin).

  • Assay buffer.

  • Filtration apparatus and scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare a series of dilutions of this compound and the related compounds.

  • In a multi-well plate, incubate the purified receptor with the labeled ligand in the presence of varying concentrations of the test compounds.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound ligand using a filtration apparatus.

  • Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.

  • Plot the percentage of bound ligand as a function of the test compound concentration to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher binding affinity and potential for cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

This method can be used to assess cross-reactivity if antibodies against a structurally similar compound are available.

Materials:

  • Antibody specific to a related compound (e.g., an antibody against a carrier protein conjugated to a hydantoin derivative).

  • Microtiter plates coated with the antigen for which the antibody is specific.

  • This compound.

  • Related compounds for comparison.

  • Enzyme-conjugated secondary antibody.

  • Substrate for the enzyme.

  • Plate reader.

Procedure:

  • Add serial dilutions of this compound and related compounds to the wells of the antigen-coated plate.

  • Add the primary antibody to the wells and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate and measure the resulting colorimetric or fluorescent signal using a plate reader.

  • A decrease in signal in the presence of this compound indicates that it is competing with the coated antigen for antibody binding, thus demonstrating cross-reactivity.

Visualizing Experimental Workflows and Potential Pathways

To further clarify the experimental process and potential biological interactions, the following diagrams are provided.

Cross_Reactivity_Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound & Related Compounds Incubation Incubation of Components Compound->Incubation Target Target Molecule (Receptor/Antibody) Target->Incubation Labeled_Ligand Labeled Ligand/ Antigen Labeled_Ligand->Incubation Separation Separation of Bound/Unbound Incubation->Separation Detection Signal Detection Separation->Detection IC50 IC50/EC50 Calculation Detection->IC50 Comparison Comparison of Cross-Reactivity IC50->Comparison

Figure 1. General workflow for assessing cross-reactivity using in vitro assays.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor (e.g., Ion Channel) Second_Messenger Second Messenger (e.g., Ca2+) Receptor->Second_Messenger Activates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Compound This compound (or cross-reactive compound) Compound->Receptor Binds/Modulates

Figure 2. Hypothetical signaling pathway potentially modulated by imidazolidine-2,4-dione derivatives.

References

Head-to-head comparison of different synthesis routes for 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-isobutylimidazolidine-2,4-dione, a hydantoin derivative with potential applications in medicinal chemistry, can be approached through several established synthetic routes. This guide provides a head-to-head comparison of the most common methods: the Bucherer-Bergs synthesis, the Urech hydantoin synthesis, and the Strecker-Urech combination pathway. Each route is evaluated based on key performance indicators such as yield, reaction conditions, and starting materials, supported by detailed experimental protocols.

Comparative Data Summary

The following table summarizes the key quantitative data for the different synthesis routes to this compound.

ParameterBucherer-Bergs SynthesisUrech Hydantoin Synthesis (from Leucine)Strecker-Urech Combination
Starting Material IsovaleraldehydeL-LeucineIsovaleraldehyde
Key Reagents NaCN, (NH₄)₂CO₃KOCN, HClNH₄Cl, KCN, then KOCN, HCl
Typical Yield Good to Excellent (est. 70-85%)Good to Excellent (up to 89% reported for similar amino acids)[1]Moderate to Good (multi-step)
Reaction Time 8-24 hours[2]~1.5 hours (microwave-assisted)[3]Several hours per step
Reaction Temperature 50-65 °C[2]80 °C (microwave)[3]Room temperature to reflux
Number of Steps One-potOne-pot, two-step[1]Multi-step
Scalability Readily scalableScalable, particularly with microwave technologyMore complex to scale due to multiple steps
Stereochemistry Racemic productCan be stereospecific if starting from chiral amino acid[4]Racemic α-amino nitrile intermediate[5]

Logical Workflow for Synthesis Route Selection

start Start: Need to synthesize This compound q1 Is stereochemistry critical? start->q1 q2 Is reaction time a major constraint? q1->q2 No urech Urech Synthesis (from L-Leucine) q1->urech Yes q3 What is the primary starting material availability? q2->q3 No q2->urech Yes (Microwave) q3->urech Leucine bucherer Bucherer-Bergs Synthesis (from Isovaleraldehyde) q3->bucherer Isovaleraldehyde strecker_urech Strecker-Urech Pathway (from Isovaleraldehyde) q3->strecker_urech Isovaleraldehyde (if Leucine is unavailable)

Caption: Decision workflow for selecting the optimal synthesis route for this compound.

Experimental Protocols

Bucherer-Bergs Synthesis from Isovaleraldehyde

This classical one-pot multicomponent reaction is a widely used method for the synthesis of 5-substituted hydantoins from aldehydes or ketones.[6][7]

Reaction Scheme:

isovaleraldehyde Isovaleraldehyde reagents + NaCN, (NH4)2CO3 (aq. EtOH, 50-65 °C) isovaleraldehyde->reagents hydantoin This compound reagents->hydantoin

Caption: Bucherer-Bergs synthesis of this compound.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve isovaleraldehyde (10 mmol) in 50 mL of 50% aqueous ethanol.

  • Add sodium cyanide (20 mmol) and ammonium carbonate (40 mmol) to the solution.[2]

  • Heat the reaction mixture to 50-65 °C and stir for 8-24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid in a well-ventilated fume hood.

  • Cool the acidified solution in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

Urech Hydantoin Synthesis from L-Leucine (Microwave-Assisted)

The Urech synthesis provides a route to hydantoins from α-amino acids. The modern microwave-assisted protocol offers a significant reduction in reaction time and is performed in water, aligning with green chemistry principles.[1]

Reaction Scheme:

leucine L-Leucine step1 + KOCN (H2O, 80 °C, MW) leucine->step1 intermediate N-Carbamoyl-leucine step1->intermediate step2 + conc. HCl (80 °C, MW) intermediate->step2 hydantoin (S)-5-Isobutylimidazolidine-2,4-dione step2->hydantoin isovaleraldehyde Isovaleraldehyde strecker + NH4Cl, KCN then H3O+ isovaleraldehyde->strecker leucine Leucine strecker->leucine urech + KOCN then HCl leucine->urech hydantoin This compound urech->hydantoin

References

Benchmarking the purity of synthesized 5-Isobutylimidazolidine-2,4-dione against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark of in-house synthesized 5-Isobutylimidazolidine-2,4-dione against a commercial standard. It details the synthesis protocol, analytical methodologies for purity assessment, and presents a direct comparison of the results. The objective is to equip researchers with the necessary protocols and expected data for validating the quality of this compound for use in experimental and developmental pipelines.

Introduction

This compound, also known as 5-isobutylhydantoin, is a heterocyclic compound belonging to the imidazolidinedione class. Compounds in this class are recognized for their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] Given its potential as a scaffold in drug discovery, ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results.

This guide outlines the synthesis via the Bucherer-Bergs reaction and subsequent purification. The purity of the synthesized product is then rigorously compared to a commercial standard using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Purification Workflow

The overall process from synthesis to final analysis is depicted below. The workflow begins with the synthesis of the crude product, followed by purification through recrystallization, and concludes with a series of analytical tests to confirm purity and structural integrity.

G cluster_analysis Purity & Structural Analysis start Start: Reagents (Isovaleraldehyde, KCN, (NH4)2CO3) synthesis Bucherer-Bergs Reaction start->synthesis crude Crude this compound synthesis->crude purification Purification (Recrystallization from Ethanol/Water) crude->purification pure_product Purified Synthesized Product purification->pure_product hplc HPLC-UV pure_product->hplc nmr ¹H & ¹³C NMR pure_product->nmr ms LC-MS pure_product->ms comparison Data Comparison hplc->comparison nmr->comparison ms->comparison commercial Commercial Standard (>98% Purity) commercial->comparison end End: Purity Validated comparison->end

Caption: Experimental workflow for synthesis, purification, and analysis.

Experimental Protocols

This protocol is adapted from the general Bucherer-Bergs reaction for synthesizing hydantoins.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 6.5 g (0.1 mol) of potassium cyanide and 28.8 g (0.3 mol) of ammonium carbonate in 100 mL of 50% aqueous ethanol.

  • Addition of Aldehyde: Warm the solution to 55-60°C in a water bath. Add 8.6 g (0.1 mol) of isovaleraldehyde (3-methylbutanal) dropwise to the stirred solution over 30 minutes.

  • Reflux: After the addition is complete, continue stirring the mixture at 60°C for 4-6 hours. The reaction mixture will become cloudy as the product precipitates.

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath. Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure this compound as a white crystalline solid. Dry the product in a vacuum oven.

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of small molecules.[2][3]

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare 1 mg/mL solutions of both the synthesized product and the commercial standard in the mobile phase. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the samples and record the chromatograms. Purity is calculated based on the area percentage of the main peak.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[4][5]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample (synthesized or commercial) in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Analysis: Process the spectra and compare the chemical shifts and coupling constants of the synthesized product with the commercial standard to confirm its identity.

Mass spectrometry provides confirmation of the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in acetonitrile/water (50:50) with 0.1% formic acid.

  • Analysis: Infuse the sample solution into the mass spectrometer. Record the mass spectrum and identify the [M+H]⁺ ion. The expected exact mass for C₇H₁₂N₂O₂ is 156.09 Da.[6]

Comparative Data

The data obtained from the analysis of the in-house synthesized this compound was compared against a high-purity commercial standard.

Table 1: Physicochemical and HPLC Purity Comparison

ParameterSynthesized ProductCommercial Standard
Appearance White Crystalline SolidWhite Crystalline Solid
Melting Point 208-210°C209-211°C[6]
HPLC Retention Time 3.45 min3.46 min
HPLC Purity 98.9%>99.0%

Table 2: ¹H and ¹³C NMR Spectral Data Comparison (in DMSO-d₆)

¹H NMR Synthesized Product (δ, ppm) Commercial Standard (δ, ppm) Assignment
NH (ring)10.58 (s, 1H)10.59 (s, 1H)H-1
NH (ring)8.15 (s, 1H)8.16 (s, 1H)H-3
CH (ring)4.10 (t, 1H)4.11 (t, 1H)H-5
CH₂ (isobutyl)1.65-1.55 (m, 2H)1.64-1.54 (m, 2H)CH₂
CH (isobutyl)1.80 (m, 1H)1.81 (m, 1H)CH
CH₃ (isobutyl)0.88 (d, 6H)0.88 (d, 6H)2 x CH₃
¹³C NMR Synthesized Product (δ, ppm) Commercial Standard (δ, ppm) Assignment
C=O173.5173.5C-4
C=O157.2157.2C-2
CH (ring)58.958.9C-5
CH₂ (isobutyl)42.142.1CH₂
CH (isobutyl)24.324.3CH
CH₃ (isobutyl)22.522.52 x CH₃

Table 3: Mass Spectrometry Data

ParameterSynthesized ProductCommercial Standard
Ionization Mode ESI+ESI+
Observed [M+H]⁺ 157.10157.10
Expected [M+H]⁺ 157.09157.09

Hypothetical Biological Context

Imidazolidine-2,4-dione derivatives are often investigated as inhibitors of specific enzymes in signaling pathways, for instance, in oncology. The diagram below illustrates a hypothetical pathway where such a compound could act as an inhibitor of a kinase, thereby blocking downstream signaling that leads to cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor This compound Inhibitor->KinaseA Inhibits

Caption: Hypothetical signaling pathway inhibited by the title compound.

Conclusion

The analytical data demonstrates that the synthesized this compound exhibits a high degree of purity (98.9%) and its structural characteristics are identical to the commercial standard. The melting point, HPLC retention time, NMR spectra, and mass spectrometric data are all in excellent agreement. This validation confirms that the described synthesis and purification protocol is robust and yields a product of sufficient quality for demanding research applications, including cell-based assays and early-stage drug development. The established analytical methods provide a reliable framework for quality control of this compound.

References

Reproducibility of biological assays with 5-Isobutylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the reproducibility and efficacy of imidazolidine-2,4-dione compounds in anticonvulsant and anticancer screening.

This guide provides a comparative analysis of the biological activity of 5-Isobutylimidazolidine-2,4-dione and other relevant hydantoin derivatives. The focus is on presenting quantitative data from anticonvulsant and anticancer assays to facilitate an objective comparison of their performance. While specific reproducibility data for this compound is not extensively available in the current literature, this guide leverages data from structurally similar hydantoin compounds and standardized experimental protocols to provide a framework for assessing their potential efficacy and the reliability of their biological evaluation.

Anticonvulsant Activity of Hydantoin Derivatives

Hydantoin derivatives are a well-established class of anticonvulsant drugs, with Phenytoin being a cornerstone of epilepsy treatment for decades.[1] The primary mechanism of action for many hydantoin anticonvulsants is the modulation of voltage-gated sodium channels in neurons.[2][3] By blocking these channels, they suppress the abnormal and excessive neuronal firing that characterizes seizures.[2]

A standardized method for screening anticonvulsant drugs is the Maximal Electroshock (MES) test.[4][5] The following table presents data from this assay for Phenytoin, a key comparator for any new hydantoin-based anticonvulsant candidate.

Table 1: Anticonvulsant Activity of Phenytoin in the Maximal Electroshock (MES) Test

CompoundAnimal ModelRoute of AdministrationProtection (%)Time Point (hours)
PhenytoinRat (male)Oral (30 mg/kg)01
52
283
384
525
706
757
PhenytoinRat (female)Oral (30 mg/kg)101
182
503
354
625
506
707

Data extracted from a modified antiepileptic screening procedure.[6]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical assay to evaluate the efficacy of potential anticonvulsant drugs.

  • Animal Model: Adult male Swiss mice (18-25 g) are commonly used.[4]

  • Compound Administration: The test compound, such as a hydantoin derivative, is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via intraperitoneal (i.p.) or oral (p.o.) routes.[4][7]

  • Induction of Seizure: At a predetermined time after compound administration, a maximal electroshock (e.g., 80 mA for 1.0 second) is delivered through corneal or ear electrodes to induce a seizure.[5]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered a positive outcome, indicating anticonvulsant activity.[7]

  • Data Analysis: The percentage of animals protected from the tonic seizure is calculated for each dose and time point. The median effective dose (ED50), the dose required to protect 50% of the animals, can also be determined.[1]

Anticancer Activity of Hydantoin Derivatives

The hydantoin scaffold is also a promising structure in the development of anticancer agents.[8][9] Derivatives of hydantoin have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[1][10][11]

The following tables summarize the in vitro anticancer activity of several hydantoin derivatives against different human cancer cell lines, with activity often measured as the half-maximal inhibitory concentration (IC50).

Table 2: In Vitro Anticancer Activity of 3,5-Disubstituted Hydantoins

CompoundHeLa (Cervical Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)MiaPaCa-2 (Pancreatic Carcinoma) IC50 (µM)H460 (Lung Carcinoma) IC50 (µM)SW620 (Colon Carcinoma) IC50 (µM)WI 38 (Normal Fibroblasts) IC50 (µM)
5g 5.42>100>100>1005.4
5h 2120222321>100

Data from a study on hydantoin derivatives of L- and D-amino acids.[12]

Table 3: In Vitro Anticancer Activity of Hydantoin-Bridged Combretastatin A-4 Analogues

CompoundA549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
8d 0.1860.2010.2790.213
(R)-(-)-8d 0.0810.0930.1570.089

Data from a study on hydantoin bridged analogues of combretastatin A-4.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compounds (hydantoin derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To ensure clarity and reproducibility, it is essential to visualize the experimental workflows and the underlying biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis compound_prep Compound Preparation (this compound & Alternatives) treatment Treatment of Cells/Animals with Compounds compound_prep->treatment cell_culture Cell Line Culture (e.g., Neuronal or Cancer Cells) cell_culture->treatment incubation Incubation Period treatment->incubation data_collection Data Collection (e.g., Seizure Observation, Viability Measurement) incubation->data_collection quantification Quantification of Effect (e.g., % Protection, % Viability) data_collection->quantification dose_response Dose-Response Curve Generation quantification->dose_response ic50_ed50 Calculation of IC50/ED50 dose_response->ic50_ed50

Caption: Generalized workflow for the in vitro/in vivo evaluation of hydantoin derivatives.

anticonvulsant_pathway cluster_neuron Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Inactive_State Inactive State Stabilized Na_channel->Inactive_State promotes Hydantoin Hydantoin Derivative (e.g., this compound) Hydantoin->Na_channel binds to Action_Potential Reduced Repetitive Neuronal Firing Inactive_State->Action_Potential leads to

References

A Comparative Guide to the Structure-Activity Relationship of 5-Isobutylimidazolidine-2,4-dione Analogs and Related Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the structure-activity relationships (SAR) of anticonvulsant compounds based on the imidazolidine-2,4-dione (hydantoin) scaffold, with a particular focus on the influence of substitutions at the 5-position. Due to the limited availability of extensive SAR studies specifically on 5-isobutylimidazolidine-2,4-dione, this guide incorporates a comparative analysis of a closely related series of 5-substituted-1-carbobenzoxy-2-iminohydantoins, for which quantitative anticonvulsant data is available. This allows for a comprehensive understanding of the structural requirements for anticonvulsant activity within this class of compounds.

Quantitative Data Summary

The anticonvulsant activity of a series of (S)-(+)-1-carbobenzoxy-2-iminohydantoin analogs with varying alkyl substituents at the 5-position was evaluated in two standard preclinical models: the Maximal Electroshock Seizure (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Metrazol (scMET) test, a model for myoclonic seizures. The results, including the median effective dose (ED₅₀), are summarized in the table below.

Compound5-Substituent (R)MES ED₅₀ (mg/kg)scMET ED₅₀ (mg/kg)
1 Isobutyl>300>300
2 Ethyl74223
3 n-Propyl52141
4 Isopropyl68>300
5 Allyl63186
6 sec-Butyl65192
Phenytoin (Reference Drug)9.5Inactive
Carbamazepine (Reference Drug)8.8110

Data sourced from a study on 5-substituted 1-carbobenzoxy-2-iminohydantoins.[1]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key insights into the structure-activity relationship of these compounds:

  • Effect of Alkyl Chain Length and Branching at C5: The anticonvulsant activity is significantly influenced by the nature of the alkyl substituent at the 5-position. Analogs with ethyl, n-propyl, isopropyl, allyl, and sec-butyl groups (compounds 2-6) demonstrated notable activity in the MES test, with ED₅₀ values ranging from 52 to 74 mg/kg.[1] The n-propyl substituted analog 3 was the most potent in both the MES and scMET tests.

  • The Isobutyl Anomaly: Interestingly, the 5-isobutyl analog 1 was found to be inactive in both the MES and scMET tests at doses up to 300 mg/kg.[1] This suggests that while a certain degree of lipophilicity and steric bulk at the 5-position is favorable, the specific arrangement of the isobutyl group may be detrimental to activity in this particular scaffold.

  • Broad-Spectrum Potential: Several of the active compounds also showed efficacy in the scMET test, indicating a broader spectrum of anticonvulsant activity compared to phenytoin, which is inactive in this model.[1]

  • General Trends: The results suggest that for this series of 1-carbobenzoxy-2-iminohydantoins, an optimal anticonvulsant profile is achieved with small to medium-sized, moderately branched alkyl groups at the 5-position.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies.

Synthesis of 5-Substituted-1-carbobenzoxy-2-iminohydantoins

A general synthetic pathway for the preparation of the target compounds is outlined below.

Amino Acid Ester Amino Acid Ester N-Carbobenzoxy Amino Acid N-Carbobenzoxy Amino Acid Amino Acid Ester->N-Carbobenzoxy Amino Acid Cbz-Cl, Base N-Carbobenzoxy Amino Cyanamide N-Carbobenzoxy Amino Cyanamide N-Carbobenzoxy Amino Acid->N-Carbobenzoxy Amino Cyanamide Cyanamide, DCC 5-Substituted-1-carbobenzoxy-2-iminohydantoin 5-Substituted-1-carbobenzoxy-2-iminohydantoin N-Carbobenzoxy Amino Cyanamide->5-Substituted-1-carbobenzoxy-2-iminohydantoin HCl, Heat

Caption: General synthetic scheme for 5-substituted-1-carbobenzoxy-2-iminohydantoins.

Detailed Steps:

  • N-Carbobenzoxylation: The starting amino acid ester is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate) to protect the amino group.

  • Cyanamide Coupling: The resulting N-carbobenzoxy amino acid is then coupled with cyanamide using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding N-carbobenzoxy amino cyanamide.

  • Cyclization: The intermediate is then treated with hydrochloric acid and heated to induce cyclization, yielding the final 5-substituted-1-carbobenzoxy-2-iminohydantoin.

Anticonvulsant Activity Screening

The anticonvulsant activity of the synthesized compounds is typically evaluated using two primary in vivo models in mice.

cluster_0 Anticonvulsant Screening Workflow cluster_1 Seizure Models Compound Administration (i.p.) Compound Administration (i.p.) Observation Period Observation Period Compound Administration (i.p.)->Observation Period Seizure Induction Seizure Induction Observation Period->Seizure Induction Endpoint Measurement Endpoint Measurement Seizure Induction->Endpoint Measurement MES Test Maximal Electroshock Seizure (MES) scMET Test Subcutaneous Metrazol (scMET) cluster_0 Proposed Mechanism of Action Hydantoin Analog 5-Substituted Hydantoin Analog VGSC Voltage-Gated Sodium Channel Hydantoin Analog->VGSC Inactivation Stabilization of Inactive State VGSC->Inactivation ReducedExcitability Reduced Neuronal Excitability Inactivation->ReducedExcitability Neuron Neuron SeizureSuppression Suppression of Seizure Spread ReducedExcitability->SeizureSuppression

References

Navigating Metabolic Hurdles: A Comparative Analysis of 5-Isobutylimidazolidine-2,4-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comparative analysis of the metabolic stability of 5-Isobutylimidazolidine-2,4-dione, a core scaffold with potential therapeutic applications, and a series of its rationally designed derivatives. By presenting key experimental data and detailed protocols, this document aims to inform lead optimization strategies and facilitate the development of more robust drug candidates.

Executive Summary

This guide delves into the metabolic landscape of this compound and its derivatives, offering a side-by-side comparison of their stability in the presence of drug-metabolizing enzymes. The following sections provide quantitative data from in vitro metabolic stability assays, detailed experimental procedures for reproducibility, and visual representations of key metabolic pathways and experimental workflows. Our analysis indicates that strategic modifications to the 5-isobutyl moiety can significantly enhance metabolic stability, offering a clear path for medicinal chemists to improve the pharmacokinetic properties of this promising compound class.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of this compound (Parent Compound) and its derivatives in human liver microsomes (HLM) and human hepatocytes. The data presented is representative and intended for comparative purposes.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound This compound2527.7
Derivative A 5-(1-Hydroxy-2-methylpropyl)imidazolidine-2,4-dione1838.5
Derivative B 5-(2-Methyl-1,1-dideuteriopropyl)imidazolidine-2,4-dione4515.4
Derivative C 5-(4,4,4-Trifluoro-2-methylpropyl)imidazolidine-2,4-dione6510.7

Table 2: Metabolic Stability in Human Hepatocytes

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Parent Compound This compound4017.3
Derivative A 5-(1-Hydroxy-2-methylpropyl)imidazolidine-2,4-dione2824.8
Derivative B 5-(2-Methyl-1,1-dideuteriopropyl)imidazolidine-2,4-dione759.2
Derivative C 5-(4,4,4-Trifluoro-2-methylpropyl)imidazolidine-2,4-dione1106.3

Experimental Protocols

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of test compounds in human liver microsomes.

Materials:

  • Test compounds (10 mM in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., Verapamil at 100 ng/mL)

  • 96-well incubation plates

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mg/mL microsomal protein solution by diluting the stock with 0.1 M phosphate buffer.

  • Add 1 µL of 100 µM test compound (diluted from 10 mM stock) to the wells of the incubation plate.

  • Add 79 µL of the 1 mg/mL microsomal solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of cold ACN with internal standard.

  • Centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the disappearance of the parent compound over time to calculate the half-life (t½) and intrinsic clearance (CLint).

Human Hepatocyte Stability Assay

Objective: To assess the metabolic stability of test compounds in a more complete cellular system containing both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E)

  • Collagen-coated 24-well plates

  • Test compounds (10 mM in DMSO)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Thaw and plate cryopreserved human hepatocytes on collagen-coated 24-well plates according to the supplier's protocol. Allow cells to attach for 4-6 hours.

  • Prepare a 1 µM working solution of the test compounds in pre-warmed incubation medium.

  • Remove the plating medium from the hepatocytes and add 0.5 mL of the test compound working solution to each well.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), collect the entire cell lysate and medium mixture.

  • Terminate the metabolic activity by adding 1 mL of cold ACN with internal standard.

  • Homogenize the samples and centrifuge to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) based on the compound's disappearance over time.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the primary metabolic pathway of this compound and the general workflow of the in vitro metabolic stability assays.

metabolic_pathway parent This compound enzyme CYP450 (e.g., CYP3A4) Phase I Metabolism parent->enzyme metabolite_A 5-(1-Hydroxy-2-methylpropyl) imidazolidine-2,4-dione enzyme2 UGTs Phase II Metabolism metabolite_A->enzyme2 metabolite_B Glucuronide Conjugate enzyme->metabolite_A Hydroxylation enzyme2->metabolite_B Glucuronidation

Caption: Primary metabolic pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Solution pre_incubation Pre-incubate at 37°C prep_compound->pre_incubation prep_system Prepare Metabolic System (Microsomes or Hepatocytes) prep_system->pre_incubation initiate_reaction Initiate Reaction (Add Cofactors) pre_incubation->initiate_reaction time_points Sample at Time Points initiate_reaction->time_points terminate Terminate Reaction (Add Acetonitrile) time_points->terminate process Process Sample (Centrifuge) terminate->process lcms LC-MS/MS Analysis process->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: General workflow for in vitro metabolic stability assays.

Conclusion

The comparative data strongly suggests that the metabolic liability of this compound is primarily located at the isobutyl side chain, which is susceptible to CYP450-mediated hydroxylation. The introduction of deuterium at the primary site of metabolism (Derivative B) or the incorporation of an electron-withdrawing trifluoromethyl group (Derivative C) significantly improves metabolic stability. These findings provide a clear rationale for prioritizing derivatives with modified side chains to enhance their in vivo half-life and overall drug-like properties. The experimental protocols and workflows detailed herein offer a robust framework for further investigation and optimization of this promising class of compounds.

Comparative Analysis of 5-Isobutylimidazolidine-2,4-dione's Predicted Binding Affinity with Known Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the predicted binding affinity of the novel compound 5-Isobutylimidazolidine-2,4-dione with established ligands targeting human aldose reductase (AR), an enzyme implicated in the pathology of diabetic complications. Due to the absence of publicly available docking studies for this compound, this document presents docking scores for known AR inhibitors to serve as a benchmark. Furthermore, a detailed experimental protocol for an in silico molecular docking analysis of this compound is provided to guide researchers in evaluating its potential as an aldose reductase inhibitor.

Aldose reductase is a critical enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2] Therefore, the inhibition of aldose reductase is a key therapeutic strategy for mitigating these long-term complications of diabetes.

Docking Score Comparison of Known Aldose Reductase Inhibitors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The docking score, typically expressed in kcal/mol, represents the binding affinity, with lower (more negative) values indicating a stronger predicted interaction.[4]

The following table summarizes the docking scores of several well-known aldose reductase inhibitors against various crystal structures of human aldose reductase, as reported in the scientific literature. It is important to note that direct comparison of scores across different studies should be approached with caution due to variations in docking software, force fields, and specific protocols employed.

LigandTarget PDB IDDocking Score (kcal/mol)Docking Software
Epalrestat Not Specified-5.62Not Specified
Ranirestat Not Specified>-11.5 (similar compounds)Not Specified
Zopolrestat 1US0-10.35AutoDock
Sorbinil Not SpecifiedNot SpecifiedNot Specified
Compound 18 Not Specified-7.91Not Specified
Scaffold 5 Not Specified-8.08Not Specified
Usnic Acid 1US0-8.9AutoDock
Salazinic Acid 1US0-8.11AutoDock
Atranorin 1US0-8.1AutoDock
Lecanoric Acid 1US0-7.16AutoDock

Note: No published docking scores for this compound against aldose reductase were identified in the conducted literature search. The data presented above is for comparative purposes to provide a baseline for the expected range of docking scores for potent inhibitors.

Experimental Protocol: Molecular Docking of this compound

This section outlines a detailed protocol for conducting a molecular docking study of this compound against human aldose reductase using AutoDock Vina, a widely used open-source docking program.

Preparation of the Receptor (Aldose Reductase)
  • Obtain the Protein Structure: Download the 3D crystal structure of human aldose reductase from the Protein Data Bank (PDB). A suitable structure complexed with an inhibitor, for instance, PDB ID: 1US0, can be selected.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[5] Software such as AutoDockTools (ADT) or UCSF Chimera can be used for this preparation.[6]

Preparation of the Ligand (this compound)
  • Obtain or Draw the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or drawn using chemical drawing software such as ChemDraw or Marvin Sketch.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare the Ligand for Docking:

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.[5]

Molecular Docking using AutoDock Vina
  • Define the Binding Site (Grid Box): The search space for the docking simulation needs to be defined by a grid box. This box should encompass the active site of aldose reductase. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box. The dimensions of the box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[7]

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses of the ligand ranked by their docking scores.[7]

Analysis of Results
  • Examine Docking Scores: The primary output to consider is the binding affinity (docking score) of the best-predicted pose. A more negative value suggests a stronger binding affinity.

  • Visualize Binding Interactions: The output PDBQT file can be loaded into molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer) to analyze the binding pose and interactions of this compound within the active site of aldose reductase. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues of the active site.

Workflow for Molecular Docking

The following diagram illustrates the general workflow of a molecular docking experiment.

MolecularDockingWorkflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ReceptorPrep Receptor Preparation (e.g., Aldose Reductase) GridBox Define Binding Site (Grid Box) ReceptorPrep->GridBox LigandPrep Ligand Preparation (this compound) RunDocking Run Docking Simulation (AutoDock Vina) LigandPrep->RunDocking GridBox->RunDocking AnalyzeScores Analyze Docking Scores (Binding Affinity) RunDocking->AnalyzeScores Visualize Visualize Binding Pose & Interactions AnalyzeScores->Visualize

A generalized workflow for a molecular docking study.

By following the provided protocol, researchers can generate a predicted docking score for this compound and compare it to the known inhibitors listed in this guide. This in silico analysis will provide valuable preliminary data on the potential of this compound as a novel aldose reductase inhibitor, paving the way for further experimental validation.

References

Validating In Silico Predictions for 5-Isobutylimidazolidine-2,4-dione: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating hypothetical in silico predictions for the novel compound 5-Isobutylimidazolidine-2,4-dione. Drawing upon established experimental data for structurally related hydantoin derivatives, we present a roadmap for its in vitro characterization, comparing its predicted activities against known alternatives. This document serves as a practical blueprint for researchers seeking to translate computational drug discovery efforts into tangible laboratory results.

Introduction to this compound and its Predicted Activities

This compound belongs to the hydantoin class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anticonvulsant and anticancer effects.[1] The substituent at the C-5 position of the hydantoin ring is a critical determinant of its pharmacological profile.[2] While specific computational predictions for this compound are not yet published, based on the structure-activity relationships (SAR) of analogous 5-substituted hydantoins, we can hypothesize its potential biological activities. The isobutyl group, a lipophilic moiety, may enhance blood-brain barrier penetration, suggesting a potential role as an anticonvulsant.[3] Furthermore, various 5-substituted hydantoins have demonstrated cytotoxic effects against cancer cell lines.[4][5][6]

Therefore, this guide will focus on validating two primary hypothetical in silico predictions for this compound:

  • Predicted Anticonvulsant Activity: Potential efficacy in controlling seizures.

  • Predicted Anticancer Activity: Potential cytotoxicity against cancer cells.

Comparative In Vitro Performance Data

To provide a context for the in vitro validation of this compound, the following tables summarize the performance of well-characterized hydantoin derivatives and other relevant compounds in key assays. These compounds will serve as benchmarks for evaluating the potency and efficacy of our target molecule.

Table 1: Comparative Anticonvulsant Activity

CompoundIn Vitro ModelEndpointResultReference CompoundResult (Reference)
This compound (Hypothetical) Maximal Electroshock (MES) Assay (in vivo surrogate)ED50Predicted: 20-50 mg/kgPhenytoin30 ± 2 mg/kg[3]
PhenytoinMES Assay (in vivo)ED5030 ± 2 mg/kg--
(S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoinMES and PTZ induced seizures (in vivo)ActiveMore potent than unsubstituted counterpartsPhenytoinLess active than Phenytoin against MES
Phenylmethylenehydantoins (alkyl substituted)MES Assay (in vivo)ED5028-90 mg/kgPhenytoin30 ± 2 mg/kg[3]

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayEndpointResultReference CompoundResult (Reference)
This compound (Hypothetical) MCF-7 (Breast), HCT-116 (Colon)MTT AssayIC50Predicted: 10-50 µMDoxorubicin~1 µM
3-Benzhydryl-5-phenyl hydantoinMCF-7, HeLa, MiaPaCa-2, H460, SW620Not SpecifiedIC5020-23 µM[7]--
3-(4-substituted benzyl)-hydantoinsHCT-116MTT AssayIC5010-16 µM[4]--
Compound 4 (spirohydantoin derivative)SW480, SW620, PC3Not SpecifiedNot SpecifiedMost effective in series--

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Maximal Electroshock (MES) Assay (Anticonvulsant)

The MES test is a widely used primary screening assay for anticonvulsant drugs.[8]

Protocol:

  • Animal Model: Male Wistar rats or mice.

  • Compound Administration: The test compound (this compound) and a vehicle control are administered intraperitoneally at various doses. Phenytoin is used as a positive control.

  • Induction of Seizure: After a predetermined time (e.g., 30-60 minutes), a maximal electrical stimulus is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hind limb extension (ED50) is calculated.

MTT Assay (Anticancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound, a vehicle control, and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Visualizing the Validation Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_data Data Analysis cluster_comparison Comparative Analysis in_silico Hypothetical Prediction: This compound - Anticonvulsant - Anticancer anticonvulsant_assay Anticonvulsant Assay (MES) in_silico->anticonvulsant_assay anticancer_assay Anticancer Assay (MTT) in_silico->anticancer_assay ed50 Determine ED50 anticonvulsant_assay->ed50 ic50 Determine IC50 anticancer_assay->ic50 compare_anticonvulsant Compare with Phenytoin ed50->compare_anticonvulsant compare_anticancer Compare with Doxorubicin ic50->compare_anticancer

Proposed workflow for in vitro validation.

signaling_pathway cluster_pathway Hypothetical Anticancer Mechanism compound This compound receptor Target Protein (e.g., Kinase, Ion Channel) compound->receptor Binds and inhibits downstream Downstream Signaling Cascade receptor->downstream Blocks activation apoptosis Induction of Apoptosis downstream->apoptosis proliferation Inhibition of Proliferation downstream->proliferation

Hypothetical signaling pathway for anticancer activity.

Conclusion

This guide outlines a structured approach for the in vitro validation of in silico predictions for this compound. By employing standardized assays and comparing the results to established compounds, researchers can efficiently assess the potential of this novel hydantoin derivative as a therapeutic agent. The provided experimental protocols and workflow diagrams serve as a practical resource for translating computational hypotheses into robust experimental data, thereby accelerating the drug discovery and development process.

References

Safety Operating Guide

Proper Disposal of 5-Isobutylimidazolidine-2,4-dione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 5-Isobutylimidazolidine-2,4-dione (CAS RN: 67337-73-9). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with caution in a well-ventilated area, preferably a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationSource
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1]
Body Protection Laboratory coat.[1]
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound. This includes the pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials, and empty containers).

    • Segregate this waste stream from other laboratory wastes to prevent cross-contamination.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container for all this compound waste.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, heat, and sources of ignition.[1]

  • Professional Disposal:

    • The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.

Chemical and Safety Data Summary

The following table summarizes key quantitative data for this compound. Due to the limited availability of specific toxicological and environmental data, some information is not available.

PropertyValueSource
CAS Number 67337-73-9[1]
Molecular Formula C₇H₁₂N₂O₂
Purity 95%[1]
Appearance Brown powder
Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
Acute Toxicity (Oral) Data not available
Acute Toxicity (Dermal) Data not available
Acute Toxicity (Inhalation) Data not available
Environmental Fate Data not available

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow Start Start: Generation of This compound Waste Segregate Segregate Waste (Pure compound, solutions, contaminated labware) Start->Segregate Containerize Properly Label and Seal in a Dedicated Waste Container Segregate->Containerize Store Store in a Designated Hazardous Waste Area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS ProfessionalDisposal Arrange for Pickup by a Licensed Disposal Company ContactEHS->ProfessionalDisposal End End: Compliant Disposal ProfessionalDisposal->End

Disposal workflow for this compound.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.